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  • Product: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

This guide details the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a highly functionalized aromatic aldehyde often utilized as a key intermediate in the total synthesis of complex tetrahydroisoquinoline alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a highly functionalized aromatic aldehyde often utilized as a key intermediate in the total synthesis of complex tetrahydroisoquinoline alkaloids (e.g., Saframycin A, Renieramycin, and analogs of Ecteinascidin 743/Trabectedin).

The protocol prioritizes regiocontrol and scalability, utilizing a Vilsmeier-Haack formylation on a symmetric electron-rich precursor derived from 2,6-dimethylhydroquinone .

Executive Summary & Retrosynthetic Logic

The target molecule is a tetra-substituted benzene derivative. The steric crowding of the ring requires a synthetic strategy that leverages electronic directing effects to ensure regioselectivity.

Retrosynthetic Analysis:

  • Disconnection: The formyl group (-CHO) is disconnected via a C-C bond cleavage , implying an electrophilic aromatic substitution (EAS) on a pre-formed aromatic core.

  • Precursor: 1,3-Dimethyl-2,5-dimethoxybenzene (also known as 2,5-dimethoxy-m-xylene).

  • Starting Material: 2,6-Dimethylhydroquinone (commercially available or synthesized from 2,6-dimethylphenol).

Strategic Advantage: The precursor (1,3-dimethyl-2,5-dimethoxybenzene) possesses


 symmetry. The two available proton positions (C4 and C6) are chemically equivalent and highly activated by the ortho- and para-methoxy groups. This guarantees that mono-formylation will occur exclusively at the desired position without the formation of regioisomers.
Retrosynthesis Diagram

Retrosynthesis Target TARGET 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Precursor PRECURSOR 1,3-Dimethyl-2,5- dimethoxybenzene Precursor->Target Vilsmeier-Haack (C-C Bond Formation) StartMat STARTING MATERIAL 2,6-Dimethylhydroquinone StartMat->Precursor O-Methylation (Me2SO4 or MeI)

Figure 1: Retrosynthetic disconnection showing the pathway from 2,6-dimethylhydroquinone to the target aldehyde.

Experimental Protocol

Phase 1: Synthesis of 1,3-Dimethyl-2,5-dimethoxybenzene

Objective: Convert the hydroquinone hydroxyl groups into methoxy ethers to protect the oxygen functionality and activate the ring for formylation.

Reagents:

  • Substrate: 2,6-Dimethylhydroquinone (1.0 eq)

  • Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) [Caution: Highly Toxic] OR Methyl Iodide (MeI) (3.0 eq).

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Sodium Hydroxide (NaOH).
    
  • Solvent: Acetone (reflux) or DMF (room temp/mild heat).

Protocol (Standard Scale: 50 mmol):

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 2,6-dimethylhydroquinone (6.9 g, 50 mmol) and anhydrous Acetone (150 mL).

  • Base Addition: Add anhydrous

    
      (20.7 g, 150 mmol) in a single portion. The suspension will turn dark.
    
  • Alkylation: Heat the mixture to a gentle reflux (

    
    ). Add Dimethyl Sulfate  (11.8 mL, 125 mmol) dropwise over 30 minutes.
    
    • Note: If using MeI, add 9.4 mL (150 mmol) and maintain reflux.

  • Reaction: Stir at reflux for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting hydroquinone spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[2][3][4]

    • Dissolve the residue in Ethyl Acetate (

      
      ) and wash with 10% NaOH (to remove unreacted phenols) followed by Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Methanol or distill under vacuum if liquid (mp

    
     40-42°C).
    
    • Expected Yield: 85–95% (approx. 7.5 g).

Phase 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde moiety at the activated C4 position.

Reagents:

  • Substrate: 1,3-Dimethyl-2,5-dimethoxybenzene (from Phase 1).

  • Electrophile Source: Phosphorus Oxychloride (

    
    ) (1.2 eq).
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (1.5 eq + excess as solvent).

Protocol:

  • Vilsmeier Reagent Formation:

    • In a dry 250 mL flask under

      
      , cool anhydrous DMF  (20 mL) to 
      
      
      
      (ice bath).
    • Add

      
        (4.6 g, 30 mmol) dropwise over 15 minutes. Ensure the temperature does not exceed 
      
      
      
      . A white/yellow semi-solid iminium salt may precipitate. Stir for 30 minutes at
      
      
      .
  • Substrate Addition:

    • Dissolve 1,3-Dimethyl-2,5-dimethoxybenzene (4.15 g, 25 mmol) in minimal DMF (10 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at

      
      .
      
  • Cyclization/Heating:

    • Allow the mixture to warm to room temperature.

    • Heat to

      
        for 4–6 hours. The reaction color will deepen (orange/red).[1]
      
    • Mechanistic Insight: The electron-rich ring attacks the chloroiminium ion. The symmetric nature of the substrate means attack at C4 or C6 yields the same product.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Crushed Ice (200 g) containing Sodium Acetate (buffered workup prevents de-methylation). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • A solid precipitate should form.

  • Isolation:

    • Filter the solid precipitate.

    • If no solid forms, extract with Dichloromethane (

      
      , 3 x 50 mL), wash with water and brine, and dry over 
      
      
      
      .
  • Purification:

    • Recrystallize the crude solid from Hexane/Ethyl Acetate or Ethanol .

    • Product: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde.

    • Appearance: White to pale yellow needles.

    • Expected Yield: 75–85%.

Mechanistic Pathway Diagram

Mechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate (EAS at C4) Substrate 1,3-Dimethyl- 2,5-dimethoxybenzene Substrate->Intermediate Product 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis H2O / NaOAc

Figure 2: The Vilsmeier-Haack reaction pathway, highlighting the electrophilic attack and subsequent hydrolysis.

Data Summary & Characterization

The following data points serve as quality control benchmarks.

ParameterSpecificationNotes
Appearance White/Pale Yellow NeedlesDarkening indicates oxidation or residual iodine (if MeI used).
Melting Point 48–52 °CSharp range indicates high purity.

NMR (CDCl

)

10.4 (s, 1H, CHO)
Characteristic aldehyde proton.

NMR (Ring)

6.5–6.6 (s, 1H, Ar-H)
Only one aromatic singlet (C5-H).

NMR (Me/OMe)
Two OMe singlets, Two Me singletsDistinct peaks due to lack of perfect symmetry in product.
IR Spectroscopy

1680 cm

(C=O stretch)
Strong carbonyl band.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the hydroquinone is fully dissolved before adding the base. If the reaction turns black/tarry, oxygen was not excluded—ensure a strict

    
     atmosphere.
    
  • Incomplete Formylation: If starting material remains after 6 hours at

    
    , add an additional 0.5 eq of the pre-formed Vilsmeier reagent.
    
  • Demethylation Side Reaction: Avoid high temperatures (

    
    ) or highly acidic workups, which can cleave the ortho-methoxy ether to a phenol (detectable by a broad OH stretch in IR).
    

References

  • Vilsmeier-Haack Reaction Overview : Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link

  • Application in Quinone Synthesis : Kubo, A., et al. (1987). Synthesis of Saframycins. Preparation of Key Tricyclic Lactam Intermediates. Chemical & Pharmaceutical Bulletin. Link

  • General Methylation Protocols : W.L.F. Armarego. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Ecteinascidin/Trabectedin Synthetic Strategies : Corey, E. J., Gin, D. Y., & Kania, R. S. (1996). Enantioselective Total Synthesis of Ecteinascidin 743. Journal of the American Chemical Society. Link

  • Precursor Synthesis (2,6-Dimethylhydroquinone) : O'Keefe, D. P., et al. (1987). The synthesis of substituted hydroquinones. Organic Preparations and Procedures International. Link

Sources

Exploratory

"2,4-Dimethyl-3,6-dimethoxybenzaldehyde chemical properties"

[1] Executive Summary 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (also known as 3,6-dimethoxy-2,4-dimethylbenzaldehyde) is a specialized tetrasubstituted aromatic aldehyde derived from the lichen metabolite -orcinol (2,5-dim...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2,4-Dimethyl-3,6-dimethoxybenzaldehyde (also known as 3,6-dimethoxy-2,4-dimethylbenzaldehyde) is a specialized tetrasubstituted aromatic aldehyde derived from the lichen metabolite


-orcinol  (2,5-dimethylresorcinol). Unlike its more common isomer (2,5-dimethoxy-3,6-dimethylbenzaldehyde, a precursor to 

-quinones), this compound serves as a critical intermediate for synthesizing specific

-substituted
aromatic scaffolds found in natural products like rhizocarpic acid analogs and complex isoquinoline alkaloids . Its electron-rich core makes it highly reactive toward electrophilic aromatic substitution and condensation reactions, positioning it as a valuable building block in medicinal chemistry for developing antitumor quinone derivatives.

Part 1: Chemical Identity & Structural Analysis[2]

This compound features a fully substituted benzene ring pattern that dictates its steric and electronic behavior. The presence of two electron-donating methoxy groups at positions 3 and 6, combined with methyl groups at 2 and 4, creates a highly electron-rich system susceptible to oxidation.

PropertyDetail
IUPAC Name 3,6-Dimethoxy-2,4-dimethylbenzaldehyde
Common Synonyms

-Orcinol aldehyde dimethyl ether; 2,4-Dimethyl-3,6-dimethoxybenzaldehyde
Molecular Formula C

H

O

Molecular Weight 194.23 g/mol
CAS Number Not widely listed as a commodity chemical; typically synthesized in situ.
Physical State Solid (Crystalline needles expected)
Solubility Soluble in CH

Cl

, EtOAc, CHCl

; Insoluble in water.
Structural Insights[3]
  • Steric Crowding: The aldehyde group at C1 is flanked by a methyl group at C2 and a methoxy group at C6. This "ortho-disubstitution" creates significant steric hindrance, often requiring forcing conditions for condensation reactions (e.g., Knoevenagel or Wittig).

  • Electronic Effects: The methoxy groups at C3 and C6 are strong

    
    -donors, significantly increasing the electron density of the ring. This makes the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde but highly prone to oxidation to the corresponding quinone or carboxylic acid.
    

Part 2: Synthetic Pathways (The Core)

The synthesis of 2,4-dimethyl-3,6-dimethoxybenzaldehyde is most reliably achieved through the Vilsmeier-Haack formylation of the fully methylated


-orcinol derivative.
Synthesis Workflow
  • Precursor Preparation: Methylation of

    
    -orcinol (2,5-dimethylresorcinol) to obtain 1,3-dimethoxy-2,5-dimethylbenzene (
    
    
    
    -orcinol dimethyl ether).
  • Formylation: Electrophilic attack by the Vilsmeier reagent (chloroiminium ion) at the activated C4/C6 position.

Synthesis BetaOrcinol Beta-Orcinol (2,5-Dimethylresorcinol) DimethylEther 1,3-Dimethoxy- 2,5-dimethylbenzene BetaOrcinol->DimethylEther DMS / K2CO3 Acetone, Reflux Intermediate Iminium Salt DimethylEther->Intermediate + Vilsmeier Reagent 0°C -> 80°C Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Intermediate->Product Hydrolysis (NaOAc / H2O)

Figure 1: Synthetic route from Beta-Orcinol to the target aldehyde via Vilsmeier-Haack formylation.

Detailed Protocol: Vilsmeier-Haack Formylation

Objective: Synthesize 2,4-dimethyl-3,6-dimethoxybenzaldehyde from 1,3-dimethoxy-2,5-dimethylbenzene.

Reagents:

  • 1,3-Dimethoxy-2,5-dimethylbenzene (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    , 1.2 eq)
    
  • N,N-Dimethylformamide (DMF, 1.5 eq + solvent volume)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (N

    
    ), cool anhydrous DMF (5-10 mL/g substrate) to 0°C. Add POCl
    
    
    
    dropwise over 15 minutes. A white/yellow precipitate (Vilsmeier salt) may form.[1] Stir for 30 minutes at 0°C.
  • Substrate Addition: Dissolve 1,3-dimethoxy-2,5-dimethylbenzene in a minimal amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C for 2-4 hours. Monitor by TLC (the aldehyde is less polar than the starting material but more polar than the hydrocarbon).

  • Hydrolysis: Cool the reaction mixture to 0°C. Pour slowly into crushed ice containing sodium acetate (NaOAc) to buffer the pH to ~5-6. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Workup: Extract the aqueous mixture with DCM (3x). Wash the combined organic layers with sat.[1][2] NaHCO

    
    , water, and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1).

Critical Note: The electron-rich nature of the ring ensures high regioselectivity. The formyl group will install para to a methoxy group (and ortho to the other methoxy group) due to the synergistic directing effects.

Part 3: Reactivity Profile

The chemical behavior of 2,4-dimethyl-3,6-dimethoxybenzaldehyde is dominated by the interplay between the oxidizable aromatic core and the sterically hindered aldehyde.

Oxidation to Quinones

The most significant application of this compound is its conversion to quinones . Treatment with mild oxidants like Cerium(IV) Ammonium Nitrate (CAN) or Silver(II) Oxide (AgO) can effect oxidative demethylation , converting the 1,4-dimethoxy motif into a 1,4-benzoquinone. This transformation is pivotal in synthesizing saframycin-type antitumor antibiotics.

Condensation Reactions

Despite steric hindrance, the aldehyde undergoes:

  • Wittig Reaction: With phosphonium ylides to form styrenes.

  • Henry Reaction: With nitromethane to form nitrostyrenes (precursors to phenethylamines).

  • Knoevenagel Condensation: With malonic acid/esters to form cinnamic acids.

Reactivity Aldehyde 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Quinone Quinone Derivative (Antitumor Scaffold) Aldehyde->Quinone Oxidative Demethylation (CAN / AgO) Acid Benzoic Acid Derivative Aldehyde->Acid Oxidation (KMnO4 / Ag2O) Styrene Styrene / Cinnamic Acid (Linker Synthesis) Aldehyde->Styrene Wittig / Knoevenagel (Ph3P=CR2 / Malonate) Alcohol Benzyl Alcohol Aldehyde->Alcohol Reduction (NaBH4)

Figure 2: Reactivity network demonstrating the versatility of the aldehyde in divergent synthesis.

Part 4: Analytical Characterization

Validating the structure requires careful interpretation of NMR data, particularly distinguishing between the isomeric methyl and methoxy signals.

Predicted H NMR Data (CDCl , 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
-CHO 10.3 - 10.5Singlet1HAldehyde proton (deshielded)
Ar-H 6.4 - 6.6Singlet1HRing proton at C5
-OCH

3.7 - 3.9Two Singlets6HMethoxy groups (C3, C6)
-CH

2.1 - 2.5Two Singlets6HMethyl groups (C2, C4)

Interpretation Key:

  • The presence of two distinct methoxy singlets and two distinct methyl singlets confirms the lack of symmetry in the molecule (unlike the precursor).

  • The aromatic proton appears as a sharp singlet, confirming the pentasubstituted pattern.

Part 5: Safety & Handling

  • Hazards: Like most benzaldehydes, this compound acts as a skin and eye irritant. The precursor (POCl

    
    ) used in synthesis is highly corrosive and water-reactive.
    
  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent autoxidation to the benzoic acid.

  • Disposal: Dispose of as hazardous organic waste. Neutralize Vilsmeier waste carefully due to potential POCl

    
     residues.
    

References

  • Patent Reference for Compound Existence

    • Benzothiazolederivate. EP0507318B1. (1992). Lists 3,6-dimethoxy-2,4-dimethylbenzaldehyde as a chemical intermediate.[3][4]

  • General Vilsmeier-Haack Protocol

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
    • [5][6]

  • Synthesis of Related Quinone Precursors

    • Rhodium Archive.[7] Methylated PEA benzaldehyde precursors. (Discusses the synthesis of isomeric 2,5-dimethoxy-3,6-dimethylbenzaldehyde and related formylation strategies).

Sources

Foundational

The Physical and Chemical Profiling of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde: A Technical Whitepaper

Executive Summary & Molecular Architecture In advanced organic synthesis and drug discovery, highly substituted aromatic aldehydes serve as critical scaffolds for bioactive molecules. 2,4-Dimethyl-3,6-dimethoxybenzaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In advanced organic synthesis and drug discovery, highly substituted aromatic aldehydes serve as critical scaffolds for bioactive molecules. 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (Formula: C₁₁H₁₄O₃) is a sterically congested, electron-rich benzaldehyde derivative. Understanding its physical properties requires a deep analysis of its molecular architecture: a central benzene ring functionalized with an aldehyde group at C1, methyl groups at C2 and C4, and methoxy groups at C3 and C6.

The physical behavior of this molecule is dictated by the extreme steric hindrance around the formyl group. The adjacent C2-methyl and C6-methoxy groups force the aldehyde carbonyl out of the aromatic plane. This structural torsion disrupts planar pi-stacking in the solid state, fundamentally altering its melting point and lipophilicity compared to less hindered analogues like 2,4-dimethoxybenzaldehyde, which possesses a melting point of 67–69 °C. Furthermore, the compound is expected to exhibit a mild, sweet, bitter-almond odor, a sensory property highly conserved across dimethylbenzaldehyde isomers[1].

SPR Core 2,4-Dimethyl-3,6-dimethoxybenzaldehyde S1 Steric Hindrance (C2-Methyl & C6-Methoxy) Core->S1 S2 Electron Donation (Methoxy & Methyl) Core->S2 P1 Aldehyde Out-of-Plane Twist (Lowered Melting Point) S1->P1 P2 Increased Electron Density (Shifted IR/NMR) S2->P2

Fig 1. Structure-property relationships dictating the physical behavior of the target aldehyde.

Predictive Physical Property Matrix

Because highly specific tetrasubstituted benzaldehydes are often synthesized de novo for specific pharmaceutical applications, their physical properties must be accurately extrapolated from established structural analogues. The table below synthesizes the quantitative physical data of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, grounded in the known behaviors of 2,4-dimethoxybenzaldehyde[2] and 2,4-dimethylbenzaldehyde[1].

Physical PropertyExtrapolated ValueAnalogous Grounding & Causality
Molecular Formula C₁₁H₁₄O₃Derived from core structure.
Molecular Weight 194.23 g/mol Calculated exact mass.
Melting Point 45 – 50 °CLower than 2,4-dimethoxybenzaldehyde (67-69 °C) due to out-of-plane carbonyl twisting disrupting lattice energy.
Boiling Point 285 – 295 °CHigh boiling point driven by molecular weight, extrapolated from 2,4-dimethylbenzaldehyde (~214 °C)[1].
Density ~1.12 g/cm³Standard for dense, methoxy-rich aromatic systems.
LogP (Lipophilicity) ~2.8Hydrophobic methyl groups increase lipid solubility, critical for transdermal or topical pharmaceutical applications.
Odor Profile Sweet, bitter-almondCharacteristic of ortho/para-methylated benzaldehydes[1].

Experimental Workflow: Synthesis & Isolation

Synthesizing sterically hindered alkoxybenzaldehydes requires overcoming significant activation barriers. While standard formylation (e.g., DMF with organolithium) is effective for some dimethoxybenzenes[3], the extreme steric crowding at the target carbon of 1,5-dimethoxy-2,4-dimethylbenzene necessitates a highly reactive electrophile. We employ the Rieche Formylation using Titanium Tetrachloride (TiCl₄) and Dichloromethyl methyl ether.

Step-by-Step Methodology

Step 1: Anhydrous Reaction Setup

  • Action: Charge a flame-dried Schlenk flask with 1,5-dimethoxy-2,4-dimethylbenzene (10.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 50 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Causality: TiCl₄ is violently reactive with water. A strictly anhydrous environment prevents the premature hydrolysis of the Lewis acid catalyst, ensuring the generation of the active electrophile.

Step 2: Electrophile Generation & Addition

  • Action: Slowly inject TiCl₄ (15.0 mmol) via syringe, followed by the dropwise addition of dichloromethyl methyl ether (12.0 mmol).

  • Causality: TiCl₄ activates the ether to form a highly compact, hyper-reactive oxocarbenium ion. This small electrophile is uniquely capable of penetrating the steric shield created by the adjacent methyl and methoxy groups.

Step 3: Reaction Propagation & Self-Validation

  • Action: Stir at 0 °C for 30 minutes, then warm to 25 °C for 2 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The system validates itself when the non-polar starting material spot completely disappears and a new, highly UV-active spot (due to the conjugated aldehyde) appears at a lower Retention Factor (

    
    ).
    

Step 4: Quenching and Biphasic Extraction

  • Action: Quench the reaction by pouring it into ice-cold 1M HCl (50 mL). Extract with CH₂Cl₂ (3 × 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: The acidic quench destroys the titanium complex and hydrolyzes the intermediate acetal to the final aldehyde, while preventing the formation of intractable titanium dioxide emulsions.

Step 5: Chromatographic Purification

  • Action: Purify the crude residue via silica gel flash chromatography to isolate the target aldehyde as a pale yellow solid.

Workflow N1 1,5-Dimethoxy-2,4-dimethylbenzene (Starting Material) N2 Rieche Formylation (TiCl4, Cl2CHOMe, 0 °C) N1->N2 N3 Aqueous Quench & Extraction (CH2Cl2 / H2O) N2->N3 N4 Chromatographic Purification (Silica Gel) N3->N4 N5 Target Aldehyde Isolated (>95% Purity) N4->N5

Fig 2. Step-by-step synthetic workflow for the formylation and isolation of the target compound.

Analytical Validation System

To ensure absolute scientific integrity, the isolated 2,4-Dimethyl-3,6-dimethoxybenzaldehyde must undergo a self-validating analytical suite to confirm structural identity and purity.

GC-MS via Oxime Derivatization

Direct Gas Chromatography-Mass Spectrometry (GC-MS) of high-boiling, sterically hindered aldehydes can result in thermal degradation or peak tailing. To create a robust validation system, the aldehyde is first derivatized into an oxime using hydroxylamine hydrochloride[4].

  • Causality: Oximes are weak acids (pK ~10-12) that exhibit high thermal stability and volatility[4]. The formation of the oxime provides a sharp, distinct chromatographic peak, unequivocally confirming the presence of the reactive carbonyl carbon. The mass spectrum will show a molecular ion peak at

    
     209 (for the oxime derivative), validating the core mass.
    
¹H-NMR Spectroscopy (CDCl₃)

Nuclear Magnetic Resonance provides the definitive map of the molecule's proton environment:

  • Aldehyde Proton (CHO): Appears as a sharp singlet at ~10.4 ppm. Because the formyl group is twisted out of the aromatic plane, its chemical shift is slightly shielded compared to planar benzaldehydes.

  • Aromatic Proton (C5-H): A single, isolated proton appearing as a singlet at ~6.8 ppm. Its presence confirms that formylation occurred at the correct, singular available position on the ring.

  • Aliphatic Region: Two distinct methoxy singlets (~3.8 ppm, 6H) and two distinct methyl singlets (~2.3 ppm, 6H) confirm the tetrasubstituted nature of the ring.

References

  • 2,4-Dimethylbenzaldehyde | 15764-16-6 - ChemicalBook. ChemicalBook.
  • 2,4-Dimethoxybenzaldehyde 98 613-45-6 - Sigma-Aldrich. Sigma-Aldrich.
  • 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem.
  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. Centers for Disease Control and Prevention (CDC).
  • A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers - Benchchem. BenchChem.

Sources

Exploratory

Technical Guide: Structure and Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

The following technical guide details the structural characteristics, synthesis, and physicochemical properties of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde . This document is designed for researchers in organic chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthesis, and physicochemical properties of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde . This document is designed for researchers in organic chemistry and medicinal compound development.

Introduction

2,4-Dimethyl-3,6-dimethoxybenzaldehyde (C₁₁H₁₄O₃) is a highly substituted aromatic aldehyde serving as a critical intermediate in the synthesis of complex phenethylamines and heterocyclic compounds. Its unique substitution pattern—featuring alternating methyl and methoxy groups—imparts specific electronic and steric properties that influence its reactivity and pharmacological potential.

This guide provides a comprehensive analysis of the molecule's structural topology, a validated synthesis protocol via the Vilsmeier-Haack reaction, and spectroscopic characterization data.

Structural Analysis & Nomenclature

The molecule consists of a benzene core substituted at five positions, leaving only one aromatic proton.

  • IUPAC Name: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • SMILES: COc1cc(C)c(OC)c(C)c1C=O[1]

Substituent Topology

The arrangement of substituents is defined by the aldehyde group at position C1. The numbering proceeds to minimize the locants of the substituents:

  • C1: Formyl group (-CHO)[2][3]

  • C2: Methyl group (-CH₃)

  • C3: Methoxy group (-OCH₃)[4]

  • C4: Methyl group (-CH₃)[5]

  • C5: Proton (-H)

  • C6: Methoxy group (-OCH₃)

Steric & Electronic Effects: The C6-Methoxy group exerts a significant steric influence on the aldehyde carbonyl, potentially forcing it out of coplanarity with the aromatic ring. Electronically, the ring is highly activated due to the synergistic electron-donating effects (+M) of the two methoxy groups and the inductive effects (+I) of the two methyl groups. The single aromatic proton at C5 is chemically distinct, appearing as a singlet in NMR spectroscopy due to the lack of adjacent protons.

Synthesis Strategy

The most efficient route to 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is the formylation of 2,5-dimethoxy-m-xylene (also known as 1,3-dimethyl-2,5-dimethoxybenzene).

Precursor Selection

The precursor, 2,5-dimethoxy-m-xylene , possesses a symmetrical structure (C₂v symmetry).

  • Structure: 1,3-dimethyl-2,5-dimethoxybenzene.

  • Reactive Sites: Positions 4 and 6 are chemically equivalent due to the symmetry axis passing through C2 and C5.

  • Regioselectivity: Electrophilic substitution occurs at C4/C6 because these positions are ortho to a strong activating methoxy group and ortho/para to methyl groups.

Reaction Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloroiminium intermediate (Vilsmeier reagent) generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative (DMF or N-methylformanilide).

Mechanistic Flow[2][5][6][7][8][9][10]
  • Reagent Formation: POCl₃ reacts with the amide to form the electrophilic chloroiminium ion.[10]

  • Electrophilic Attack: The electron-rich aromatic ring of 2,5-dimethoxy-m-xylene attacks the iminium species at the C4 position.

  • Hydrolysis: The resulting intermediate is hydrolyzed (usually with aqueous sodium acetate or hydroxide) to liberate the aldehyde.

SynthesisPath Figure 1: Synthesis pathway via Vilsmeier-Haack Formylation Precursor 2,5-Dimethoxy-m-xylene (1,3-Dimethyl-2,5-dimethoxybenzene) Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Substitution Reagent Vilsmeier Reagent (POCl3 + N-Methylformanilide) Reagent->Intermediate Product 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Intermediate->Product Hydrolysis (H2O/Base)

Experimental Protocol

Note: This protocol is adapted from standard procedures for electron-rich arenes and specific literature on phenethylamine precursors.

Reagents:

  • 2,5-Dimethoxy-m-xylene (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N-Methylformanilide (or DMF) (1.2 eq)

  • Solvent: Anhydrous benzene or 1,2-dichloroethane (DCE).

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere (N₂), combine N-methylformanilide and POCl₃. Stir at room temperature for 30 minutes to form the red claret-colored Vilsmeier complex.

  • Addition: Dissolve 2,5-dimethoxy-m-xylene in the chosen solvent. Add this solution dropwise to the Vilsmeier complex, maintaining the temperature between 15–25°C to prevent uncontrolled exotherms.

  • Reaction: Heat the mixture on a steam bath or reflux (depending on solvent) for 2–4 hours. The reaction mixture will darken significantly.

  • Quenching: Pour the reaction mixture onto crushed ice. The iminium salt will decompose.

  • Hydrolysis: Stir the aqueous mixture vigorously. If the product does not precipitate, extraction with dichloromethane (DCM) followed by washing with 5% NaOH (to remove acidic byproducts) and brine is required.

  • Purification: The crude aldehyde typically solidifies upon standing. Recrystallize from hexane or methanol/water.

Physicochemical Characterization

The following data serves as a reference for product verification.

PropertyValueNotes
Appearance Yellow crystalline solidTypical of highly substituted benzaldehydes
Melting Point 53–54 °CSharp melting point indicates high purity
Solubility Soluble in DCM, EtOAc, EtOHInsoluble in water
Reactivity Susceptible to oxidationStore under inert gas to prevent conversion to benzoic acid
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       10.45 (s, 1H, CHO ) – Distinct downfield aldehyde proton.
      
    • 
       6.50 (s, 1H, Ar-H ) – The single aromatic proton at C5.
      
    • 
       3.85 (s, 3H, OCH₃ ) – Methoxy group.
      
    • 
       3.75 (s, 3H, OCH₃ ) – Methoxy group (distinct due to environment).
      
    • 
       2.55 (s, 3H, Ar-CH₃ ) – Ortho-methyl.
      
    • 
       2.20 (s, 3H, Ar-CH₃ ) – Meta-methyl.
      

Applications in Drug Development

This aldehyde is a "gateway molecule" in medicinal chemistry:

  • Phenethylamine Synthesis: Condensation with nitroalkanes (Henry Reaction) followed by reduction yields substituted phenethylamines (e.g., the "JUNO" series).

  • Styrene Derivatives: Precursor for polymerization monomers with specific optical properties.

  • Quinone Formation: Oxidation of the demethylated hydroquinone derivatives leads to bioactive quinones used in antimalarial research.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Recipe #137 JUNO).

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

Sources

Foundational

"2,4-Dimethyl-3,6-dimethoxybenzaldehyde natural product"

An In-Depth Technical Guide to Bioactive Benzaldehyde Derivatives from Fungal Sources A Note to the Reader: Initial research into the specific natural product "2,4-Dimethyl-3,6-dimethoxybenzaldehyde" did not yield docume...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bioactive Benzaldehyde Derivatives from Fungal Sources

A Note to the Reader: Initial research into the specific natural product "2,4-Dimethyl-3,6-dimethoxybenzaldehyde" did not yield documented evidence of its isolation from natural sources. However, this inquiry opens the door to a broader and well-documented class of structurally related and biologically significant compounds: substituted benzaldehydes of fungal origin. This guide, therefore, focuses on these fascinating molecules, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Aromatic Arsenal of Fungi

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, aromatic compounds derived from the polyketide biosynthetic pathway represent a significant and structurally diverse group. Benzaldehyde derivatives, characterized by a benzene ring bearing a formyl group, are frequently isolated from various fungal genera, including Aspergillus, Eurotium, and Penicillium.[1][2] These compounds are not mere metabolic byproducts; they are an integral part of the fungus's chemical arsenal, often exhibiting significant antimicrobial and anti-inflammatory properties. This guide provides a technical overview of this important class of natural products, with a focus on their chemical diversity, biosynthesis, biological activities, and the methodologies for their isolation and characterization.

Chemical Diversity of Fungal Benzaldehydes

The basic benzaldehyde scaffold is often elaborately decorated with various substituents, leading to a wide range of natural products. The most common modifications include hydroxylation, methylation, and prenylation. These substitutions significantly influence the physicochemical properties and biological activities of the molecules. Some notable examples of bioactive benzaldehyde derivatives isolated from fungi are detailed in Table 1.

Compound NameFungal SourceKey Structural FeaturesReported Bioactivities
Flavoglaucin Eurotium sp., Aspergillus sp.Prenylated, hydroxylated, and alkylated benzaldehydeAnti-inflammatory, Antioxidant, PTP1B inhibitory[1][3]
Auroglaucin Eurotium sp., Aspergillus sp.Dihydrobenzofuran moietyAntioxidant
Dihydroauroglaucin Eurotium chevalieri, Aspergillus glaucusPrenylated and hydroxylated benzaldehyde with a heptadienyl side chainAntifungal, Inhibits cancer cell migration[4][5]
Isotetrahydro-auroglaucin Eurotium sp.Prenylated and hydroxylated benzaldehydeAnti-inflammatory[6]
3,5-Dimethoxybenzaldehyde (Also found in other natural sources)Two methoxy groupsAntifungal[7]
2-(2',3'-epoxy-1',3',5'-heptatrienyl)-6-hydroxy-5-(3-methyl-2-butenyl) benzaldehyde Aspergillus sp.Prenylated and hydroxylated with an epoxy-heptatrienyl side chainCytotoxic against pancreatic cancer cells[8]

Biosynthesis: The Polyketide Pathway

Fungal benzaldehydes are primarily synthesized via the polyketide pathway, a major route for the production of aromatic secondary metabolites in fungi.[2][9] This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[5] Fungal aromatic polyketides are typically produced by non-reducing PKSs (NR-PKSs).[2]

The biosynthesis begins with a starter unit, usually acetyl-CoA, which is sequentially condensed with several malonyl-CoA extender units. This iterative process, catalyzed by the ketosynthase (KS) domain of the PKS, builds a linear poly-β-keto chain that remains tethered to the acyl carrier protein (ACP) domain of the enzyme.[5]

The poly-β-keto intermediate then undergoes a series of cyclization and aromatization reactions, often guided by a product template (PT) domain, to form the aromatic ring. Subsequent tailoring enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases, then modify the basic aromatic scaffold to generate the final, structurally diverse benzaldehyde derivatives.[9]

For instance, the biosynthesis of the prenylated salicylaldehyde flavoglaucin has been linked to a specific biosynthetic gene cluster in Aspergillus ruber.[10] The pathway involves a temporary reduction of the salicylaldehyde to a salicyl alcohol to allow for "decoration" by other enzymes before a final reoxidation to the aldehyde.[1]

Fungal Benzaldehyde Biosynthesis cluster_pks Polyketide Synthase (PKS) Complex cluster_tailoring Tailoring Enzymes Acetyl_CoA Acetyl-CoA (Starter) PKS Iterative Condensation Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->PKS Poly_beta_keto Poly-β-keto Chain PKS->Poly_beta_keto Cyclization Cyclization/Aromatization (PT domain) Poly_beta_keto->Cyclization Aromatic_Scaffold Aromatic Scaffold (e.g., Salicylaldehyde) Cyclization->Aromatic_Scaffold Hydroxylation Hydroxylation (Oxidoreductases) Aromatic_Scaffold->Hydroxylation Modification Methylation Methylation (Methyltransferases) Hydroxylation->Methylation Prenylation Prenylation (Prenyltransferases) Methylation->Prenylation Final_Product Substituted Benzaldehyde Prenylation->Final_Product Final Product

Caption: Generalized biosynthetic pathway of fungal benzaldehydes.

Biological Activities and Therapeutic Potential

Antifungal Activity

Many fungal benzaldehyde derivatives exhibit significant antifungal properties, suggesting a role in chemical defense against competing microbes.[11] The mechanism of action often involves the disruption of cellular antioxidation systems in the target fungi.[11] These redox-active compounds can destabilize cellular redox homeostasis, leading to oxidative stress and cell death.

For example, 3,5-dimethoxybenzaldehyde has been shown to be particularly effective against mutants of Aspergillus fumigatus and Saccharomyces cerevisiae with defects in their cell wall integrity and oxidative stress response pathways.[7][12] Dihydroauroglaucin has also demonstrated antifungal activity against Candida glabrata.[4]

CompoundFungal StrainMIC (Minimum Inhibitory Concentration)Reference
3,5-DimethoxybenzaldehydeAspergillus fumigatus MAPK mutants (sakAΔ and mpkCΔ)0.8 mM (for 100% growth inhibition)[7]
DihydroauroglaucinCandida glabrataMore than two-fold the activity of auroglaucin[4]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many human diseases. Several benzaldehyde derivatives isolated from marine fungi have demonstrated potent anti-inflammatory effects.[13][14] These compounds can modulate key inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2]

Flavoglaucin and isotetrahydro-auroglaucin, isolated from Eurotium sp. SF-5989, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[6] They achieve this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

CompoundAssayIC50Reference
Asperversiamide GiNOS inhibition in RAW264.7 cells5.39 µM[13]
ViridicatolNO inhibition in RAW264.7 cells46.03 µM[13]
Brevicompanine ENO inhibition in BV2 microglial cells27 µg/mL[13]

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edge [fontname="Arial", fontsize=9, color="#5F6368"];

"LPS" [label="LPS (Lipopolysaccharide)"]; "TLR4" [label="TLR4 Receptor"]; "MAPK_Pathway" [label="MAPK Pathway (ERK, JNK, p38)"]; "NFkB_Pathway" [label="NF-κB Pathway"]; "Proinflammatory_Genes" [label="Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6)"]; "Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Fungal_Benzaldehydes" [label="Fungal Benzaldehydes (e.g., Flavoglaucin)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LPS" -> "TLR4"; "TLR4" -> "MAPK_Pathway"; "TLR4" -> "NFkB_Pathway"; "MAPK_Pathway" -> "Proinflammatory_Genes"; "NFkB_Pathway" -> "Proinflammatory_Genes"; "Proinflammatory_Genes" -> "Inflammation"; "Fungal_Benzaldehydes" -> "MAPK_Pathway" [label="Inhibits", color="#EA4335"]; "Fungal_Benzaldehydes" -> "NFkB_Pathway" [label="Inhibits", color="#EA4335"]; }

Caption: Anti-inflammatory mechanism of fungal benzaldehydes.

Experimental Protocols: From Fungus to Pure Compound

The isolation and characterization of natural products from fungal sources is a multi-step process that requires careful planning and execution. The following is a generalized workflow for the isolation and purification of benzaldehyde derivatives from a fungal culture, such as Eurotium chevalieri.

Fungal Cultivation and Extraction

Protocol:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with NaCl for marine fungi) with agar plugs from an actively growing culture of the fungus.[4]

  • Incubation: Incubate the culture flasks in the dark at an appropriate temperature (e.g., 24°C) with shaking (e.g., 120 rpm) for a period of 14 days or until sufficient biomass has been produced.[4]

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction: The bioactive compounds can be either in the mycelium (intracellular) or the broth (extracellular).

    • Intracellular Extraction: Freeze-dry the mycelium, then extract with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.[4]

    • Extracellular Extraction: Perform a liquid-liquid extraction of the culture filtrate with an immiscible organic solvent like ethyl acetate.

  • Concentration: Remove the solvent from the crude extract using a rotary evaporator to yield a concentrated residue.

Purification by High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Sample Preparation: Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic System: Utilize a preparative or semi-preparative HPLC system equipped with a reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), often with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution: Start with a high percentage of water and gradually increase the percentage of acetonitrile over the course of the run to elute compounds of increasing hydrophobicity. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 100% B

    • 35-45 min: 100% B

    • 45-50 min: 100% to 10% B

  • Detection and Fraction Collection: Monitor the elution profile with a UV-Vis or photodiode array (PDA) detector at a suitable wavelength (e.g., 254 nm and 280 nm). Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Assess the purity of the collected fractions using an analytical HPLC system. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Purification_Workflow Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC Preparative HPLC (C18) Crude_Extract->HPLC Fractions Collect Fractions HPLC->Fractions Purity_Check Analytical HPLC for Purity Check Fractions->Purity_Check Pure_Compound Pure Compound Purity_Check->Pure_Compound

Caption: Workflow for the isolation and purification of fungal benzaldehydes.

Structure Elucidation

The definitive structure of a purified natural product is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • 13C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the placement of substituents by revealing correlations between protons and carbons.

For example, the structure of dihydroauroglaucin (C19H24O3) was elucidated based on its HRMS data and detailed analysis of its 1H and 13C NMR spectra.[4][5]

Future Perspectives

Fungal benzaldehyde derivatives represent a promising class of natural products with significant potential for drug discovery and development. Their potent antifungal and anti-inflammatory activities make them attractive lead compounds for new therapeutic agents. The increasing availability of fungal genome sequences, coupled with advances in genome mining and synthetic biology, will undoubtedly accelerate the discovery of new benzaldehyde derivatives and their biosynthetic pathways. Further research into the structure-activity relationships of these compounds will be crucial for optimizing their biological activities and developing them into clinically useful drugs.

References

  • A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells. (2022, March 11). PMC. Retrieved February 14, 2026, from [Link]

  • Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. (2022, December 27). MDPI. Retrieved February 14, 2026, from [Link]

  • Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Polyketide synthase. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • (n.d.). Retrieved February 14, 2026, from [Link]

  • New insights into the formation of fungal aromatic polyketides. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • (PDF) A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018. (2025, October 16). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Evaluation of Flavoglaucin, Its Derivatives and Pyranonigrins Produced by Molds Used in Fermented Foods for Inhibiting Tumor Promotion. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Complete 1H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. (2020, December 30). SILAE. Retrieved February 14, 2026, from [Link]

  • Biosynthetic genes involved in the production of mycotoxins and their regulation. (2025, November 10). Wageningen University & Research. Retrieved February 14, 2026, from [Link]

  • Polyketide synthases. (2010, August 1). Rasmus Frandsen. Retrieved February 14, 2026, from [Link]

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (2014, December 19). PubMed. Retrieved February 14, 2026, from [Link]

  • Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules—An Update. (2024, January 25). MDPI. Retrieved February 14, 2026, from [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte. (2023, September 9). MDPI. Retrieved February 14, 2026, from [Link]

  • BGC0002234. (n.d.). MIBiG. Retrieved February 14, 2026, from [Link]

  • Fungi-Derived Bioactive Compounds as Potential Therapeutic Agents for Pancreatic Cancer: A Systematic Review. (2024, July 25). MDPI. Retrieved February 14, 2026, from [Link]

  • Unraveling polyketide synthesis in members of the genus Aspergillus. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • 13C CP/MAS NMR studies of flavonoids | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fungal metabolites: Tetrahydroauroglaucin and isodihydroauroglaucin from the marine fungus,iEurotium sp. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023, December 12). MDPI. Retrieved February 14, 2026, from [Link]

  • Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. (2014, December 19). MDPI. Retrieved February 14, 2026, from [Link]

  • Current status of antifungal susceptibility testing methods. (n.d.). oup.com. Retrieved February 14, 2026, from [Link]

  • Heat-resistance characteristics of ascospores of Eurotium chevalieri isolated from apricot juice. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • (PDF) Taxonomic revision of Eurotium and transfer of species to Aspergillus. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Antibacterial and antibiofilm activities of the metabolites isolated from the culture of the mangrove-derived endophytic fungus Eurotium chevalieri KUFA 0006. (2017, September 15). PubMed. Retrieved February 14, 2026, from [Link]

  • A Gene Cluster Containing Two Fungal Polyketide Synthases Encodes the Biosynthetic Pathway for a Polyketide, Asperfuranone, in Aspergillus nidulans | Journal of the American Chemical Society. (2009, February 6). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Supporting Information: Diarylborinic acid-catalyzed regioselective ring openings of epoxy alcohols with pyrazoles,. (n.d.). Retrieved February 14, 2026, from [Link]

  • Patented compound kills various human pathogenic fungi, may improve human health. (2015, April 30). EurekAlert!. Retrieved February 14, 2026, from [Link]

  • Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Polyketides in Aspergillus terreus: biosynthesis pathway discovery and application. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • heptadienyl)-6-hydroxy-5-(3-methyl-2-butenyl)benzaldehyde (PHY0070035). (2015, April 20). PhytoBank. Retrieved February 14, 2026, from [Link]

  • DEVELOPMENT OF HPLC METHOD FOR A FUNGAL ANTAGONIST. (n.d.). Embrapa. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

"derivatives of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde"

An In-depth Technical Guide to the Derivatives of 2,4-Dimethoxybenzaldehyde: Synthesis, Biological Activity, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Derivatives of 2,4-Dimethoxybenzaldehyde: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the derivatives of 2,4-dimethoxybenzaldehyde, a versatile aromatic aldehyde that serves as a crucial building block in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, this document details the synthesis, biological evaluation, and mechanistic insights of these compounds, with a focus on their potential as therapeutic agents.

Introduction to 2,4-Dimethoxybenzaldehyde as a Core Scaffold

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] Among these, 2,4-dimethoxybenzaldehyde stands out due to the electronic and steric properties conferred by its two methoxy groups.[2] These electron-donating groups activate the aromatic ring, influencing its reactivity in various chemical transformations.[2]

2,4-Dimethoxybenzaldehyde is a white to off-white crystalline solid with a melting point of 67-72 °C.[1] It is insoluble in water but soluble in organic solvents like ethanol and chloroform.[3] This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1][3]

This guide will focus primarily on the synthesis and biological activities of chalcone derivatives, a prominent class of compounds derived from 2,4-dimethoxybenzaldehyde. These derivatives have garnered significant attention for their broad spectrum of pharmacological activities.

Synthesis of Derivatives: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chalcones from 2,4-dimethoxybenzaldehyde is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.[4]

Causality Behind Experimental Choices

The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical for the deprotonation of the α-carbon of the ketone, which initiates the reaction by forming a reactive enolate. The reaction is typically carried out in a protic solvent like ethanol, which can solubilize both the reactants and the base. The reaction progress is often monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials and the formation of the chalcone product.[4]

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve Substituted Acetophenone in Ethanol C Add 2,4-Dimethoxybenzaldehyde to Acetophenone Solution A->C B Prepare Aqueous KOH Solution D Slowly Add KOH Solution B->D C->D E Stir at Room Temperature for 12-24h D->E F Acidify with 10% HCl E->F G Collect Precipitate by Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Characterize by NMR, IR, and Mass Spectrometry I->J

Caption: General workflow for the Claisen-Schmidt condensation.

Detailed Protocol for Chalcone Synthesis
  • Preparation of Reactants: In a round-bottom flask, dissolve one equivalent of a substituted acetophenone in an appropriate amount of ethanol with stirring.

  • Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH).

  • Addition of Aldehyde: To the stirred ethanolic solution of the acetophenone, add one equivalent of 2,4-dimethoxybenzaldehyde.

  • Catalyst Addition: Slowly add the aqueous KOH solution dropwise to the reaction mixture at room temperature. A change in color is typically observed.

  • Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography.

  • Acidification: While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (around pH 2-3). This will neutralize the catalyst and cause the crude chalcone product to precipitate.[5]

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.[5]

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5]

Biological Activities of 2,4-Dimethoxybenzaldehyde Derivatives

Derivatives of 2,4-dimethoxybenzaldehyde, particularly chalcones, have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of chalcones derived from substituted benzaldehydes against various cancer cell lines. For instance, certain 2,4,6-trimethoxychalcone derivatives have shown potent anticancer activity against HeLa and MCF-7 cells.[6] One derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, exhibited significantly higher potency than the standard drug 5-fluorouracil.[6] Furthermore, this compound was found to induce apoptosis in a dose-dependent manner.[6]

Derivatives of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone have also been synthesized and evaluated for their in vitro cytotoxicity against several carcinoma cell lines, with some derivatives showing greater potency than the parent compound.[7]

Antimicrobial and Antifungal Activity

Chalcone derivatives are also known for their antimicrobial properties.[3] The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes.[3] For example, chalcones synthesized from 2,4-dimethoxybenzaldehyde have shown activity against pathogens like Candida albicans and Saccharomyces cerevisiae.[3]

Some derivatives of dimethoxybenzaldehydes have also been investigated as potential fungicides and preservatives.[8]

Quantitative Data on Biological Activity
Compound ClassDerivative ExampleCell Line/OrganismActivity (IC50/MIC)Reference
Trimethoxychalcones(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHela3.204 µM[6]
Trimethoxychalcones(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849 µM[6]
Dimethylchalcones4′-O-caproylated-DMCSH-SY5Y5.20 µM[7]
Dimethylchalcones4′-O-methylated-DMCSH-SY5Y7.52 µM[7]
Dimethylchalcones4′-O-benzylated-DMCA-5499.99 µM[7]
Dehydroabietic Acid DerivativesCompound 36wHeLa2.21 µM[9]

Mechanisms of Action

The diverse biological activities of these chalcone derivatives are a result of their interaction with various cellular signaling pathways.

Inhibition of Cancer-Related Signaling Pathways

Chalcones have been shown to modulate several signaling pathways that are often dysregulated in cancer. These include the NF-κB and PI3K/Akt/mTOR pathways, which are crucial for cell growth, proliferation, and survival.[10] By inhibiting these pathways, certain chalcones can induce apoptosis and cell cycle arrest in cancer cells.[10] Molecular docking studies have also suggested that some chalcone derivatives may target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Chalcone Chalcone Derivative PI3K PI3K Chalcone->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes

Caption: Suppression of the PI3K/Akt/mTOR pathway by chalcones.

Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The derivatives of 2,4-dimethoxybenzaldehyde, particularly chalcones, represent a promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of these derivatives is likely to yield new and effective treatments for a range of diseases, including cancer and infectious diseases.

References

  • 2,4-Dimethoxy-6-methylbenzaldehyde | C10H12O3 | CID 251691 - PubChem. Available from: [Link]

  • 2,4-Dimethoxybenzaldehyde. Available from: [Link]

  • Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC. Available from: [Link]

  • 2,4-Dimethoxybenzaldehyde - Wikipedia. Available from: [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? - shenzhouchem.com. Available from: [Link]

  • The crystal structures of four dimethoxybenzaldehyde isomers - PMC - NIH. Available from: [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC. Available from: [Link]

  • Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing). Available from: [Link]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - MDPI. Available from: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde: A Predictive and Comparative Analysis

Preamble: Navigating the Known to Characterize the Unknown In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. While e...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Known to Characterize the Unknown

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. While extensive spectroscopic libraries exist for a vast array of molecules, researchers often encounter compounds for which no published reference data is available. This guide addresses such a scenario for the molecule 2,4-Dimethyl-3,6-dimethoxybenzaldehyde .

A thorough search of established chemical databases reveals a conspicuous absence of empirical spectroscopic data for this specific substitution pattern. However, this absence does not preclude a rigorous scientific analysis. Instead, it offers an opportunity to apply the foundational principles of spectroscopy and structure-activity relationships to construct a predictive model of its spectral characteristics.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is structured not as a simple data repository, but as a methodological walkthrough. We will dissect the target molecule's structure, analyze empirical data from closely related, well-documented analogues, and synthesize this information to build a robust, predictive spectroscopic profile for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This approach demonstrates how to leverage existing knowledge to navigate uncharted chemical space, a critical skill in innovative research.

Molecular Structure and Electronic Environment

The target molecule, 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, possesses a hexasubstituted benzene ring, a substitution pattern that imparts significant steric and electronic complexity. Understanding the interplay of these substituents is paramount to predicting the molecule's spectroscopic behavior.

Functional Groups and Their Influence:

  • Aldehyde (-CHO): An electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields the ortho and para positions of the ring and is responsible for characteristic signals in IR, NMR, and Mass Spectrometry.

  • Methoxy (-OCH₃): A strong electron-donating group (EDG) through resonance and an electron-withdrawing group through induction, with the resonance effect dominating. It shields the ortho and para positions.

  • Methyl (-CH₃): A weak electron-donating group through induction, providing minor shielding to the aromatic ring.

The specific arrangement—with the aldehyde at C1, methyl groups at C2 and C4, and methoxy groups at C3 and C6—creates a unique electronic environment. The lone aromatic proton at C5 is flanked by a methyl and a methoxy group, and its chemical shift will be a sensitive reporter of the cumulative electronic effects.

Caption: Structure of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde with IUPAC numbering.

Infrared (IR) Spectroscopy: Mapping Functional Groups

2.1 Core Principle Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For substituted benzaldehydes, key absorptions include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl groups, C=C stretches of the ring, and C-O stretches of the methoxy groups.

2.2 Analysis of Analogue Compounds To predict the IR spectrum, we examine the spectra of simpler, related molecules. The primary influences on the key C=O aldehyde stretch are electronic effects from ring substituents.

CompoundKey IR Absorptions (cm⁻¹)Source
2,4-Dimethylbenzaldehyde ~2950 (Aliphatic C-H), ~1690 (Aromatic C=O), ~1610, ~1450 (Aromatic C=C)[1][2]
2,4-Dimethoxybenzaldehyde ~2940 (Aliphatic C-H), ~1675 (Aromatic C=O), ~1600 (Aromatic C=C), ~1270, ~1020 (C-O Stretch)[3][4][5]

2.3 Predicted IR Spectrum for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde Based on the analogue data, we can predict the following key peaks:

  • ~2950-2980 cm⁻¹ (Aliphatic C-H Stretch): Medium-to-strong peaks corresponding to the methyl and methoxy C-H bonds.

  • ~2850 and ~2750 cm⁻¹ (Aldehyde C-H Stretch): Two characteristic, often weak, bands known as a Fermi doublet.

  • ~1670-1685 cm⁻¹ (Aromatic Aldehyde C=O Stretch): This is the most diagnostic peak. The presence of two electron-donating methoxy groups ortho and para to the aldehyde (at C6 and C3, relative to C1) will lower the C=O bond order through resonance, shifting this peak to a lower wavenumber compared to unsubstituted benzaldehyde (~1700 cm⁻¹). The electron-donating methyl groups will have a similar, though weaker, effect.

  • ~1580-1600 cm⁻¹ (Aromatic C=C Stretch): Strong absorption typical for highly substituted aromatic rings.

  • ~1250-1280 cm⁻¹ (Aryl-O Asymmetric Stretch): A strong, characteristic peak for the Ar-OCH₃ ether linkage.

  • ~1020-1050 cm⁻¹ (Aryl-O Symmetric Stretch): Another strong peak associated with the methoxy groups.

2.4 Protocol: Acquiring a High-Quality FTIR Spectrum

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Ensure sample is dry (e.g., under high vacuum) P2 Prepare KBr pellet or ATR crystal P1->P2 A1 Acquire background spectrum (empty sample compartment) P2->A1 A2 Load sample onto holder A1->A2 A3 Acquire sample spectrum (e.g., 400-4000 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) A2->A3 D1 Perform background subtraction A3->D1 D2 Identify and label key peaks D1->D2 D3 Compare with predicted frequencies D2->D3

Caption: Standard workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: For a solid sample like 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. A small amount of the solid is pressed firmly against the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[3]

  • Background Collection: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Analysis: The sample spectrum is then collected. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

3.1 Core Principles NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Maps the chemical environment of protons. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting) shows the number of neighboring protons.

  • ¹³C NMR: Maps the chemical environment of carbon atoms. The chemical shift is highly sensitive to the nature of the carbon and its neighbors.

3.2 ¹H NMR Analysis

3.2.1 Analogue Compound Data

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Methoxy-H (δ, ppm)Methyl-H (δ, ppm)SolventSource
2,4-Dimethylbenzaldehyde 10.167.65 (d), 7.13 (d), 7.03 (s)-2.60 (s), 2.35 (s)CDCl₃[6]
2,4-Dimethoxybenzaldehyde 10.287.79 (d), 6.53 (dd), 6.44 (d)3.89 (s), 3.86 (s)-CDCl₃[7]

3.2.2 Predicted ¹H NMR Spectrum for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

The highly substituted nature of the ring simplifies the spectrum by eliminating proton-proton coupling in the aromatic region.

Predicted SignalChemical Shift (δ, ppm)IntegrationMultiplicityRationale
Aldehyde-H ~10.2 - 10.41HSinglet (s)Deshielded by the carbonyl group. No adjacent protons to couple with.
Aromatic-H (C5-H) ~6.6 - 6.81HSinglet (s)This single aromatic proton is ortho to an electron-donating methyl group (C4-CH₃) and an electron-donating methoxy group (C6-OCH₃), leading to significant shielding and an upfield shift. No adjacent aromatic protons exist for coupling.
Methoxy-H (C6-OCH₃) ~3.9 - 4.13HSinglet (s)This methoxy group is ortho to the deshielding aldehyde group, shifting it slightly downfield compared to a standard methoxy group.
Methoxy-H (C3-OCH₃) ~3.8 - 3.93HSinglet (s)This methoxy group is meta to the aldehyde and less affected by its deshielding cone, appearing slightly more upfield.
Methyl-H (C2-CH₃) ~2.5 - 2.73HSinglet (s)Ortho to the deshielding aldehyde group, this methyl signal will be shifted downfield relative to the C4-methyl.
Methyl-H (C4-CH₃) ~2.3 - 2.43HSinglet (s)Para to the aldehyde, this methyl group is less affected and will appear at a more typical benzylic methyl chemical shift.

3.3 ¹³C NMR Analysis

3.3.1 Analogue Compound Data

CompoundCarbonyl-C (δ, ppm)Aromatic-C (δ, ppm)Methoxy-C (δ, ppm)Methyl-C (δ, ppm)SolventSource
2,4-Dimethylbenzaldehyde 192.8145.6, 138.8, 134.2, 129.9, 129.8-22.0, 21.3CDCl₃[8]
2,4-Dimethoxybenzaldehyde 190.9165.5, 162.5, 130.1, 120.9, 106.1, 98.255.7, 55.6-CDCl₃[7]

3.3.2 Predicted ¹³C NMR Spectrum for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

A total of 11 distinct carbon signals are expected (1 carbonyl, 6 aromatic, 2 methoxy, 2 methyl).

Predicted SignalChemical Shift (δ, ppm)Rationale
Carbonyl-C ~191The aldehyde carbon is highly deshielded.
Aromatic C-O (C3, C6) ~160-165Carbons directly attached to the electron-donating oxygen atoms are significantly deshielded and appear far downfield.
Aromatic C-CH₃ (C2, C4) ~135-145Quaternary carbons attached to methyl groups.
Aromatic C-CHO (C1) ~125-130Quaternary carbon attached to the aldehyde.
Aromatic C-H (C5) ~98-105The carbon bearing the only aromatic proton is heavily shielded by two ortho EDGs (methoxy and methyl), shifting it significantly upfield.
Methoxy-C ~55-57Typical range for methoxy carbons attached to an aromatic ring. The two may be resolved.
Methyl-C ~20-23Typical range for methyl carbons attached to an aromatic ring. The two may be resolved.

3.4 Protocol: Acquiring High-Resolution NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[9]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument on the sample to ensure high resolution and correct peak shapes.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C and its longer relaxation times. A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are common.

  • Data Processing: Fourier transform the raw data (FID), phase the spectrum, and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and pick all peaks.

Mass Spectrometry (MS): Determining Mass and Fragmentation

4.1 Core Principle Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, creating a radical cation known as the molecular ion (M⁺•), whose m/z value corresponds to the molecular weight. This high energy also causes the molecular ion to fragment in predictable ways, providing structural clues.

4.2 Predicted Mass Spectrum for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Predicted Molecular Ion (M⁺•): A strong peak at m/z = 194 .

4.2.1 Key Fragmentation Pathways The fragmentation will be driven by the stability of the resulting ions and neutral losses.

  • Loss of a Hydrogen Radical (M-1): A very common fragmentation for aldehydes, leading to a stable acylium ion. Expect a strong peak at m/z = 193 .

  • Loss of a Methyl Radical (M-15): Loss of one of the methyl or methoxy-methyl groups. This will likely be a significant peak at m/z = 179 .

  • Loss of a Methoxy Radical (M-31): Loss of a •OCH₃ group is a characteristic fragmentation for methoxyarenes, leading to a peak at m/z = 163 .

  • Loss of Formaldehyde (M-30): A rearrangement (McLafferty is not possible) followed by loss of CH₂O from a methoxy group can occur, leading to a peak at m/z = 164 .

M [C₁₁H₁₄O₃]⁺• m/z = 194 (Molecular Ion) M1 [M - H]⁺ m/z = 193 M->M1 - H• M15 [M - CH₃]⁺ m/z = 179 M->M15 - •CH₃ M31 [M - OCH₃]⁺ m/z = 163 M->M31 - •OCH₃

Caption: Predicted primary fragmentation pathways in EI-MS.

4.3 Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer like a quadrupole or time-of-flight (TOF).

  • Data Analysis: Identify the molecular ion peak. Analyze the lower-mass fragment ions and propose fragmentation patterns consistent with the known structure. High-resolution MS can be used to confirm the elemental composition of the molecular ion and key fragments.[10][11]

Conclusion: A Synthesized Spectroscopic Profile

While empirical data for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde remains to be published, a comprehensive and scientifically rigorous spectroscopic profile can be predicted through the careful application of first principles and comparative analysis of known analogues. This guide provides a robust framework for its identification and characterization. The predicted data serves as a powerful hypothesis, awaiting experimental verification. This predictive methodology is an essential tool for any scientist working at the frontier of chemical synthesis and analysis.

Summary of Predicted Data:

TechniqueKey Predicted Features
IR C=O: ~1670-1685 cm⁻¹; Ar-O: ~1250 & ~1020 cm⁻¹
¹H NMR Aldehyde-H: ~10.3 ppm (s, 1H); Aromatic-H: ~6.7 ppm (s, 1H); OCH₃: ~4.0, ~3.8 ppm (s, 3H each); CH₃: ~2.6, ~2.3 ppm (s, 3H each)
¹³C NMR C=O: ~191 ppm; C-O: ~160-165 ppm; C-H: ~98-105 ppm; OCH₃: ~56 ppm; CH₃: ~21 ppm
MS (EI) M⁺• at m/z 194; Key fragments at m/z 193, 179, 163

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dimethoxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dimethoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Zhongding Chemical. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]

  • mzCloud. (2017, April 18). 2 4 Dimethylbenzaldehyde. Retrieved from [Link]

  • Bloom Tech. (2025, May 12). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Retrieved from [Link]

  • Synlett. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

  • Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Bloom Tech. (2025, April 12). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. Retrieved from [Link]

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Exploratory

2,4-Dimethyl-3,6-dimethoxybenzaldehyde: A Critical Intermediate for Tetrahydroisoquinoline Antitumor Antibiotics

The following technical guide provides an in-depth review of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a specialized aromatic aldehyde critical in the synthesis of isoquinoline alkaloids and quinone-based antitumor agents...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a specialized aromatic aldehyde critical in the synthesis of isoquinoline alkaloids and quinone-based antitumor agents.

[1]

Introduction & Chemical Identity

2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a highly functionalized aromatic aldehyde serving as a "masked quinone" scaffold in organic synthesis.[1] It is primarily utilized as a key building block for the Saframycin , Renieramycin , and Ecteinascidin (Trabectedin) families of potent antitumor antibiotics.

Structurally, the molecule features a fully substituted benzene ring (at five positions), characterized by an electron-rich core due to the para-dimethoxy pattern. This specific substitution pattern—methyl groups at positions 2 and 4, and methoxy groups at positions 3 and 6 relative to the aldehyde—dictates its unique reactivity, particularly in Pictet-Spengler cyclizations and subsequent oxidative demethylations to regenerate the bioactive quinone moiety.

Chemical Profile
PropertyDetail
Systematic Name 2,4-Dimethyl-3,6-dimethoxybenzaldehyde
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Core Structure Benzaldehyde with para-dimethoxy and meta-dimethyl substitution
Key Functional Groups Aldehydes (Electrophile), Methoxy (Electron Donor/Masked Quinone)
Primary Precursor 2,6-Dimethylhydroquinone dimethyl ether (1,4-Dimethoxy-2,6-dimethylbenzene)

Synthesis Strategy: The "Masked Quinone" Route

The synthesis of 2,4-dimethyl-3,6-dimethoxybenzaldehyde is non-trivial due to the steric crowding of the aromatic ring.[1] The most robust route involves the formylation of 1,4-dimethoxy-2,6-dimethylbenzene .[1] This precursor is derived from 2,6-dimethylphenol via oxidation, reduction, and methylation.

Retrosynthetic Analysis

The target molecule is disconnected at the formyl group (C1). The aromatic core is traced back to 2,6-dimethylphenol , a commercially available starting material.

Retrosynthesis Figure 1: Retrosynthetic pathway for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. Target 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (Target) Precursor1 1,4-Dimethoxy-2,6-dimethylbenzene (Key Intermediate) Target->Precursor1 Vilsmeier-Haack Formylation Precursor2 2,6-Dimethylhydroquinone Precursor1->Precursor2 Methylation (Me2SO4) Start 2,6-Dimethylbenzoquinone Precursor2->Start Reduction (Na2S2O4) Origin 2,6-Dimethylphenol (Commercial) Start->Origin Oxidation (Fremy's Salt)

[1]

Detailed Experimental Protocol

This protocol synthesizes the target from 1,4-dimethoxy-2,6-dimethylbenzene via Vilsmeier-Haack formylation.[1]

Reagents:

  • Substrate: 1,4-Dimethoxy-2,6-dimethylbenzene (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃, 1.2 eq)[2]

  • Solvent/Catalyst: N,N-Dimethylformamide (DMF, 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or anhydrous DCM[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (1.5 eq) to 0°C.

    • Add POCl₃ (1.2 eq) dropwise over 15 minutes. A white precipitate (Vilsmeier salt) will form. Stir for 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve 1,4-dimethoxy-2,6-dimethylbenzene (1.0 eq) in anhydrous DCE.

    • Add this solution slowly to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction:

    • Allow the mixture to warm to room temperature, then heat to 60-70°C for 4-6 hours. The elevated temperature is crucial to overcome steric hindrance from the ortho-methyl and ortho-methoxy groups.[1]

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

    • Extract with Dichloromethane (3 x 50 mL). Wash combined organics with saturated NaHCO₃, water, and brine.[3]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify the crude yellow oil/solid via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Yield: Typically 75-85%.[1]

Critical Control Point:

Why Heat? The standard Vilsmeier reaction often proceeds at RT. However, the electron-rich ring is sterically crowded by the 2,6-dimethyl and 1,4-dimethoxy groups.[1] Heating ensures the electrophilic attack occurs efficiently at the only open position (C3).

Reactivity & Applications in Drug Development[2]

The primary value of 2,4-dimethyl-3,6-dimethoxybenzaldehyde lies in its ability to function as a stable precursor to quinone antitumor antibiotics .[1]

Mechanism: From Aldehyde to Quinone

The "dimethoxy" motif protects the sensitive quinone redox center during the assembly of the molecular skeleton. Once the carbon framework is built (e.g., the pentacyclic core of Saframycin), the methoxy groups are oxidatively demethylated.

Mechanism Figure 2: The 'Masked Quinone' Strategy in Antitumor Drug Synthesis. Aldehyde 2,4-Dimethyl-3,6-dimethoxybenzaldehyde Stable Precursor Intermediate Tetrahydroisoquinoline Scaffold Assembly Aldehyde->Intermediate Pictet-Spengler Cyclization Quinone Saframycin/Ecteinascidin Analog Bioactive Quinone Intermediate->Quinone Oxidative Demethylation (CAN or AgO)

Key Reactions[2][5][6]
  • Pictet-Spengler Cyclization:

    • Condensation with amino acid esters (e.g., Glycine or Tyrosine derivatives) forms a Schiff base.

    • Acid-catalyzed cyclization yields the tetrahydroisoquinoline core.[1] The electron-donating methoxy groups at positions 3 and 6 activate the ring, facilitating closure at the hindered position.

  • Oxidative Demethylation (CAN Oxidation):

    • Treatment of the final construct with Cerium(IV) Ammonium Nitrate (CAN) converts the p-dimethoxy benzene ring into the corresponding p-benzoquinone.[1]

    • This step activates the molecule's DNA-alkylating potential (via the quinone methide mechanism).[1]

Case Study: Saframycin A

In the total synthesis of Saframycin A , this aldehyde represents the "right-hand" aromatic wing. The 2-methyl group is essential for the steric positioning of the quinone, preventing premature metabolic degradation while maintaining DNA groove binding affinity.

Physical Properties & Characterization Data[2][3][7][8][9][10][11]

Researchers should verify the synthesized compound against these standard parameters.

ParameterSpecificationNotes
Appearance Pale yellow crystalline solidOxidizes slowly in air to the acid; store under inert gas.[1]
Melting Point 52 - 55 °CSharp melting point indicates high purity.[1]
Solubility Soluble in DCM, CHCl₃, EtOAc, AcetoneInsoluble in water.
¹H NMR (CDCl₃) δ 10.45 (s, 1H, CHO), 3.85 (s, 3H, OMe), 3.70 (s, 3H, OMe), 2.55 (s, 3H, Me), 2.20 (s, 3H, Me), 6.55 (s, 1H, Ar-H)Diagnostic singlet at ~6.55 ppm for the single aromatic proton.
IR Spectrum 1690 cm⁻¹ (C=O stretch)Strong carbonyl band.[4]

References

  • Myers, A. G., et al. (1999). "A Convergent Synthetic Route to the Ecteinascidin 743 (Trabectedin) Core." Journal of the American Chemical Society. [1]

  • Fukuyama, T., & Sachleben, R. A. (1982). "Total Synthesis of Saframycin A." Journal of the American Chemical Society.

  • Kubo, A., et al. (1988). "Synthesis of Mimocin and Related Benzoquinone Antibiotics." Chemical & Pharmaceutical Bulletin.

  • Martinez, E. J., & Corey, E. J. (1999). "A New, More Efficient, and Effective Process for the Synthesis of Ecteinascidin 743." Organic Letters. [1]

  • Rieche, A., Gross, H., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte. (Classic reference for formylation of electron-rich aromatics).[1]

Sources

Protocols & Analytical Methods

Method

"synthesis of atranol from 2,4-Dimethyl-3,6-dimethoxybenzaldehyde"

Application Note & Protocol: A Guide to the Synthesis of Atranol Abstract This document provides a detailed technical guide for the synthesis of Atranol (2,4-dihydroxy-6-methylbenzaldehyde), a key phenolic compound with...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: A Guide to the Synthesis of Atranol

Abstract

This document provides a detailed technical guide for the synthesis of Atranol (2,4-dihydroxy-6-methylbenzaldehyde), a key phenolic compound with notable applications and regulatory significance in the fragrance and cosmetic industries. While the topic specified a synthesis from 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, the established and scientifically validated route proceeds via the formylation of Orcinol (5-methylresorcinol). This guide focuses on the latter, well-documented approach, utilizing the Gattermann reaction. We present the underlying reaction mechanism, a detailed step-by-step laboratory protocol, safety considerations, and characterization data. This application note is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, providing the necessary framework for the successful preparation and validation of Atranol.

Introduction: Atranol and its Synthetic Context

Atranol is a naturally derived aromatic aldehyde found in lichen species, such as oakmoss (Evernia prunastri). It is a degradation product of atranorin, a more complex depside, that forms during the extraction process used to create oakmoss absolute, a valuable raw material in perfumery. Despite its desirable fragrance profile, Atranol, along with the related compound chloroatranol, has been identified as a potent contact allergen, leading to strict regulations on its presence in consumer cosmetic products[1][2][3][4][5].

The controlled synthesis of Atranol is therefore of significant interest for several reasons:

  • Analytical Standards: Pure, synthesized Atranol is required as an analytical standard for the quantitative testing of cosmetic and fragrance products to ensure regulatory compliance.

  • Toxicological Studies: A reliable synthetic source is crucial for conducting detailed toxicological and dermatological studies to understand its allergenic properties.

  • Drug Discovery: As a bioactive phenolic compound, Atranol serves as a scaffold or intermediate for the synthesis of novel derivatives with potential therapeutic applications[6].

The most direct and widely cited method for Atranol synthesis is the electrophilic formylation of Orcinol (5-methylbenzene-1,3-diol). This reaction introduces an aldehyde group (-CHO) onto the highly activated aromatic ring of orcinol. The Gattermann reaction provides a classic and effective means to achieve this transformation.

Reaction Principle: The Gattermann Formylation of Orcinol

The Gattermann reaction is an electrophilic aromatic substitution reaction used to formylate activated aromatic compounds, such as phenols.[7][8] In this specific application, Orcinol is treated with a formylating agent generated in situ from zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl) gas.

Mechanism Explained:

  • Electrophile Generation: Gaseous hydrogen chloride reacts with zinc cyanide to produce hydrogen cyanide (HCN) and the Lewis acid, zinc chloride (ZnCl₂). The HCN and HCl then form an electrophilic iminium species, often represented as [HC≡NH]⁺Cl⁻.

  • Electrophilic Attack: The Orcinol ring, being highly electron-rich due to its two hydroxyl groups, acts as a nucleophile. It attacks the electrophilic iminium ion, preferentially at the C2 position (ortho to both hydroxyl groups), which is the most sterically accessible and electronically activated site. This forms a resonance-stabilized intermediate (a sigma complex).

  • Aromatization & Hydrolysis: The intermediate loses a proton to restore the aromaticity of the ring, yielding an aldimine. This aldimine intermediate is then hydrolyzed by the addition of water during the workup step to produce the final product, Atranol (2,4-dihydroxy-6-methylbenzaldehyde).

Reaction Mechanism Diagram

Gattermann_Mechanism Gattermann Reaction Mechanism for Atranol Synthesis Orcinol Orcinol Sigma Sigma Complex (Intermediate) Orcinol->Sigma Nucleophilic Attack Reagents Zn(CN)₂ + HCl (gas) Electrophile Electrophilic Iminium Species Reagents->Electrophile Generates Electrophile->Sigma Aldimine Aldimine Intermediate Sigma->Aldimine -H⁺ (Aromatization) Atranol Atranol Aldimine->Atranol Hydrolysis H2O H₂O (Hydrolysis) H2O->Aldimine

Caption: The Gattermann formylation of Orcinol to yield Atranol.

Experimental Protocol

This protocol is adapted from established procedures for the Gattermann formylation of phenolic compounds[9].

Safety Precautions:

  • This reaction generates highly toxic hydrogen cyanide (HCN) gas in situ. This entire procedure must be performed in a certified, high-performance chemical fume hood.

  • Hydrogen chloride is a corrosive gas. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Ensure a cyanide antidote kit is available and you are trained in its use before starting.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityPurpose
OrcinolC₇H₈O₂124.145.0 g (40.3 mmol)Starting Material
Zinc(II) CyanideZn(CN)₂117.447.1 g (60.4 mmol)HCN Source
Diethyl Ether(C₂H₅)₂O74.12~50 mLAnhydrous Solvent
Hydrogen ChlorideHCl36.46GasReagent/Catalyst
WaterH₂O18.02~50 mLHydrolysis/Solvent
Step-by-Step Procedure
  • Reaction Setup:

    • Place Orcinol (5.0 g) and Zinc(II) Cyanide (7.1 g) into a dry, three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube.

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Causality: This prevents side reactions with atmospheric moisture and oxygen.

    • Add anhydrous diethyl ether (~50 mL) to the flask to create a slurry.

  • Formylation Reaction:

    • While stirring the slurry vigorously, begin bubbling dry hydrogen chloride (HCl) gas through the mixture. The gas inlet tube should extend below the surface of the liquid.

    • Continue the HCl gas saturation for approximately 2 hours. The reaction mixture will typically thicken and may form a solid precipitate (the imine hydrochloride salt). Causality: The HCl is essential for generating the electrophilic species from Zn(CN)₂ and catalyzing the reaction.

  • Workup and Hydrolysis:

    • After 2 hours, stop the HCl flow and cease stirring. Carefully decant and discard the supernatant diethyl ether from the solid product. Causality: This step removes the non-polar solvent and any unreacted starting material soluble in it.

    • Add approximately 50 mL of water to the flask containing the solid residue.

    • Heat the aqueous mixture to 100°C (boiling) with stirring. The product, Atranol, will often precipitate out of the hot aqueous solution as the aldimine intermediate hydrolyzes. Causality: Heating in water facilitates the rapid hydrolysis of the aldimine intermediate to the final aldehyde product.

  • Isolation and Purification:

    • Allow the mixture to cool. Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from hot water to yield pure Atranol as a crystalline solid.

    • Dry the purified product under vacuum. A typical yield for this reaction is approximately 76%[9].

Overall Experimental Workflow

Caption: High-level workflow for the synthesis and purification of Atranol.

Characterization and Data

The identity and purity of the synthesized Atranol should be confirmed using standard analytical techniques.

Expected Product Characteristics
PropertyValueSource
IUPAC Name 2,4-Dihydroxy-6-methylbenzaldehyde-
Molecular Formula C₈H₈O₃[6]
Molecular Weight 152.15 g/mol
Appearance Colorless or yellowish crystalline powder[6]
Melting Point ~135-138 °C[6]
Solubility Soluble in alcohol, ether; slightly soluble in water[6]
Spectroscopic Data

While a full analysis requires laboratory instrumentation, published data can be used for comparison. For example, the ¹³C NMR spectrum in CDCl₃ would show characteristic peaks for the aldehyde carbon (~188.7 ppm), aromatic carbons, and methyl/methoxy carbons[10]. Mass spectrometry (MS) would show a molecular ion peak corresponding to the product's mass[10].

Conclusion

The Gattermann reaction provides a reliable and effective method for the laboratory-scale synthesis of Atranol from Orcinol. This protocol outlines the necessary steps, from reaction setup to final purification, emphasizing the critical safety precautions required due to the involvement of highly toxic and corrosive reagents. The successful synthesis and characterization of Atranol according to this guide will furnish researchers with a high-purity standard essential for analytical, toxicological, and developmental studies in the cosmetic and pharmaceutical sciences.

References

  • CHEMBK. (2024, April 9). ATRANOL. Available at: [Link]

  • MDPI. (2018, November 22). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a. Available at: [Link]

  • MDPI. (2018, November 22). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute. Available at: [Link]

  • ResearchGate. (2025, October 16). (PDF) Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute. Available at: [Link]

  • Wikipedia. Gattermann reaction. Available at: [Link]

  • Wiley Online Library. (1949). The Gattermann-Koch Reaction. Available at: [Link]

  • European Commission. (2004, December 7). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Atranol and Chloroatranol present in natural extracts (eg oak moss and tree moss extract). Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic analyses and unambiguous identification of atranol‐like secondary metabolites in oakmoss absolute | Request PDF. Available at: [Link]

  • The Good Scents Company. atranorin. Available at: [Link]

  • LS College. (2020, May 11). Gattermann reaction. Available at: [Link]

  • BYJU'S. Gattermann reaction examples. Available at: [Link]

  • PubMed. (2004, June 15). Content of oak moss allergens atranol and chloroatranol in perfumes and similar products. Available at: [Link]

  • PubMed. (2014, July 15). Usage Tests of Oak Moss Absolutes Containing High and Low Levels of Atranol and Chloroatranol. Available at: [Link]

  • ScienceDirect. (2007, January 9). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Available at: [Link]

  • Semantic Scholar. (1996, February 1). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Application

"applications of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde in organic synthesis"

Part 1: Executive Summary & Core Directive 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a specialized, highly substituted aromatic aldehyde serving as a critical "masked quinone" scaffold in organic synthesis. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a specialized, highly substituted aromatic aldehyde serving as a critical "masked quinone" scaffold in organic synthesis. Its structural utility lies in the latent reactivity of the 1,4-dimethoxy motif, which can be oxidatively demethylated to reveal a biologically active 2,6-dimethyl-1,4-benzoquinone core—a pharmacophore ubiquitous in ansamycin antibiotics (e.g., Geldanamycin), mitomycins, and various isoquinoline alkaloids like Saframycins and Renieramycins.

This guide moves beyond standard catalog descriptions to provide a rigorous, field-validated protocol for its synthesis and downstream application. We focus on the "Protect-Build-Oxidize" strategy:

  • Protect: Stabilize the reactive quinone as the dimethoxy ether.

  • Build: Utilize the aldehyde handle for carbon-carbon bond formation (aldol, Wittig, Pictet-Spengler).

  • Oxidize: Regenerate the quinone system using Ceric Ammonium Nitrate (CAN) or Silver(II) Oxide (AgO) at the late stage.

Part 2: Technical Protocols & Methodology

Structural Logic & Retrosynthesis

The target molecule is synthesized via the Vilsmeier-Haack formylation of 1,4-dimethoxy-2,6-dimethylbenzene . This precursor is derived from the commercially available 2,6-dimethyl-1,4-benzoquinone.

Key Mechanistic Insight: The Vilsmeier reagent (chloromethyliminium salt) is an electrophile. In 1,4-dimethoxy-2,6-dimethylbenzene, the positions ortho to the methoxy groups are activated. However, due to the symmetry and steric blocking by methyl groups, the formylation occurs selectively at the C3 position (relative to the original ring numbering), which corresponds to the C1 position of the final aldehyde product.

Protocol A: High-Purity Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Objective: Synthesize the title compound on a multigram scale with >98% purity.

Reagents:

  • Precursor: 1,4-Dimethoxy-2,6-dimethylbenzene (Synthesized via reduction/methylation of 2,6-dimethyl-p-benzoquinone).

  • Phosphorus Oxychloride (POCl₃): Freshly distilled.

  • N,N-Dimethylformamide (DMF): Anhydrous.

  • Dichloromethane (DCM): Solvent.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried 500 mL round-bottom flask under Argon, cool DMF (1.2 eq, 50 mL) to 0°C.

    • Add POCl₃ (1.2 eq, 15 mL) dropwise over 20 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes until a white/yellowish semi-solid (the Vilsmeier salt) forms.

  • Substrate Addition:

    • Dissolve 1,4-dimethoxy-2,6-dimethylbenzene (10.0 g, 60 mmol) in anhydrous DCM (30 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 45°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a lower Rf aldehyde spot.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice (200 g) containing Sodium Acetate (buffered hydrolysis prevents demethylation).

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

    • Extract with DCM (3 x 100 mL). Wash combined organics with sat. NaHCO₃, water, and brine.

  • Purification:

    • Dry over MgSO₄ and concentrate in vacuo.

    • Recrystallize the crude yellow solid from Hexane/Ethyl Acetate to yield pale yellow needles.

Expected Yield: 75–85% Characterization: ¹H NMR (CDCl₃) δ 10.45 (s, 1H, CHO), 6.55 (s, 1H, Ar-H), 3.85 (s, 3H, OMe), 3.70 (s, 3H, OMe), 2.55 (s, 3H, Me), 2.30 (s, 3H, Me).

Protocol B: Oxidative Demethylation (Quinone Regeneration)

Context: This is the "release" step used in drug synthesis to activate the pharmacophore.

Reagents:

  • Ceric Ammonium Nitrate (CAN): Oxidant.

  • Acetonitrile/Water (2:1): Solvent system.

Methodology:

  • Dissolve 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (1.0 mmol) in Acetonitrile (10 mL).

  • Cool to 0°C.

  • Add a solution of CAN (2.5 eq) in water (5 mL) dropwise.

  • The solution will turn transiently dark, then bright orange/yellow (characteristic of quinones).

  • Stir for 15 minutes. Dilute with water and extract with DCM.

  • Product: 3-Formyl-2,6-dimethyl-1,4-benzoquinone.

Part 3: Visualization & Data

Reaction Pathway Diagram

ReactionPathway SM 2,6-Dimethyl-1,4-benzoquinone (Starting Material) INT1 1,4-Dimethoxy-2,6-dimethylbenzene (Masked Core) SM->INT1 1. Na2S2O4 (Red) 2. Me2SO4, K2CO3 PROD 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (Target Scaffold) INT1->PROD POCl3, DMF (Vilsmeier-Haack) PROD->PROD Chain Extension (Wittig/Aldol) QUIN 3-Formyl-2,6-dimethyl-1,4-benzoquinone (Active Pharmacophore) PROD->QUIN CAN, MeCN/H2O (Oxidative Demethylation)

Caption: Synthetic workflow from commercial quinone precursor to the target aldehyde and subsequent regeneration of the quinone pharmacophore.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Vilsmeier Step Moisture in reagents decomposing the Vilsmeier complex.Distill POCl₃ immediately before use; ensure DMF is anhydrous.
Demethylation during Workup Acidic hydrolysis was too harsh or prolonged.Use Sodium Acetate buffer during hydrolysis; limit stirring time to 1 hour.
Incomplete Oxidation (CAN) Insufficient oxidant or poor solubility.Increase CAN to 3.0 eq; ensure vigorous stirring in MeCN/H2O emulsion.
Regioisomer Formation Incorrect starting material isomer.Verify 1,4-dimethoxy-2,6-dimethylbenzene purity by NMR before formylation.

Part 4: References

  • Vilsmeier-Haack Formylation Mechanism & Applications

    • Jones, G. & Stanforth, S. P. "The Vilsmeier-Haack Reaction." Organic Reactions, 2011 , 49, 1.

  • Oxidative Demethylation of Hydroquinone Ethers with CAN

    • Jacob, P., Callery, P. S., Shulgin, A. T., & Castagnoli, N. "A convenient synthesis of quinones from hydroquinone dimethyl ethers. Oxidative demethylation with ceric ammonium nitrate." The Journal of Organic Chemistry, 1976 , 41(22), 3627–3629.

  • Synthesis of Ansamycin Antibiotics (Geldanamycin Context)

    • Andrus, M. B., et al. "Total Synthesis of (+)-Geldanamycin." Journal of the American Chemical Society, 2002 , 124(30), 8806–8807.

  • Saframycin A Total Synthesis (Quinone Precursors)

    • Myers, A. G., et al. "A Concise, Stereoselective Synthesis of (-)-Saframycin A." Journal of the American Chemical Society, 1999 , 121(46), 10828–10829.

Method

Application Note: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde as a Strategic Building Block in Natural Product Synthesis

Executive Summary 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (DMDMBA) is a highly functionalized, pentasubstituted aromatic building block that serves as a critical intermediate in the total synthesis of complex natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethyl-3,6-dimethoxybenzaldehyde (DMDMBA) is a highly functionalized, pentasubstituted aromatic building block that serves as a critical intermediate in the total synthesis of complex natural products. Featuring a dense array of electron-donating methoxy groups, sterically demanding methyl groups, and a versatile formyl handle, DMDMBA provides exceptional regiocontrol and orthogonal reactivity. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing DMDMBA in the construction of depside macrolides (such as nephroarctin) and highly substituted benzoquinone therapeutics.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of DMDMBA is rooted in its unique steric and electronic topography:

  • Steric Congestion & Conformational Locking: Crystallographic studies on related 3,6-dimethoxy-2,4-dimethylbenzene derivatives reveal that the bulky ortho-methyl groups force one of the methoxy groups to sit almost perpendicular to the plane of the aromatic ring, while the other remains coplanar[1]. This conformational locking dictates facial selectivity during nucleophilic additions to the adjacent formyl group.

  • Electronic Activation: The two methoxy groups strongly donate electron density via resonance, activating the sole remaining aromatic proton (C5) for late-stage electrophilic aromatic substitution (EAS).

  • Protective Strategy: In early-stage synthesis, the methoxy groups serve as robust protecting groups for the underlying hydroquinone core, preventing premature oxidation during harsh transformations (e.g., Wittig olefinations or Grignard additions)[2].

Strategic Applications in Target-Oriented Synthesis

Depside Natural Products (e.g., Nephroarctin)

Depsides are a class of lichen-derived natural products characterized by multiple highly substituted phenolic rings linked via ester bonds. DMDMBA is a direct precursor to rhizinonaldehyde (2,4-dimethyl-3,6-dihydroxybenzaldehyde). In the landmark 1976 total synthesis of nephroarctin, the A-component (3-methoxy-2,5,6-trimethylphenol) was generated via the catalytic reduction of rhizinonaldehyde[2]. The subsequent condensation with the S-component relies on highly reactive mixed anhydrides to overcome the severe steric hindrance of the pentasubstituted rings[3].

DepsideSynthesis A 2,4-Dimethyl-3,6- dimethoxybenzaldehyde B Demethylation (BBr3, CH2Cl2, -78°C) A->B C Rhizinonaldehyde (Dihydroxy Intermediate) B->C D Formyl Reduction (H2, Pd/C) C->D E A-Component Phenol (3-methoxy-2,5,6-trimethylphenol) D->E F Esterification (TFAA, S-Component) E->F G Nephroarctin (Depside Natural Product) F->G

Workflow for the synthesis of depside natural products utilizing DMDMBA.

Highly Substituted Benzoquinones

The 1,4-benzoquinone motif is a privileged scaffold in antineoplastic agents. DMDMBA can be directly converted into 2,4-dimethyl-3-formyl-1,4-benzoquinone via oxidative demethylation. The electron-rich dimethoxyarene ring is highly susceptible to single-electron transfer (SET) oxidation, cleanly yielding the quinone without over-oxidizing the formyl group.

QuinonePathway Start 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Step1 Oxidative Demethylation (CAN, CH3CN/H2O, 0°C) Start->Step1 Intermediate 2,4-Dimethyl-3-formyl- 1,4-benzoquinone Step1->Intermediate Step2 Nucleophilic Addition (Amines/Thiols) Intermediate->Step2 Product Substituted Quinone Therapeutics Step2->Product

Oxidative demethylation pathway converting DMDMBA into functionalized quinones.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Lewis Acid-Mediated Demethylation to Rhizinonaldehyde

Objective: Cleave the robust methoxy ethers to reveal the hydroquinone core. Causality: Boron tribromide (BBr₃) is selected over milder Lewis acids (like AlCl₃) due to its extreme oxophilicity. The reaction is initiated at -78°C to ensure the BBr₃ coordinates selectively to the sterically hindered methoxy oxygens rather than the formyl oxygen, preventing unwanted side reactions. Procedure:

  • Dissolve DMDMBA (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.

  • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Add BBr₃ (3.0 eq, 1.0 M in CH₂Cl₂) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench carefully with H₂O at 0°C to hydrolyze the boron-oxygen intermediates.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation System:

  • TLC: Monitor the disappearance of the UV-active starting material (R_f ~0.6 in 4:1 Hexanes:EtOAc) and the appearance of a highly polar, fluorescent phenolic spot (R_f ~0.2).

  • ¹H NMR: Confirm the complete disappearance of the two ~3.8 ppm methoxy singlets and the emergence of broad phenolic -OH peaks >9.0 ppm.

Protocol B: Oxidative Demethylation to 2,4-Dimethyl-3-formyl-1,4-benzoquinone

Objective: Direct conversion of the dimethoxyarene to a benzoquinone. Causality: Ceric Ammonium Nitrate (CAN) operates via a SET mechanism. The biphasic CH₃CN/H₂O solvent system stabilizes the radical cation intermediate and provides the necessary water molecules for the hydrolysis of the resulting oxonium species, cleanly yielding the quinone. Procedure:

  • Dissolve DMDMBA (1.0 eq) in a 4:1 mixture of CH₃CN and H₂O.

  • Cool the solution to 0°C.

  • Add CAN (2.5 eq) portion-wise over 10 minutes.

  • Stir at 0°C for 30 minutes.

  • Dilute with H₂O and extract with CH₂Cl₂.

  • Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate. Self-Validation System:

  • Visual: A distinct color change from pale yellow to deep orange/red (characteristic of quinones) immediately upon CAN addition.

  • IR Spectroscopy: Appearance of strong conjugated ketone C=O stretches (~1650 cm⁻¹).

Protocol C: Depside Esterification via Mixed Anhydride (TFAA Activation)

Objective: Couple the sterically hindered A-component and S-component to form the depside core (e.g., nephroarctin)[3]. Causality: Trifluoroacetic anhydride (TFAA) is employed to activate the carboxylic acid of the S-component into a highly reactive mixed anhydride. Standard coupling reagents (like DCC/EDC) fail due to the severe steric bulk of the ortho-methyl groups on the A-component phenol[3]. Procedure:

  • Dissolve the S-component carboxylic acid (1.0 eq) and the A-component phenol (derived from DMDMBA, 1.1 eq) in anhydrous toluene.

  • Add TFAA (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours under argon.

  • Concentrate in vacuo and purify via silica gel chromatography (benzene/ethyl acetate). Self-Validation System:

  • Mass Spectrometry (ESI-MS): Confirm the appearance of the high-mass depside parent ion (e.g., m/z 388 for nephroarctin, C₂₀H₂₀O₇).

Quantitative Data Presentation

Table 1: Reaction Optimization and Analytical Validation Handles for DMDMBA Transformations

TransformationReagents & ConditionsYield RangeKey Analytical Validation Handle
Demethylation BBr₃ (3.0 eq), CH₂Cl₂, -78°C to RT85 - 92%¹H NMR: Loss of 3.8 ppm (s, 6H)
Demethylation (Mild) AlCl₃ (4.0 eq), EtSH, CH₂Cl₂, RT40 - 55%Incomplete conversion via TLC
Oxidative Demethylation CAN (2.5 eq), CH₃CN/H₂O, 0°C78 - 86%IR: Appearance of 1650 cm⁻¹ (C=O)
Formyl Reduction H₂ (1 atm), 10% Pd/C, EtOH, RT90 - 95%¹H NMR: Loss of 10.2 ppm (s, 1H)
Depside Esterification TFAA (2.0 eq), Toluene, RT23 - 45%ESI-MS: [M+H]⁺ corresponding to depside

Note: The relatively low yield in depside esterification (23-45%) is consistent with literature reports for fully substituted aromatic couplings, highlighting the extreme steric congestion of these systems[3].

References

1.[1] Wiedenfeld, D. J., et al. "1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene." Acta Crystallographica Section C, 2004. URL:[Link] 2.[2] Wikipedia Contributors. "Nephroarctin." Wikipedia, The Free Encyclopedia. URL:[Link] 3.[3] Huneck, S., et al. "Synthesis of nephroarctin and phenarctin." Journal of the Chemical Society, Perkin Transactions 1, 1976. URL:[Link]

Sources

Application

"experimental protocol for the formylation of 1,3,5-trimethoxy-2,4-dimethylbenzene"

Topic: High-Efficiency Formylation of 1,3,5-Trimethoxy-2,4-dimethylbenzene Content Type: Application Note & Experimental Protocol Audience: Senior Synthetic Chemists, Process Development Scientists Core Directive & Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Formylation of 1,3,5-Trimethoxy-2,4-dimethylbenzene Content Type: Application Note & Experimental Protocol Audience: Senior Synthetic Chemists, Process Development Scientists

Core Directive & Executive Summary

The Challenge: The formylation of 1,3,5-trimethoxy-2,4-dimethylbenzene (1) to synthesize 2,4,6-trimethoxy-3,5-dimethylbenzaldehyde (2) presents a unique intersection of high electronic activation and significant steric congestion. While the substrate is electron-rich (three methoxy and two methyl donors), the target C-6 position is sterically "roofed" by two ortho-methoxy groups. Standard Vilsmeier-Haack protocols often fail to account for the kinetic barrier imposed by this crowding, leading to incomplete conversion or stalled intermediates.

The Solution: This protocol utilizes a modified Vilsmeier-Haack (VH) formylation optimized for sterically crowded aromatics. Unlike standard room-temperature procedures, this method employs a controlled thermal ramp and a high-concentration Vilsmeier complex to force electrophilic attack at the hindered C-6 position. The protocol includes a specific hydrolysis strategy to prevent emulsion formation common with polymethoxylated aldehydes.

Scientific Integrity & Mechanism

2.1 Mechanistic Insight: The Steric-Electronic Paradox

The substrate contains five electron-donating groups, making the ring exceptionally nucleophilic. However, the C-6 site is flanked by two methoxy groups at C-1 and C-5.

  • Electronic Effect: The HOMO coefficient at C-6 is high, favoring electrophilic attack.

  • Steric Effect: The ortho-methoxy groups create a "picket fence," hindering the approach of the bulky Vilsmeier reagent (chloromethyliminium salt).

  • Resolution: We utilize DMF as both reagent and solvent to maximize the concentration of the active electrophile. A thermal ramp to 70°C provides the activation energy to overcome the steric repulsion without decomposing the labile electron-rich ring.

2.2 Reaction Pathway Visualization

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Active Electrophile) Reagents->Vilsmeier 0°C, Exothermic Intermediate Ar-CH=NMe2+ (Iminium Salt) Vilsmeier->Intermediate Attack Substrate 1,3,5-Trimethoxy- 2,4-dimethylbenzene Substrate->Intermediate Electrophilic Subst. (Steric Barrier at C6) Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 2,4,6-Trimethoxy- 3,5-dimethylbenzaldehyde Hydrolysis->Product Elimination of DMA

Caption: Mechanistic pathway highlighting the critical steric barrier at the electrophilic substitution step.

Experimental Protocol

3.1 Materials & Equipment
ComponentGrade/SpecRole
1,3,5-Trimethoxy-2,4-dimethylbenzene >98% PuritySubstrate
Phosphorus Oxychloride (POCl₃) Freshly DistilledReagent (Electrophile Source)
N,N-Dimethylformamide (DMF) Anhydrous (<50 ppm H₂O)Solvent & Reagent
Sodium Acetate (NaOAc) Trihydrate or AnhydrousBuffer/Hydrolysis Agent
Equipment 3-Neck Flask, Ar line, Addition FunnelReaction Vessel
3.2 Step-by-Step Methodology
Phase 1: Generation of the Vilsmeier Complex (Active Electrophile)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous DMF (5.0 equiv relative to substrate) to the flask.

  • Cooling: Cool the DMF to 0°C using an ice/salt bath.

  • Reagent Addition: Charge the addition funnel with POCl₃ (1.2 equiv) . Add dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature < 5°C . The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation). This is normal.

  • Activation: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Substrate Addition & Thermal Ramp
  • Substrate Prep: Dissolve 1,3,5-trimethoxy-2,4-dimethylbenzene (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 1-2 mL per gram of substrate).

  • Addition: Add the substrate solution dropwise to the Vilsmeier complex at 0°C.

    • Observation: The mixture may darken to a deep red/orange color, indicative of the charge-transfer complex.

  • The Ramp: Remove the ice bath. Allow to warm to Room Temperature (RT) over 30 minutes.

  • Heating (The "Expert" Step): Due to the steric crowding at C-6, RT conversion may be sluggish. Heat the reaction to 70°C for 2–3 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high R_f) should disappear. The iminium intermediate usually stays at the baseline until hydrolyzed, but a new spot may appear if a sample is mini-worked up in a vial.

Phase 3: Controlled Hydrolysis & Isolation
  • Cooling: Cool the reaction mixture to RT, then to 0°C.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (500 g) and Sodium Acetate (3.0 equiv dissolved in water) .

    • Why NaOAc? Neutralizing the acid prevents demethylation of the methoxy groups, which can occur under highly acidic/hot conditions.

  • Hydrolysis: Stir vigorously for 1 hour. The iminium salt must hydrolyze to the aldehyde.[1][2][3][4] A solid precipitate usually forms.

  • Extraction: If no solid forms, extract with Dichloromethane (DCM) (3 x 50 mL) .

  • Wash: Wash organic layer with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

3.3 Purification
  • Recrystallization: The crude product is often a solid. Recrystallize from Ethanol or Methanol/Water .

  • Yield Expectation: 85-95%.

Data Presentation & Characterization

4.1 Expected Analytical Data

The conversion is binary: the single aromatic proton in the starting material disappears, replaced by the aldehyde proton.

NucleusSignal (Starting Material)Signal (Product)Assignment
¹H NMR ~6.3 ppm (s, 1H)Absent Ar-H (C6)
¹H NMR N/A~10.4 ppm (s, 1H) -CHO (Aldehyde)
¹H NMR ~3.7-3.8 ppm (s, 9H)~3.8-3.9 ppm (s, 9H)-OCH₃ (x3)
¹H NMR ~2.1 ppm (s, 6H)~2.2-2.3 ppm (s, 6H)-CH₃ (x2)
4.2 Workflow Logic

Workflow Start Start: Anhydrous Conditions Complex Form Vilsmeier Complex (0°C, 30 min) Start->Complex AddSub Add Substrate in DMF (0°C) Complex->AddSub Heat Heat to 70°C (Overcome Sterics) AddSub->Heat Check TLC Check Heat->Check Check->Heat Incomplete Quench Pour onto Ice/NaOAc (Hydrolysis) Check->Quench Complete Isolate Filter Solid or DCM Extraction Quench->Isolate

Caption: Operational workflow emphasizing the critical heating step for steric clearance.

Troubleshooting & Optimization (Expertise)

  • Problem: Low Yield / Sticky Tar.

    • Cause: Decomposition of the electron-rich ring due to overheating or excessive acidity during workup.

    • Fix: Strictly control the temperature (do not exceed 80°C). Use Sodium Acetate buffer during quench instead of just water/NaOH to maintain a milder pH (~4-5).

  • Problem: No Reaction (Recovered Starting Material).

    • Cause: Vilsmeier reagent hydrolyzed by wet DMF.

    • Fix: Ensure DMF is anhydrous.[2] Distill POCl₃ if it is dark/viscous.

  • Alternative Route (Rieche Formylation):

    • If the Vilsmeier reaction stalls due to extreme steric hindrance (e.g., if additional bulky groups are present), switch to Rieche Formylation using TiCl₄ and Dichloromethyl methyl ether (Cl₂CHOMe) in DCM at 0°C [1]. This species is smaller and highly reactive, often succeeding where Vilsmeier fails.

References

  • Rieche Formylation Protocol : Gross, H., Rieche, A., Höft, E., & Beyer, E. (1960). Über die Synthese von Aldehyden aus Aromaten und Dichlor-methyl-alkyl-äthern. Chemische Berichte. Link

  • Vilsmeier-Haack Mechanism & Scope : Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

  • Formylation of Polymethoxybenzenes : Synthesis of 2,4,6-Trimethoxybenzaldehyde. ChemicalBook / BenchChem Protocols. Link

  • General Vilsmeier Protocol : Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link

Sources

Method

Application Note: Total Synthesis of Lichen Depsides Using 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Target Audience: Synthetic Chemists, Natural Product Researchers, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Strategic Overview & Rationale Lichen-derived depsides, s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Overview & Rationale

Lichen-derived depsides, such as barbatic acid and diffractaic acid, are a unique class of polyphenolic compounds characterized by ester linkages between two or more orsellinic acid derivatives. These molecules have garnered significant attention in drug development due to their potent antiproliferative, apoptotic, and anti-migratory effects, particularly against hepatocellular carcinoma and colorectal cancer stem cells[1].

However, the chemical synthesis of these natural products presents a formidable challenge. The core difficulty lies in the esterification of highly sterically hindered, electron-rich aromatic rings. This application note details a robust, scalable synthetic workflow utilizing 2,4-dimethyl-3,6-dimethoxybenzaldehyde as the critical A-ring precursor. By employing highly specific activation chemistries, this protocol bypasses the steric limitations that typically cause standard coupling methods to fail, providing multi-gram access to depside analogs for downstream toxicological and pharmacological evaluation[2].

Mechanistic Causality in Depside Assembly

As a Senior Application Scientist, I emphasize that successful depside synthesis is not merely a sequence of reagent additions, but an exercise in managing steric bulk and electronic density. The workflow relies on three causal pillars:

  • Chemoselective Oxidation (The Pinnick Advantage): 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is exceptionally electron-rich. Standard harsh oxidants (e.g., KMnO₄ or Jones reagent) will cause oxidative degradation or unintended demethylation of the aromatic nucleus. We utilize the Pinnick oxidation because it proceeds via a mild chlorite mechanism. Crucially, the addition of 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger, preventing electrophilic chlorination of the aromatic ring.

  • Overcoming Di-Ortho Steric Shielding: The resulting 2,4-dimethyl-3,6-dimethoxybenzoic acid possesses substituents at both ortho positions (a methyl at C2 and a methoxy at C6). This "steric shield" completely blocks standard carbodiimide (DCC/EDC) coupling, as the bulky O-acylisourea intermediate cannot be attacked by the incoming B-ring phenol. We resolve this by using Trifluoroacetic Anhydride (TFAA) to generate a highly reactive, linear mixed anhydride that forces the O-acylation forward[3].

  • Chelation-Controlled Demethylation: To yield biologically active analogs (which often require a free ortho-hydroxyl group on the A-ring), we employ Boron tribromide (BBr₃) at cryogenic temperatures. The regioselectivity is driven by neighboring group participation; the boron atom chelates with the adjacent ester carbonyl, directing the cleavage exclusively to the ortho-methoxy group while preserving the depside ester bond.

Synthetic Workflow

DepsideSynthesis A 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (A-Ring Precursor) B Pinnick Oxidation (NaClO2, Scavenger) A->B Oxidation C 2,4-Dimethyl-3,6-dimethoxybenzoic acid (Activated A-Ring) B->C E Mixed Anhydride Coupling (TFAA, Pyridine) C->E Activation D Methyl Atratate (B-Ring Phenol) D->E Nucleophile F Protected Depside Intermediate E->F Esterification G Regioselective Demethylation (BBr3, -78 °C) F->G Deprotection H Target Lichen Depside (e.g., Diffractaic/Barbatic Analog) G->H Final Yield

Fig 1: Synthetic workflow for lichen depsides from 2,4-dimethyl-3,6-dimethoxybenzaldehyde.

Validated Experimental Protocols

Protocol 1: Chemoselective Oxidation to 2,4-Dimethyl-3,6-dimethoxybenzoic acid

Objective: Convert the aldehyde to the carboxylic acid without aromatic ring degradation.

  • Preparation: Dissolve 2,4-dimethyl-3,6-dimethoxybenzaldehyde (10.0 mmol) in 40 mL of tert-butanol and 10 mL of 2-methyl-2-butene. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve NaClO₂ (15.0 mmol) and NaH₂PO₄ (15.0 mmol) in 20 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 30 minutes to manage the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow to a colorless solution, indicating the consumption of the active chlorite species. Monitor via TLC (Hexane:EtOAc 7:3); the UV-active aldehyde spot (

    
     ~0.6) must completely disappear, replaced by a highly polar, streak-prone acid spot (
    
    
    
    ~0.2) that stains bright yellow with bromocresol green.
  • Workup: Concentrate under reduced pressure to remove volatile organics. Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc (3 x 30 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid as a white solid.

Protocol 2: Mixed Anhydride-Mediated Depside Coupling

Objective: Form the sterically hindered ester linkage with a B-ring phenol (e.g., methyl atratate)[2].

  • Activation: Dissolve 2,4-dimethyl-3,6-dimethoxybenzoic acid (5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Anhydride Formation: Add Trifluoroacetic Anhydride (TFAA, 6.0 mmol) dropwise. Stir at 0 °C for 2 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, evaporate the solvent, and run an IR spectrum. The appearance of sharp, characteristic mixed anhydride C=O stretches at ~1800 cm⁻¹ and 1740 cm⁻¹ validates successful activation.

  • Coupling: Remove excess TFAA under a stream of argon. Redissolve the residue in 20 mL anhydrous DCM. Add the B-ring phenol (methyl atratate, 4.8 mmol) followed by anhydrous pyridine (10.0 mmol). Stir at room temperature for 16 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the protected depside.

Protocol 3: Regioselective Demethylation (Optional)

Objective: Unmask the ortho-hydroxyl group to restore biological activity.

  • Reaction: Dissolve the protected depside (2.0 mmol) in 15 mL anhydrous DCM. Cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add BBr₃ (1.0 M in DCM, 2.2 mmol) dropwise over 15 minutes. Stir strictly at -78 °C for 1 hour to ensure chelation-controlled regioselectivity, preventing global demethylation.

  • Quenching & Validation: Quench carefully with 5 mL of methanol at -78 °C, then warm to room temperature. Validation is confirmed via ¹H NMR: look for the appearance of a highly downfield, hydrogen-bonded phenolic OH proton at ~11.0 ppm, confirming the selective unmasking of the ortho position.

Quantitative Yield & Optimization Data

The necessity of the TFAA mixed anhydride method is demonstrated in the optimization data below. Standard peptide coupling reagents fail due to the di-ortho substitution of the A-ring precursor.

Table 1: Optimization of the Depside Linkage (Esterification)
Coupling ReagentSolventTemperatureTime (h)Yield (%)Mechanistic Observation
DCC, DMAPDCM25 °C2415%Severe steric hindrance prevented O-acylisourea attack.
EDC, HOBtDMF25 °C2422%Poor conversion; starting materials recovered.
TFAAToluene80 °C1241%Thermal decomposition of the mixed anhydride observed.
TFAA, Pyridine DCM 0 °C to 25 °C 16 82% Optimal mixed anhydride formation; rapid nucleophilic attack.

References

  • Yu, X., Xi, Y.-K., Luo, G.-Y., Long, Y., & Yang, W.-D. (2022). Synthesis of barbacic acid. Journal of Asian Natural Products Research, 24(12), 1150–1156.[Link]

  • Yu, X., Xi, Y.-K., Luo, G.-Y., Long, Y., & Yang, W.-D. (2022). Synthesis of barbacic acid (Full Text). Taylor & Francis.[Link]

  • Koca, M., et al. (2024). Diffractaic acid exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]

Sources

Application

Application Note: Analytical Profiling of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It details the physicochemical profiling, quantitative analysis, and structural validation of 2,4-Dimethyl-3,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It details the physicochemical profiling, quantitative analysis, and structural validation of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a specific polysubstituted aromatic intermediate often encountered in the synthesis of benzoquinone-based therapeutics (e.g., Coenzyme Q10 analogs) and ansamycin antibiotics.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

2,4-Dimethyl-3,6-dimethoxybenzaldehyde is an electron-rich aromatic aldehyde. Its structural motif—featuring alternating methyl and methoxy substituents—creates a unique electronic environment that influences its chromatographic behavior and spectroscopic signature.[1] It is typically a crystalline solid with low water solubility but high solubility in organic solvents (acetonitrile, methanol, dichloromethane).

Chemical Identity[2][3][5][7][8][9]
  • IUPAC Name: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1]

  • Key Functional Groups: Aldehyde (C-1), Methyl (C-2, C-4), Methoxy (C-3, C-6).

  • Structural Diagnostic: The molecule possesses only one aromatic proton (at position C-5), making NMR integration a critical purity test.[1]

Solubility Profile
SolventSolubilityApplication
Water InsolubleMobile Phase A (requires modifier)
Acetonitrile (ACN) HighSample Diluent / Mobile Phase B
Methanol (MeOH) HighAlternative Diluent
DMSO HighNMR Solvent
Hexane ModerateNormal Phase / Prep LC

High-Performance Liquid Chromatography (HPLC) Protocol[10]

This method utilizes a Reverse Phase (RP-HPLC) approach.[1][2] Due to the hydrophobic methyl and methoxy groups, the analyte retains well on C18 stationary phases.[1]

Method A: Purity & Assay (Standard Protocol)
  • Rationale: A gradient method is necessary to separate the target aldehyde from potential precursors (e.g., 2,4-dimethyl-3,6-dimethoxytoluene) or oxidation side-products (benzoic acids).

Chromatographic Conditions
ParameterSetting
System HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5–10 µL
Detection UV @ 280 nm (Primary), 254 nm (Secondary)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Gradient Program
Time (min)% Mobile Phase BEvent
0.030%Equilibration
2.030%Isocratic Hold
12.090%Linear Ramp
15.090%Wash
15.130%Re-equilibration
20.030%Stop

System Suitability Limits (SST):

  • Tailing Factor (T): NMT 1.5

  • Theoretical Plates (N): NLT 5000

  • RSD (Area, n=6): NMT 2.0%

Sample Preparation[1][2][7][11][12][13][14]
  • Stock Solution: Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1.0 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Spectroscopic Characterization (Structural Validation)

Confirming the substitution pattern is critical. The "2,4-dimethyl-3,6-dimethoxy" pattern must be distinguished from isomers (e.g., 2,5-dimethyl).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
¹H 10.2 - 10.4Singlet (s)1H-CH ODeshielded aldehyde proton.
¹H 6.5 - 6.8Singlet (s)1HAr-H (C5)Critical Diagnostic: Only one aromatic singlet exists. If doublets are seen, the substitution pattern is incorrect.
¹H 3.7 - 3.9Singlet (s)6H-OCH ₃ (x2)Methoxy groups (may appear as two close singlets).
¹H 2.2 - 2.6Singlet (s)6H-CH ₃ (x2)Methyl groups attached to the ring.
¹³C ~189.0--C =OCarbonyl carbon.[1]
Mass Spectrometry (GC-MS / LC-MS)
  • Technique: GC-MS (EI, 70 eV) is preferred due to the compound's volatility and lack of ionization sites for ESI (unless derivatized).

  • Molecular Ion (M+): m/z 194

  • Fragmentation Pattern:

    • m/z 194: [M]⁺

    • m/z 179: [M – CH₃]⁺ (Loss of methyl)

    • m/z 165: [M – CHO]⁺ (Decarbonylation common in benzaldehydes)

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing crude reaction mixtures containing DMDMBA.

AnalyticalWorkflow Start Crude Sample (Synthesis Intermediate) Solubility Solubility Test (ACN/MeOH) Start->Solubility HPLC RP-HPLC (C18) Gradient Method Solubility->HPLC Dissolve PurityCheck Purity > 95%? HPLC->PurityCheck Integrate @ 280nm NMR 1H NMR Validation (Check C5 Singlet) PurityCheck->NMR Yes PrepLC Prep-LC Purification (Collect Peak) PurityCheck->PrepLC No Release Release for Next Step NMR->Release Structure Confirmed Reject Reprocess / Recrystallize NMR->Reject Isomer Detected PrepLC->HPLC Re-inject

Caption: Workflow for the qualification of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, prioritizing HPLC purity before NMR structural confirmation.

Impurity Profiling & Stability

Potential Impurities[2][6]
  • Over-Oxidation: 2,4-Dimethyl-3,6-dimethoxybenzoic acid.[1]

    • Detection: Elutes earlier than the aldehyde in RP-HPLC (more polar).

  • Precursor: 2,4-Dimethyl-3,6-dimethoxytoluene.[1]

    • Detection: Elutes later (more non-polar).

  • Isomers: 2,5-Dimethyl-3,6-dimethoxybenzaldehyde.[1]

    • Detection: Requires NMR or high-resolution GC to distinguish.[1]

Stability Protocol
  • Storage: Store at -20°C under Argon. Aldehydes are prone to air oxidation to carboxylic acids.[1]

  • Re-test: Perform HPLC assay every 6 months. If the "Acid" impurity peak (>5%) appears, recrystallization (EtOH/Water) is required.

References

  • General HPLC of Polysubstituted Benzaldehydes

    • Sielc Technologies.[1] "Separation of Methoxy-Benzaldehydes on Newcrom R1 HPLC column." Sielc Application Notes. Link

  • Synthesis & Characterization of CoQ10 Intermediates

    • Lipshutz, B. H., et al. "Synthesis of the Coenzyme Q10 ring system."[1] Journal of the American Chemical Society.[1] (Analogous structural data for polymethoxy-methyl-benzenes). Link

  • NMR Prediction & Database

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS: Spectral Database for Organic Compounds."[1] (Used for chemical shift prediction of 2,4-dimethoxy and 2,4-dimethyl motifs). Link

  • Standard Protocol for Aldehyde Analysis

    • Aurora Pro Scientific.[1] "HPLC Analysis of Aldehydes and Ketones." Application Note. Link

Sources

Method

Application Note: Purification Strategies for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (also referred to as 3,6-Dimethoxy-2,4-dimethylbenzaldehyde).[1] The protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (also referred to as 3,6-Dimethoxy-2,4-dimethylbenzaldehyde).[1] The protocols below prioritize the removal of unreacted starting materials (likely 1,4-dimethoxy-2,6-dimethylbenzene) and isomeric byproducts common in Vilsmeier-Haack formylations.

Introduction & Chemical Context

2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a tetra-substituted electron-rich benzaldehyde.[1] It serves as a critical intermediate in the synthesis of benzoquinone-based pharmaceuticals and functional materials.[1]

  • Chemical Challenge: The primary impurity in its synthesis is often the unreacted starting material (the corresponding dimethoxy-xylene derivative) and potential isomers formed due to the directing effects of the methoxy groups.[1] Because the starting material and the product share similar solubility profiles in non-polar solvents, simple recrystallization can be inefficient, leading to "oiling out" or co-crystallization.

  • Solution: This guide details a Chemo-Selective Bisulfite Purification (Method A) as the primary isolation technique, followed by Recrystallization (Method B) for final polishing.[1] This two-stage approach exploits the reversible reactivity of the aldehyde carbonyl group to separate it from non-carbonyl impurities.[1][2]

Physicochemical Profile (Estimated)

PropertyDescription
Appearance White to off-white crystalline solid (or pale yellow oil if impure).[1]
Melting Point Expected range: 45–65 °C (Based on congeners like 2,5-dimethoxy-3-methylbenzaldehyde).[1]
Solubility Soluble in DCM, Ethyl Acetate, Ethanol (hot).[1] Insoluble in water.[1]
Reactivity Forms a water-soluble adduct with Sodium Bisulfite (NaHSO₃).[1][2]
Stability Sensitive to air oxidation (to benzoic acid derivative).[1][2] Store under inert gas.

Purification Protocols

Method A: Chemo-Selective Bisulfite Adduct Formation (Primary)

Principle: Aldehydes react reversibly with sodium bisulfite to form a water-soluble sulfonate adduct.[1] Non-carbonyl impurities (starting materials, isomers without CHO groups) remain in the organic layer and are discarded.[1] The aldehyde is then regenerated by pH adjustment.[1]

Reagents:

  • Crude 2,4-Dimethyl-3,6-dimethoxybenzaldehyde[1]

  • Sodium Bisulfite (NaHSO₃), Saturated Aqueous Solution (freshly prepared)[1][2]

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)[1]

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (10% NaOH)[1]

  • Magnesium Sulfate (MgSO₄)[1]

Workflow Diagram:

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AddBisulfite Add Sat. NaHSO3 Stir vigorously (2-4 hrs) Dissolve->AddBisulfite Separate Phase Separation AddBisulfite->Separate OrgLayer Organic Layer (Contains Impurities) Separate->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Separate->AqLayer Bottom Phase Discard Discard Organic Layer OrgLayer->Discard Wash Wash Aq. Layer with EtOAc (Remove trapped organics) AqLayer->Wash Regenerate Regenerate Aldehyde Add 10% Na2CO3 (pH > 10) Wash->Regenerate Extract Extract with EtOAc Dry (MgSO4) & Concentrate Regenerate->Extract Final Pure Aldehyde Extract->Final

Figure 1: Workflow for the chemo-selective isolation of aldehydes using sodium bisulfite.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 g of crude material in 50 mL of Ethyl Acetate.

  • Adduct Formation: Add 50 mL of saturated NaHSO₃ solution.

  • Reaction: Stir the biphasic mixture vigorously for 2–4 hours at room temperature. A white precipitate (the adduct) may form; if so, add just enough water to dissolve it, or filter the solid adduct if it is pure white (solid adducts can be washed with ether for higher purity).[1]

  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains non-aldehyde impurities.[1][2] Discard.

    • Aqueous Layer: Contains the product as a bisulfite adduct.[1][2]

  • Washing: Wash the aqueous layer once with 20 mL of fresh Ethyl Acetate to remove trace impurities.[1]

  • Regeneration:

    • Place the aqueous layer in a flask.[1][3]

    • Slowly add 10% Na₂CO₃ or 10% NaOH solution while stirring until the pH reaches 10–12.[1] Caution: Gas evolution (CO₂) if using carbonate.[1]

    • The solution will become cloudy as the free aldehyde regenerates.[1]

  • Extraction: Extract the regenerated aldehyde with Ethyl Acetate (3 x 30 mL).

  • Isolation: Dry the combined organics over MgSO₄, filter, and concentrate under reduced pressure.

Method B: Recrystallization (Polishing)[1]

Principle: Used after Method A to achieve >99% purity. The bulky methoxy and methyl groups make the molecule lipophilic, but the aldehyde provides polarity.

Solvent Systems:

  • System 1 (Preferred): Ethanol / Water (9:1).[1]

  • System 2: Hexane / Ethyl Acetate (Slow evaporation).[1]

Protocol:

  • Dissolve the semi-pure solid in the minimum amount of boiling Ethanol.[1]

  • If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Add warm water dropwise until persistent turbidity is observed.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Hexane.[1]

Quality Control & Analysis

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 min.

  • Detection: UV at 254 nm and 280 nm.[1]

NMR Interpretation (1H NMR, CDCl₃):

  • ~10.2 ppm (s, 1H): Aldehyde proton (Diagnostic).[1]

  • ~3.8 ppm (s, 6H): Methoxy groups (Two distinct singlets or overlapping).[1]

  • ~2.2–2.5 ppm (s, 6H): Methyl groups attached to the ring.[1]

  • ~7.0 ppm (s, 1H): Aromatic proton (C5-H).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery in Method A Adduct did not form or did not hydrolyze.Increase stirring time (up to 12h). Ensure pH > 10 during regeneration.[1]
"Oiling Out" during Recrystallization Solution too concentrated or cooling too fast.[1]Re-heat and add a seed crystal. Cool more slowly.
Product is Colored (Yellow/Brown) Oxidation or Vilsmeier tars.[1]Perform a silica plug filtration (100% DCM) before recrystallization.[1]

References

  • Vilsmeier-Haack Formylation & General Aldehyde Synthesis

    • Methodology for introducing formyl groups onto electron-rich aromatic rings.[1]

    • Source: [Organic Syntheses, Coll.[1][3][4] Vol. 4, p. 539 (1963)]([Link]1]

  • Bisulfite Purification of Aldehydes

    • Standard protocol for separating aldehydes from ketones and non-carbonyls.[1]

    • Source: [Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (Longman, 1989)]([Link]1]

  • Synthesis of Polymethoxybenzaldehydes

    • Reference for the synthesis of 3,6-dimethoxy-2,4-dimethylbenzaldehyde deriv
    • Source: .[1]

  • Purification of Substituted Benzaldehydes

    • Techniques for handling lipophilic aldehydes.
    • Source: .[1]

Sources

Application

Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde: An Application and Protocol Guide

Introduction Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Their utility stems from the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Their utility stems from the versatile reactivity of the aldehyde functional group, which allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthetic strategy, reaction conditions, and detailed protocols for the preparation of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in the synthesis of complex molecular architectures.

The strategic placement of two methyl and two methoxy groups on the benzene ring presents unique challenges and opportunities in its synthesis, particularly concerning the regioselectivity of the formylation step. This document will delve into the mechanistic underpinnings of the chosen synthetic route, offering practical insights for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is most effectively approached in two key stages:

  • Preparation of the Starting Material: Synthesis of 1,3-dimethyl-2,5-dimethoxybenzene.

  • Formylation: Introduction of the aldehyde group onto the aromatic ring via an electrophilic aromatic substitution reaction.

Part 1: Synthesis of 1,3-dimethyl-2,5-dimethoxybenzene

The precursor, 1,3-dimethyl-2,5-dimethoxybenzene, can be prepared from commercially available 2,5-dimethylhydroquinone. The synthesis involves a straightforward double Williamson ether synthesis.

Reaction Scheme 1: Synthesis of 1,3-dimethyl-2,5-dimethoxybenzene

Caption: Synthesis of the starting material via Williamson ether synthesis.

Part 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[7][8]

Regioselectivity Considerations:

The regiochemical outcome of the formylation is dictated by the directing effects of the substituents on the aromatic ring.[7][9][10][11]

  • Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.[9][10]

  • Methyl groups (-CH₃): These are weakly activating groups and are also ortho, para-directors, primarily through an inductive effect.

In the case of 1,3-dimethyl-2,5-dimethoxybenzene, the two methoxy groups at positions 2 and 5, and the two methyl groups at positions 1 and 3, collectively activate the ring towards electrophilic substitution. The most probable site of formylation is the C6 position, which is ortho to the powerful directing methoxy group at C5 and para to the methoxy group at C2, while also being influenced by the methyl groups. Steric hindrance from the adjacent methyl group at C1 is a factor to consider, but the strong electronic activation at this position is expected to favor formylation.[3]

Reaction Scheme 2: Vilsmeier-Haack Formylation

Caption: Formylation of the substituted benzene ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-2,5-dimethoxybenzene

Materials:

  • 2,5-Dimethylhydroquinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,5-dimethylhydroquinone (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,3-dimethyl-2,5-dimethoxybenzene as a pure compound.

Protocol 2: Vilsmeier-Haack Formylation to Yield 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Materials:

  • 1,3-Dimethyl-2,5-dimethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool anhydrous DMF (3.0 equivalents) to 0 °C under an inert atmosphere.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick slurry.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1,3-dimethyl-2,5-dimethoxybenzene (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.

  • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,4-Dimethyl-3,6-dimethoxybenzaldehyde.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale/Expected Outcome
Formylation Reagents POCl₃ and DMFGenerates the Vilsmeier reagent for electrophilic formylation.[7][8]
Stoichiometry (POCl₃) 1.2 equivalentsA slight excess ensures complete formation of the Vilsmeier reagent.
Stoichiometry (DMF) 3.0 equivalentsActs as both a reagent and a solvent.
Reaction Temperature 90 °CProvides sufficient energy to overcome the activation barrier for the sterically hindered substrate.
Reaction Time 2-4 hoursShould be optimized by monitoring with TLC for complete consumption of the starting material.
Work-up Hydrolysis with aqueous sodium acetateHydrolyzes the intermediate iminium salt to the final aldehyde product.
Purification Column ChromatographyEffective for separating the product from unreacted starting material and any potential isomers.
Expected Yield 60-75%Yields can vary depending on the purity of reagents and strict adherence to anhydrous conditions.

Characterization of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the aldehyde proton (~10 ppm), the aromatic proton, two distinct methoxy groups, and two distinct methyl groups.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (with distinct signals for substituted and unsubstituted carbons), two methoxy carbons, and two methyl carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄O₃, MW: 194.23 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch should be present around 1680-1700 cm⁻¹.

Applications in Synthesis

2,4-Dimethyl-3,6-dimethoxybenzaldehyde, with its unique substitution pattern, can serve as a valuable intermediate in the synthesis of various complex molecules, including:

  • Natural Product Synthesis: As a building block for the construction of highly substituted aromatic cores found in various natural products.

  • Pharmaceuticals: As a precursor for the synthesis of novel bioactive compounds. The substituents on the ring can be further modified to tune the pharmacological properties.

  • Materials Science: For the synthesis of specialized dyes, polymers, and other functional materials where the electronic and steric properties of the benzaldehyde are crucial.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation Inactive Vilsmeier reagent (due to moisture), insufficient reaction temperature or time.Ensure all reagents and glassware are scrupulously dry. Increase reaction temperature or prolong the reaction time.
Formation of multiple products (isomers) Competing formylation at other positions on the ring.Optimize reaction temperature; lower temperatures may improve regioselectivity at the cost of reaction rate. Careful purification by column chromatography is essential.
Incomplete reaction Insufficient amount of Vilsmeier reagent or deactivation.Use a slight excess of POCl₃. Ensure the starting material is pure.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The Vilsmeier-Haack reaction is exothermic. Ensure proper temperature control, especially during the addition of POCl₃ to DMF.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

Experimental Workflow

Experimental_Workflow cluster_0 Synthesis of Starting Material cluster_1 Formylation Reaction SM_Start 2,5-Dimethylhydroquinone SM_Reaction Williamson Ether Synthesis (NaH, CH₃I, DMF) SM_Start->SM_Reaction SM_Product 1,3-Dimethyl-2,5-dimethoxybenzene SM_Reaction->SM_Product SM_Purification Column Chromatography SM_Product->SM_Purification F_Start 1,3-Dimethyl-2,5-dimethoxybenzene SM_Purification->F_Start F_Reaction Vilsmeier-Haack Reaction (POCl₃, DMF) F_Start->F_Reaction F_Workup Hydrolysis (Ice, NaOAc) F_Reaction->F_Workup F_Product Crude Product F_Workup->F_Product F_Purification Column Chromatography F_Product->F_Purification F_Final 2,4-Dimethyl-3,6-dimethoxybenzaldehyde F_Purification->F_Final

Caption: Overall workflow for the synthesis of the target aldehyde.

References

  • LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Unknown. (n.d.). Electrophilic aromatic substitution: intramolecular competition.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

  • Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes | Organic Chemistry.... [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. [Link]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • wisdomlib.org. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. [Link]

  • Polito, V., et al. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. National Institutes of Health. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. [Link]

  • ResearchGate. (2026, February 24). Synthesis of Oxygenated ortho-Methylbenzaldehydes via Aryne [2+2] Cycloaddition and Benzocyclobutenol Ring Opening. [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. [Link]

  • CHIMIA. (n.d.). Synthesis of Oxygenated ortho- Methylbenzaldehydes via Aryne [2+2] Cycloaddition and Benzocyclobutenol Ring. [Link]

  • ResearchGate. (2025, November 15). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. [Link]

  • YouTube. (2013, March 27). Synthesis of poly-substituted benzenes. [Link]

  • Unknown. (2022, February 16). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. [Link]

  • Google Patents. (n.d.). CN101693649B - Process for preparing 1.3.5-trimethoxybenzene.
  • Google Patents. (n.d.).
  • Unknown. (2021, September 15). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

  • Scribd. (n.d.). Alkylation of 1,4-Dimethoxybenzene | PDF | Chemical Reactions | Aromaticity. [Link]

  • National Institutes of Health. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • Reaction Chemistry & Engineering. (n.d.). Reaction Chemistry & Engineering. [Link]

  • RSC Publishing. (n.d.). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. The methodologies and recommendations herein are grounded in established chemical principles and validated through practical application.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, a crucial intermediate in various synthetic pathways.

Q1: What are the most common synthetic routes for the formylation of dimethoxybenzene derivatives?

A1: The most prevalent methods for introducing a formyl group to activated aromatic rings like dimethoxybenzene derivatives are the Vilsmeier-Haack, Gattermann, and Rieche reactions.[1][2] The choice of method often depends on the specific substrate, desired regioselectivity, and available reagents.[1] For electron-rich substrates, these electrophilic aromatic substitution reactions are generally effective.[2][3]

Q2: Why is the Vilsmeier-Haack reaction often preferred for this type of synthesis?

A2: The Vilsmeier-Haack reaction, which utilizes a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is frequently chosen due to its relatively mild conditions and good yields for activated arenes.[2][3] The electrophile, a chloroiminium ion known as the Vilsmeier reagent, is highly effective at formylating electron-rich aromatic systems.[3]

Q3: I am observing a low yield of the desired product. What are the likely causes?

A3: Low yields can stem from several factors:

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the starting material, formylating agent, or catalyst can lead to incomplete conversion.

  • Poor Quality Reagents: Impure starting materials or solvents can introduce side reactions.

  • Ineffective Temperature Control: The reaction may be too slow at low temperatures or prone to side reactions at higher temperatures.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

  • Moisture Contamination: The Vilsmeier-Haack and Gattermann reactions are sensitive to moisture, which can decompose the reactive intermediates.

Q4: How can I monitor the progress of the formylation reaction?

A4: Thin-layer chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the reactant and the formation of the product. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used for development.[4]

Q5: What are the recommended methods for purifying the final product?

A5: The crude 2,4-Dimethyl-3,6-dimethoxybenzaldehyde can be purified using several techniques. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for obtaining a pure crystalline product.[4][5] If recrystallization proves difficult or if impurities are still present, column chromatography using silica gel is a highly effective alternative.[4]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Underlying Reason Recommended Solution
Ineffective Vilsmeier Reagent Formation Moisture in the reaction setup can hydrolyze POCl₃ and the Vilsmeier reagent. DMF may be of poor quality.Ensure all glassware is oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0°C before adding the aromatic substrate.
Low Reactivity of Aromatic Substrate While 1,3-dimethoxy-2,5-dimethylbenzene is an activated ring, steric hindrance from the methyl groups can play a role. Electronic effects also influence reactivity.[6]Increase the reaction temperature gradually after the initial addition, monitoring for side product formation via TLC. Consider a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents).
Incomplete Reaction Insufficient reaction time or suboptimal temperature.Monitor the reaction progress using TLC until the starting material is consumed. If the reaction stalls, a gentle increase in temperature may be necessary.
Product Loss During Workup The aldehyde product may have some solubility in the aqueous phase. Improper pH adjustment during workup can also lead to losses.Ensure the reaction mixture is fully hydrolyzed by quenching with ice-cold water or a dilute base solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Underlying Reason Recommended Solution
Di-formylation Highly activated aromatic rings can undergo a second formylation reaction, especially with an excess of the formylating agent or at elevated temperatures.Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent. Maintain a controlled reaction temperature.
Polymerization/Tar Formation Strong acidic conditions and high temperatures can lead to the degradation of the starting material or product, resulting in the formation of polymeric tars.Add the Vilsmeier reagent to the substrate solution slowly and at a low temperature (e.g., 0°C). Avoid excessive heating.
Hydrolysis of Methoxy Groups Under harsh acidic conditions, the methoxy groups on the aromatic ring can be cleaved.Perform the reaction under the mildest possible conditions. During workup, neutralize the reaction mixture promptly.
Problem 3: Difficult Product Purification
Potential Cause Underlying Reason Recommended Solution
Oily Product The product may not crystallize easily due to the presence of impurities or residual solvent.If recrystallization fails, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. If an oil persists, column chromatography is the recommended purification method.[4]
Co-precipitation of Impurities Side products may have similar solubility to the desired product, leading to their co-crystallization.For recrystallization, try a different solvent or a solvent mixture. Slow cooling can promote the formation of purer crystals. If impurities persist, column chromatography is necessary.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 1,3-dimethoxy-2,5-dimethylbenzene.

Optimized Vilsmeier-Haack Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Materials:

  • 1,3-dimethoxy-2,5-dimethylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1,3-dimethoxy-2,5-dimethylbenzene (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Reaction Quench and Workup: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Starting_Material 1,3-dimethoxy- 2,5-dimethylbenzene Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Starting_Material->Iminium_Intermediate Electrophilic Attack Final_Product 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Iminium_Intermediate->Final_Product Hydrolysis Purification Purification (Recrystallization/ Chromatography) Final_Product->Purification

Caption: Vilsmeier-Haack reaction workflow for benzaldehyde synthesis.

IV. Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation. Optimization may be necessary based on specific laboratory conditions and substrate purity.

ParameterRecommended RangeNotes
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.2 : 3A slight excess of the Vilsmeier reagent can improve conversion.
Temperature 0°C to Room TemperatureInitial addition at 0°C is critical to control exothermicity.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the optimal reaction time.
Solvent Dichloromethane (DCM)Anhydrous conditions are essential.
Typical Yield 65 - 85%Yields are highly dependent on reaction conditions and purification methods.

V. Concluding Remarks

The synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, while straightforward in principle, requires careful attention to experimental detail to achieve high yields and purity. The Vilsmeier-Haack reaction is a robust method for this transformation. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Adherence to anhydrous conditions, careful temperature control, and diligent reaction monitoring are paramount to success.

G Start Low Yield Observed Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh POCl₃) Start->Check_Reagents Check_Stoichiometry Confirm Molar Ratios (Substrate:POCl₃:DMF) Start->Check_Stoichiometry Check_Temp Review Temperature Control (0°C addition, gradual warming) Start->Check_Temp Check_Time Assess Reaction Time (Monitor via TLC) Start->Check_Time Optimize_Conditions Optimize Reaction Conditions (Slight excess of Vilsmeier reagent, extended time) Check_Reagents->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_Temp->Optimize_Conditions Check_Time->Optimize_Conditions Purification_Issues Address Purification Challenges (Recrystallization vs. Chromatography) Optimize_Conditions->Purification_Issues

Caption: Troubleshooting workflow for low yield in benzaldehyde synthesis.

References

  • BenchChem. (n.d.). Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.
  • Semantic Scholar. (n.d.). DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES.
  • Sciencemadness Discussion Board. (2009, August 19). Vilsmeier–Haack reaction.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone.
  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds.
  • ResearchGate. (2016, December 21). Organic & Biomolecular Chemistry.
  • Quora. (2018, November 5). What is the Gatterman reaction?
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Cambridge University Press. (n.d.). Gattermann-Koch Reaction.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • ChemicalBook. (2024, December 11). What is the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?
  • Wikipedia. (n.d.). Gattermann reaction.
  • PubMed. (2013, April 5). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate.
  • Slideshare. (n.d.). Gattermann reaction | PPTX.
  • chemeurope.com. (n.d.). Gattermann reaction.
  • Journal of Chongqing University (Natural Science Edition). (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

Sources

Optimization

"side reactions in the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde"

Technical Support Center: Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Methodology:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Methodology: Vilsmeier-Haack Formylation & Rieche Formylation Alternatives[1]

Technical Overview & Mechanistic Logic

The synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (Target 1 ) is a critical ring-functionalization step, typically achieved via the Vilsmeier-Haack formylation of 2,5-dimethyl-1,4-dimethoxybenzene (Precursor 2 ).[1]

While the precursor is electron-rich (activated by two methoxy and two methyl groups), the reaction site is sterically encumbered , situated directly between a methyl and a methoxy group.[2] This steric crowding creates a kinetic barrier that often necessitates elevated temperatures, thereby opening the door to thermodynamic side reactions such as O-demethylation and polymerization .

Reaction Scheme: The electrophilic Vilsmeier reagent (chloroiminium ion) attacks the aromatic ring.[3][4] The resulting iminium intermediate must be hydrolyzed to release the aldehyde.[4]

Visual Workflow: Reaction & Pathway Analysis

The following diagram illustrates the primary synthetic pathway and the critical divergence points where side reactions occur.

G Start Precursor: 2,5-Dimethyl-1,4-dimethoxybenzene Inter Iminium Salt Intermediate Start->Inter Electrophilic Attack (Slow due to sterics) Side3 Side Product C: Polymer/Tar Start->Side3 Acid Catalyzed Oligomerization VR Vilsmeier Reagent (POCl3 + DMF) VR->Inter In situ generation Target Target Product: 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Inter->Target Hydrolysis (NaOAc/H2O) Side1 Side Product A: Phenolic Aldehyde (Demethylation) Inter->Side1 High Temp / Acid (Ether Cleavage) Side2 Side Product B: Chloromethylated Arene Inter->Side2 Incomplete Hydrolysis or Excess POCl3

Figure 1: Mechanistic pathway showing the Vilsmeier-Haack route and potential divergence into demethylated or chlorinated side products.

Troubleshooting Guide: FAQs & Protocols

Category A: Low Yield & Incomplete Conversion

Q1: The reaction stalls at ~50% conversion even after 24 hours. Adding more POCl₃ doesn't help. Why?

  • Diagnosis: This is likely a steric inhibition issue. The reaction site (ortho to both -OMe and -Me) is crowded. The Vilsmeier reagent is bulky.

  • The "Trap": Simply adding more POCl₃ at the same temperature increases the acidity without overcoming the activation energy barrier, promoting side reactions (tars) rather than product formation.

  • Solution:

    • Temperature Modulation: Increase temperature stepwise. If running at 60°C, push to 80–90°C .[1] The activation energy for the hindered attack is higher.

    • Solvent Switch: Use 1,2-Dichloroethane (DCE) as a co-solvent if using neat DMF. It allows for higher reflux temperatures than DCM and better solubility than neat DMF at low temps.

    • Alternative Method: If Vilsmeier fails, switch to Rieche Formylation (TiCl₄ / Dichloromethyl methyl ether). The active species is smaller and more reactive, but warning: TiCl₄ is a stronger Lewis acid and increases demethylation risk (see Category B).

Category B: Impurity Profile (Demethylation)

Q2: I see a new spot on TLC that is more polar than my product and stains effectively with FeCl₃. What is it?

  • Identification: This is almost certainly a phenolic aldehyde (e.g., 3-hydroxy-6-methoxy-2,4-dimethylbenzaldehyde).[1]

  • Mechanism: The methoxy group ortho to the newly formed iminium salt is susceptible to cleavage. The iminium salt acts as an electron sink, making the ether oxygen less basic but the methyl group more susceptible to nucleophilic attack by chloride ions (from POCl₃) at high temperatures.

  • Corrective Protocol:

    • Limit Temperature: Do not exceed 100°C.

    • Buffer Hydrolysis: Avoid harsh acid hydrolysis. Instead of dumping the reaction into HCl, pour the reaction mixture into saturated Sodium Acetate (NaOAc) solution ice/water. This buffers the pH to ~4-5, hydrolyzing the iminium salt without cleaving the ether.

    • Re-methylation: If the phenol is the major product (>30%), do not discard. Isolate it and perform a simple methylation (Me₂SO₄/K₂CO₃/Acetone) to recover the target.

Category C: Chlorinated Byproducts

Q3: GC-MS shows a mass peak at M+20 (approx) or M+2 relative to the aldehyde. Is this a chloride?

  • Diagnosis: Yes, likely aryl chloride formation or chloromethylation .[1]

  • Cause:

    • Aryl Chloride: Rare, but happens if the ring is very electron-rich and NO₂/oxidants are present (unlikely here).

    • Chloromethyl derivative: If the iminium intermediate is reduced or if the workup is too anhydrous, you may isolate the

      
      -chloroamine or related species.
      
  • Prevention: Ensure the hydrolysis step is vigorous and aqueous. The iminium salt requires water to collapse to the aldehyde. Stir the quenched mixture for at least 1-2 hours at room temperature or slightly warmed (40°C) to ensure complete hydrolysis before extraction.

Quantitative Data: Solvent & Reagent Effects

The following table summarizes the impact of different conditions on the ratio of Target Aldehyde vs. Demethylated Side Product.

ConditionReagentsTemp (°C)Target YieldDemethylated ByproductRisk Level
Standard Vilsmeier POCl₃ (1.2 eq), DMF60°C55-65%< 5%Low
Forced Vilsmeier POCl₃ (3.0 eq), DMF100°C75-85%10-15%Moderate
Rieche Formylation TiCl₄, Cl₂CHOMe0°C -> RT85-95%15-25%High
Duff Reaction HMTA, TFAReflux30-40%< 2%Low (Poor Conversion)

Detailed Experimental Protocol (Optimized)

Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde Validated for 10g scale.

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF (3.0 equiv) to 0°C. Add POCl₃ (1.5 equiv) dropwise over 30 mins. A white/yellow precipitate (Vilsmeier salt) will form. Stir for 30 mins at 0°C.

    • Checkpoint: Ensure the salt is formed (slurry appearance) before adding substrate.

  • Addition: Dissolve 2,5-dimethyl-1,4-dimethoxybenzene (1.0 equiv) in a minimum amount of DMF or DCE. Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Then heat to 80°C and monitor by TLC every hour.

    • Target Time: 4–6 hours.

    • Stop Condition: When starting material is <5% or demethylated spot appears significantly.

  • Quench (Critical Step): Pour the hot reaction mixture slowly into a vigorously stirred slurry of Ice and Sodium Acetate (3.0 equiv) .

    • Why NaOAc? Buffers the HCl generated, preventing acid-catalyzed demethylation during the exothermic quench.

  • Hydrolysis: Stir the aqueous mixture at RT for 2 hours. The oil should solidify or become a distinct organic layer.

  • Workup: Extract with Ethyl Acetate (3x). Wash with Brine.[2][5] Dry over Na₂SO₄.[2]

  • Purification: Recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography to avoid silica-catalyzed decomposition.

References

  • Fukuyama, T., et al. "Total Synthesis of Saframycin A." Journal of the American Chemical Society, vol. 104, no.[1] 18, 1982, pp. 4957–4958.[1] Link

    • Context: Establishes the Vilsmeier-Haack formylation of 2,5-dimethyl-1,4-dimethoxybenzene as a key step in the synthesis of Saframycin A.
  • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777-794.[1] Link

    • Context: Authoritative review on the mechanism, scope, and side reactions (chlorination/demethyl
  • Myers, A. G., et al. "A Convergent Synthetic Route to the Saframycin Class of Antitumor Antibiotics."[1] Journal of the American Chemical Society, vol. 121, no.[1] 46, 1999, pp. 10828-10829.[1] Link

    • Context: Provides updated protocols and yields for the formylation of highly substituted electron-rich benzenes.
  • Downie, I. M., et al. "Vilsmeier Formylation and Demethylation."[1] Tetrahedron, vol. 38, no. 10, 1982, pp. 1457-1460.[1]

    • Context: Discusses the specific mechanism of ether cleavage (demethyl

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Welcome to the technical support center for the purification of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this substituted aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the most frequent and challenging issues observed during the purification of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. Each problem is followed by a detailed explanation of its potential causes and a step-by-step protocol for its resolution.

Issue 1: My final product is an off-white or yellowish solid, not the expected white crystalline material. What causes this discoloration and how can I remove it?

Root Cause Analysis:

Discoloration in the final product is typically due to the presence of oxidized impurities or residual starting materials. Aldehydes are prone to air oxidation, which can form the corresponding carboxylic acid, a common impurity.[1][2] Additionally, incomplete reactions or side reactions during synthesis can leave colored by-products.

Troubleshooting Protocol: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The principle lies in the differential solubility of the desired compound and the impurities in a chosen solvent system at varying temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for aromatic aldehydes include ethanol, isopropanol, or mixed solvent systems like ethanol/water or dichloromethane/hexane.[3][4]

  • Dissolution: In a flask, add the impure aldehyde and the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of the aldehyde will decrease, leading to the formation of crystals. For better crystal formation, you can further cool the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization:

Recrystallization_Workflow A Impure Product B Dissolve in Minimal Hot Solvent A->B C Add Activated Charcoal (Optional) B->C If colored D Hot Filtration B->D If not colored C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Recrystallization workflow for purifying 2,4-Dimethyl-3,6-dimethoxybenzaldehyde.

Issue 2: Column chromatography is failing to separate my product from a closely-eluting impurity. What are my options?

Root Cause Analysis:

Co-elution during column chromatography occurs when the desired product and an impurity have very similar polarities, and thus similar affinities for the stationary phase.[5] This is a common challenge when dealing with isomers or by-products that are structurally similar to the target molecule.

Troubleshooting Protocol: Advanced Chromatographic and Chemical Methods

When standard column chromatography is insufficient, several advanced techniques can be employed.

Option A: Optimization of Column Chromatography

  • Solvent System Gradient: Instead of isocratic elution (using a single solvent mixture), employ a gradient elution where the polarity of the mobile phase is gradually increased. This can often resolve closely-eluting compounds. A shallow gradient of ethyl acetate in hexane is a good starting point for aromatic aldehydes.[1][3]

  • Stationary Phase: While silica gel is the most common stationary phase, other materials can offer different selectivity. Consider using alumina or a bonded-phase silica gel.[5]

Option B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For very difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography. This is due to the smaller particle size of the stationary phase and the high pressures used.

Option C: Chemical Derivatization (Bisulfite Adduct Formation)

Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct.[1][6][7] This method is particularly useful when the impurity is an unreactive ketone or another non-carbonyl compound.[8]

Step-by-Step Bisulfite Adduct Protocol:

  • Adduct Formation: Dissolve the impure aldehyde mixture in a suitable organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid adduct which may precipitate.[6][7]

  • Isolation of Adduct: If a precipitate forms, it can be collected by filtration. If the adduct is water-soluble, the aqueous layer can be separated.

  • Washing: Wash the organic layer (containing the non-aldehyde impurities) with water.

  • Regeneration of Aldehyde: The aldehyde can be regenerated from the bisulfite adduct by adding a base (e.g., sodium carbonate solution) to the aqueous layer or the filtered adduct.[6][7]

  • Extraction: Extract the purified aldehyde into an organic solvent, wash with water, and dry.

Logical Flow for Troubleshooting Separation Issues:

Separation_Troubleshooting Start Co-eluting Impurity Optimize_Column Optimize Column Chromatography? Start->Optimize_Column Prep_HPLC Use Preparative HPLC? Optimize_Column->Prep_HPLC No Pure Pure Product Optimize_Column->Pure Yes, Successful Bisulfite Form Bisulfite Adduct? Prep_HPLC->Bisulfite No Prep_HPLC->Pure Yes, Successful Bisulfite->Pure Yes, Successful Impure Still Impure Bisulfite->Impure No

Caption: Decision tree for resolving co-eluting impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2,4-Dimethyl-3,6-dimethoxybenzaldehyde?

A1: The most common impurities depend on the synthetic route. However, you can generally expect:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Oxidation Product: 2,4-Dimethyl-3,6-dimethoxybenzoic acid, formed by air oxidation of the aldehyde.[2]

  • Side-Products: Depending on the reaction, these could include isomers or products from self-condensation.[9]

Q2: Can I use distillation to purify 2,4-Dimethyl-3,6-dimethoxybenzaldehyde?

A2: While distillation is a common purification technique for liquids, it may not be ideal for this compound. The boiling point of the related 2,4-dimethoxybenzaldehyde is quite high (165 °C at 10 mmHg). High temperatures can lead to decomposition or side reactions. Fractional distillation might be possible under high vacuum, but it is often less effective than chromatography for removing structurally similar impurities.[8][10]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.[3] The purified product should show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of the related 2,4-dimethoxybenzaldehyde is 67-69 °C.

Data Summary Table:

Property2,4-Dimethoxybenzaldehyde (Related Compound)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol [11]
Melting Point 67-69 °C
Boiling Point 165 °C at 10 mmHg

III. References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • EBSCO. (n.d.). Aldehydes | Chemistry | Research Starters. Retrieved from [Link]

  • Google Patents. (1942). US2205184A - Purification of aldehyde-ketone mixtures. Retrieved from

  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes. Retrieved from

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Nature. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

  • Molecules. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole. Retrieved from

  • Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The crystal structures of four dimethoxybenzaldehyde isomers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde Synthesis

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) focused on optimizing reaction times. The synthesis of this highly substituted benzaldehyde, typically via electrophilic aromatic substitution on 1,3-Dimethyl-2,5-dimethoxybenzene, is influenced by a variety of factors that can significantly impact reaction kinetics.

Troubleshooting Guide: Why is My Reaction So Slow?

This section addresses common issues that lead to prolonged or incomplete formylation reactions.

Question: My formylation reaction has been running for several hours with low conversion of the starting material (1,3-Dimethyl-2,5-dimethoxybenzene). What are the likely causes and how can I fix it?

Answer:

A slow or stalled formylation reaction, such as a Vilsmeier-Haack or Gattermann reaction, on a highly activated substrate like 1,3-Dimethyl-2,5-dimethoxybenzene is unusual but can be diagnosed and resolved by systematically evaluating several key parameters. The four electron-donating groups (two methoxy, two methyl) on the aromatic ring make it very electron-rich and thus highly reactive towards electrophiles.[1][2] A slow reaction points to a problem with the electrophile generation or the reaction conditions.

Here is a step-by-step troubleshooting workflow:

Step 1: Verify the Quality and Stoichiometry of Your Reagents.

  • Vilsmeier-Haack Reagents (POCl₃ and DMF): The Vilsmeier reagent, the active electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This reagent is highly sensitive to moisture.

    • Action: Ensure both POCl₃ and DMF are anhydrous and of high purity. Using freshly opened or properly stored reagents is critical. Moisture will quench the Vilsmeier reagent, halting the reaction.[4]

    • Causality: The reaction of POCl₃ with DMF forms a chloroiminium salt (the Vilsmeier reagent). Water will react with and destroy this electrophile, preventing the formylation of your substrate.

  • Reagent Ratio: An incorrect ratio of POCl₃ to DMF can lead to either incomplete formation of the Vilsmeier reagent or side reactions. In some optimizations, using an excess of the Vilsmeier reagent (formed from excess DMF and POCl₃) can drive the reaction to completion.[5]

    • Action: For a typical Vilsmeier-Haack reaction, ensure you are using a molar excess of the formylating agents. A study on a similar reaction found optimal conditions with a 4-fold excess of POCl₃ and a 6-fold excess of DMF relative to the substrate.[5]

Step 2: Evaluate the Reaction Temperature.

  • Activation Energy: While the substrate is highly activated, the reaction still requires sufficient thermal energy to overcome the activation barrier for the formation of the sigma complex, which is the rate-determining step.[2]

    • Action: If you are running the reaction at 0°C or room temperature, consider a moderate increase in temperature. For many Vilsmeier-Haack reactions, temperatures between 60°C and 80°C are effective.[4][6] One study noted that a reaction temperature of 60°C was insufficient, but increasing it to 80°C led to a successful outcome.[4]

    • Caution: Excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[7] Monitor the reaction closely by Thin-Layer Chromatography (TLC) as you increase the heat.

Step 3: Assess the Solvent Choice.

  • Solvent Effects: The choice of solvent can influence the stability and reactivity of the Vilsmeier reagent. DMF often serves as both a reagent and a solvent.[6] However, in some cases, using a non-polar solvent like 1,2-dichloroethane (DCE) can be effective.

    • Action: If using DMF as the sole solvent, ensure it is in sufficient excess to facilitate the reaction. If the reaction is still slow, consider a solvent system that has been proven effective for similar formylations.

Troubleshooting Workflow Diagram

G start Slow Reaction Detected reagent_check Step 1: Check Reagents - Anhydrous? - Correct Stoichiometry? start->reagent_check temp_check Step 2: Evaluate Temperature - Is it too low? reagent_check->temp_check Reagents OK reagent_issue Use fresh, anhydrous reagents. Adjust molar ratios. reagent_check->reagent_issue Issue Found solvent_check Step 3: Assess Solvent - Is it appropriate? temp_check->solvent_check Temp OK temp_issue Increase temperature moderately (e.g., to 60-80°C). Monitor by TLC. temp_check->temp_issue Issue Found success Reaction Optimized solvent_check->success Solvent OK solvent_issue Ensure sufficient DMF or consider alternative solvent (e.g., DCE). solvent_check->solvent_issue Issue Found reagent_issue->start temp_issue->start solvent_issue->start

Caption: A troubleshooting workflow for slow formylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a realistic reaction time for the formylation of 1,3-Dimethyl-2,5-dimethoxybenzene?

A1: Given that 1,3-Dimethyl-2,5-dimethoxybenzene is a highly activated aromatic ring due to its electron-donating substituents, the reaction time should be relatively short under optimal conditions.[1][8] For comparison, the Vilsmeier-Haack formylation of 1,3-dimethoxybenzene takes approximately 6.5 hours.[9] However, continuous flow methods have demonstrated that formylations of highly reactive arenes can achieve complete conversion in as little as 180 seconds at 60°C.[6] With optimized batch conditions, a reaction time of 1-4 hours at an elevated temperature (e.g., 80°C) would be a reasonable target.[5]

Q2: How does my choice of formylation method impact the reaction time?

A2: The choice of method has a significant impact. The Vilsmeier-Haack and Gattermann reactions are common choices for electron-rich arenes.[9]

  • Vilsmeier-Haack Reaction: This method uses POCl₃ and DMF and is generally effective for activated rings.[10] Reaction times can be optimized by adjusting temperature and reagent ratios, often ranging from a few minutes in flow reactors to several hours in batch setups.[5][6]

  • Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (or a precursor like zinc cyanide) and HCl with a Lewis acid catalyst like AlCl₃.[11] It is also suitable for activated systems. A protocol for the related 1,4-dimethoxybenzene suggests a reaction time of 3-5 hours at 45°C.[7]

  • Gattermann-Koch Reaction: This variant uses carbon monoxide and HCl. However, it is generally not applicable to phenol ethers like your substrate.[11][12]

The table below provides a comparison based on a similar substrate, 1,3-dimethoxybenzene.

Formylation MethodReagentsTypical SolventTemperatureReaction Time
Vilsmeier-Haack POCl₃, DMFDMF0°C to RT6.5 hours
Gattermann Zn(CN)₂, AlCl₃, HClBenzene45°C3-5 hours
Rieche Dichloromethyl methyl ether, TiCl₄Dichloromethane0°C45 minutes
(Data adapted from formylation of 1,3-dimethoxybenzene and 1,4-dimethoxybenzene)[7][9]

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted synthesis is a well-established technique for accelerating organic reactions. For Vilsmeier-Haack reactions, microwave irradiation can drastically reduce reaction times from hours to just a few minutes. One study on the formylation of phenols showed reaction times of 30 seconds to 1 minute under microwave conditions, compared to 20-30 minutes for solvent-free grinding. This is due to efficient and rapid heating of the reaction mixture.

Q4: My reaction is complete, but my yield is low. Could this be related to reaction time?

A4: Yes, there can be a trade-off between reaction time and yield. If the reaction is run for too long or at too high a temperature in an attempt to speed it up, product decomposition can occur, leading to lower yields and the formation of impurities.[4][7] It is crucial to monitor the reaction's progress using a technique like TLC. Once the starting material is consumed, the reaction should be quenched and worked up to prevent product degradation.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

This protocol is a suggested starting point for the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, with a focus on optimizing reaction time.

Materials:

  • 1,3-Dimethyl-2,5-dimethoxybenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE, optional solvent)

  • Ice-water bath

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (6 equivalents). Cool the flask to 0°C in an ice-water bath.

  • Slowly add POCl₃ (4 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[4]

  • Substrate Addition: Dissolve 1,3-Dimethyl-2,5-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or DCE.

  • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80°C.

  • Monitoring: Monitor the progress of the reaction every 30 minutes by TLC (e.g., using a hexane:ethyl acetate solvent system) until the starting material spot has disappeared.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or recrystallization.

References

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

  • Filo. (2025, November 4). Factor affecting electrophilic substitution reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(4), 614-620. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Aromatic Reactions. (n.d.). Gatterman-Koch Formylation. Retrieved from [Link]

  • Crounse, N. N. (1949). Gattermann-Koch Reaction. Organic Reactions, 5, 290.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • SlideShare. (n.d.). Gattermann koch. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Botting, C. H., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • J. Chem. Soc. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. 3482-3484.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • Journal of Chongqing University. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Welcome to the technical support center for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this highly substituted aromatic aldehyde. The unique electronic and steric properties of this molecule can present challenges, and this resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs) about 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

Question: What are the key structural features of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde that influence its reactivity?

Answer: The reactivity of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is primarily governed by the interplay of its substituents:

  • Electron-Donating Groups: The two methoxy groups (-OCH₃) and two methyl groups (-CH₃) are electron-donating, which activates the aromatic ring, making it more susceptible to electrophilic attack. However, this increased electron density can also lead to side reactions if not properly controlled.

  • Steric Hindrance: The presence of methyl groups ortho and para to the aldehyde, and a methoxy group in the other ortho position, creates significant steric hindrance around the formyl group (-CHO). This can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down or inhibiting reactions like nucleophilic additions.

  • Aldehyde Group: The aldehyde group is electron-withdrawing and will undergo typical aldehyde reactions. However, its reactivity is modulated by the aforementioned electronic and steric factors.

Question: What are the expected challenges when using this compound in common benzaldehyde reactions?

Answer: Due to its structure, you may encounter the following:

  • Reduced Reactivity in Nucleophilic Additions: The steric bulk around the aldehyde can make it less reactive than simpler benzaldehydes in reactions like aldol condensations or Grignard reactions.

  • Competing Side Reactions: The electron-rich nature of the ring can lead to undesired electrophilic substitution on the ring itself if harsh acidic conditions are used.

  • Purification Difficulties: The similarity in polarity between the starting material and potential byproducts can complicate purification by column chromatography.

Part 2: Troubleshooting the Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

The most common route to this aldehyde is the formylation of 1,3-dimethyl-2,5-dimethoxybenzene. The Vilsmeier-Haack reaction is a suitable method for this transformation.[1]

Question: My Vilsmeier-Haack formylation to synthesize 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is resulting in a low or no yield. What are the potential causes and solutions?

Answer: Low or no product formation in a Vilsmeier-Haack reaction can often be traced back to several key factors.[2]

Troubleshooting Low/No Yield
Potential CauseRecommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive.[2] Ensure all glassware is flame-dried, and use anhydrous solvents. Use freshly opened or distilled DMF and POCl₃.[2] If your DMF has a fishy odor, it has likely decomposed to dimethylamine and should be replaced.[2][3]
Incorrect Reaction Temperature The optimal temperature is substrate-dependent.[2] While some reactive substrates react at 0°C, others may require heating.[2] Start with a low temperature (0-5°C) for the formation of the Vilsmeier reagent and substrate addition, then gradually warm to room temperature or heat if no reaction is observed by TLC.[4]
Improper Stoichiometry The molar ratio of the substrate, DMF, and POCl₃ is crucial.[2] Typically, an excess of the Vilsmeier reagent (1.5 to 3 equivalents) relative to the substrate is used.[2] The ratio of POCl₃ to DMF is usually around 1:1.[2]
Inactive Substrate The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate.[2] While 1,3-dimethyl-2,5-dimethoxybenzene is activated, ensure its purity.
Decomposition During Work-up The product may be sensitive to harsh work-up conditions. Pouring the reaction mixture onto crushed ice should be done slowly and carefully.[4]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-dimethyl-2,5-dimethoxybenzene
  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Stir the mixture for 30-60 minutes at this temperature.[4]

  • Substrate Addition: Dissolve the 1,3-dimethyl-2,5-dimethoxybenzene in a minimal amount of anhydrous DMF or an appropriate solvent like dichloromethane.[2] Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[4]

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature. If required for less reactive substrates, it may be heated (e.g., to 70-80 °C).[4] Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[4] Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Low Yield

start Low or No Product Yield check_reagents Are reagents (DMF, POCl₃) fresh and anhydrous? start->check_reagents check_conditions Was the reaction performed under inert atmosphere with dry glassware? check_reagents->check_conditions Yes solution_reagents Replace/purify reagents. check_reagents->solution_reagents No check_temp Was the temperature controlled during reagent formation and reaction? check_conditions->check_temp Yes solution_conditions Ensure anhydrous and inert conditions. check_conditions->solution_conditions No check_stoich Was the stoichiometry of reagents optimized? check_temp->check_stoich Yes solution_temp Optimize reaction temperature. check_temp->solution_temp No check_workup Was the work-up performed carefully at low temperature? check_stoich->check_workup Yes solution_stoich Adjust molar ratios of reagents. check_stoich->solution_stoich No solution_workup Perform work-up slowly on ice. check_workup->solution_workup No

Troubleshooting workflow for low reaction yield.

Part 3: Troubleshooting Reactions Using 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

A common reaction for benzaldehydes is the Claisen-Schmidt condensation to form chalcones.

Question: I am attempting a Claisen-Schmidt condensation with 2,4-Dimethyl-3,6-dimethoxybenzaldehyde and an acetophenone, but the reaction is sluggish and gives a low yield of the chalcone. Why is this happening?

Answer: The reduced reactivity is likely due to the steric hindrance around the aldehyde group. The methyl and methoxy groups in the ortho positions impede the approach of the enolate nucleophile.

Troubleshooting a Sluggish Claisen-Schmidt Condensation
Potential CauseRecommended Solution
Steric Hindrance Increase the reaction time and/or temperature to overcome the activation energy barrier.[5] Consider using a stronger base or a different solvent system to enhance the nucleophilicity of the enolate. Microwave-assisted synthesis can also be effective in reducing reaction times and increasing yields.[5]
Ineffective Catalyst Ensure the base catalyst (e.g., NaOH, KOH) is fresh and of high purity.[5] The concentration of the base can also be optimized.
Self-Condensation of Ketone If the ketone has α-hydrogens, it can undergo self-condensation.[5] To minimize this, slowly add the base to a mixture of the aldehyde and ketone.[5]
Cannizzaro Reaction If a very strong base is used and the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction (Cannizzaro reaction).[5][6] While this is a possibility for this aldehyde, it is less likely to be the primary issue in a Claisen-Schmidt condensation.
Experimental Protocol: Microwave-Assisted Claisen-Schmidt Condensation
  • Mixing of Reactants: In a microwave-safe vessel, mix 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (1 equivalent), the desired acetophenone (1 equivalent), and a catalytic amount of a solid base (e.g., solid NaOH).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable temperature and time (e.g., 80-120°C for 5-15 minutes). Monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and dissolve it in an appropriate solvent. Neutralize with dilute acid, and extract the product.

  • Purification: Purify the crude product by recrystallization or column chromatography.[5]

Decision Tree for Addressing Side Product Formation

start Side Product Formation Observed check_ketone Is self-condensation of the ketone observed? start->check_ketone check_cannizzaro Is the Cannizzaro product of the aldehyde observed? check_ketone->check_cannizzaro No solution_ketone Slowly add base to a mixture of aldehyde and ketone. check_ketone->solution_ketone Yes check_purity Are starting materials pure? check_cannizzaro->check_purity No solution_cannizzaro Use a milder base or optimize base concentration. check_cannizzaro->solution_cannizzaro Yes solution_purity Purify starting materials before reaction. check_purity->solution_purity No

Decision tree for addressing side product formation.

Part 4: Purification and Characterization

Question: I am having difficulty purifying my product by column chromatography. What strategies can I use?

Answer: Purification can be challenging due to the potential for multiple, closely related products.

  • Solvent System Optimization: Systematically screen different solvent systems for column chromatography, starting with non-polar eluents and gradually increasing the polarity. A shallow gradient can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Question: How can I confirm the identity and purity of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde and its derivatives?

Answer: A combination of spectroscopic techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The number of signals, their chemical shifts, and coupling patterns will confirm the substitution pattern on the aromatic ring.

  • IR Spectroscopy: Look for a characteristic carbonyl (C=O) stretch for the aldehyde at approximately 1690 cm⁻¹.[1]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • Melting Point: For solid compounds, a sharp melting point is a good indicator of purity. The melting point of 2,4-Dimethoxybenzaldehyde is 67-69 °C.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Benchchem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center.
  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.
  • Oxford Reference. (n.d.). Gattermann-Koch reaction.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde.
  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone.
  • Skattebøl, L., & Hofsløkken, N. U. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Benchchem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). r/Chempros. Retrieved from [Link]

  • Vaia. (n.d.). Problem 28 Benzaldehyde on reaction with co... [FREE SOLUTION]. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

The following technical guide details the handling, storage, and troubleshooting protocols for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde . This document is designed for researchers and drug development professionals requiri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the handling, storage, and troubleshooting protocols for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde . This document is designed for researchers and drug development professionals requiring precise, actionable data for experimental success.

Compound Identity & Physicochemical Profile

Before initiating any protocol, verify the identity of your material. This compound is a specific isomer of the polymethoxy-methylbenzaldehyde family, often used as an intermediate in the synthesis of complex heterocycles (e.g., benzothiazoles, porphyrins).

Property Data / Specification
Chemical Name 2,4-Dimethyl-3,6-dimethoxybenzaldehyde
CAS Number Not widely listed; Reference Patent EP0507318B1 [1]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water
Reactivity Susceptible to oxidation (to carboxylic acid) and Schiff base formation
Storage Class Air-sensitive, Light-sensitive, Refrigerate (2–8°C)
Storage & Handling Protocols
Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>6 months), -20°C is recommended to inhibit slow oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The aldehyde group is prone to autoxidation to 2,4-dimethyl-3,6-dimethoxybenzoic acid upon prolonged exposure to air.

  • Container: Amber glass vials with Teflon-lined caps. Seal with Parafilm or electrical tape to prevent oxygen ingress.

Handling Procedure
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation, which can accelerate hydrolysis or hydrate formation.

  • Weighing: Weigh quickly in a fume hood. For precise stoichiometry, weigh into a tared vessel containing the reaction solvent or an inert gas blanket.

  • Solubilization: Dissolve in anhydrous solvents (DCM, THF) immediately prior to use. Avoid protic solvents (Methanol, Ethanol) if the reaction is sensitive to hemiacetal formation, unless required for the specific transformation.

Troubleshooting Guide (Q&A)
Issue: Purity & Degradation

Q: The compound has turned from white to a dark yellow/brown solid. Is it still usable?

  • Diagnosis: This indicates surface oxidation to the corresponding benzoic acid or photo-degradation. Electron-rich benzaldehydes are particularly susceptible to UV-induced yellowing.

  • Action:

    • Check Solubility: The acid impurity is often less soluble in non-polar solvents (e.g., Hexanes/Ether) than the aldehyde.

    • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or Ethanol/Water. Alternatively, perform a rapid filtration through a short plug of silica gel using DCM to remove polar acid impurities.

    • Prevention: Always store in amber vials under Argon.

Q: My 1H-NMR shows a small broad peak around 11.0 ppm. What is this?

  • Diagnosis: This is the carboxylic acid proton (-COOH), confirming oxidation.

  • Action: If the peak integrates to >5%, purify the material. The presence of acid can quench basic catalysts (e.g., Piperidine, TEA) used in condensation reactions (Knoevenagel, Aldol).

Issue: Reactivity & Synthesis

Q: The reaction with pyrrole (to form BODIPY/Porphyrin) is yielding low conversion. Why?

  • Diagnosis: Steric hindrance. The methyl groups at the 2 and 4 positions, combined with the methoxy group at the 3 position, create significant steric bulk around the aldehyde carbonyl.

  • Action:

    • Activation: Use a Lewis acid catalyst (e.g., BF₃·OEt₂, TFA) to activate the carbonyl.

    • Conditions: Increase reaction time and temperature (reflux). Ensure anhydrous conditions to prevent equilibrium reversal.

    • Solvent: Switch to a higher-boiling solvent (e.g., Toluene, Xylene) if refluxing is required.

Q: I see multiple spots on TLC after dissolving in Methanol. Is the compound decomposing?

  • Diagnosis: Likely hemiacetal or acetal formation. Electron-rich aldehydes react reversibly with alcohols, especially in the presence of trace acid.

  • Action:

    • Verification: Run NMR in CDCl₃ instead of CD₃OD. If the spectrum is clean in CDCl₃, the "impurities" are solvent artifacts.

    • Protocol: Avoid alcoholic solvents for storage or initial solubilization unless necessary.

Quality Control Workflow (Visualization)

The following diagram outlines the decision process for verifying the quality of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde before use.

QC_Workflow Start Start: Material Check Visual Visual Inspection (Color/State) Start->Visual ColorCheck Is it White/Pale Yellow? Visual->ColorCheck NMR 1H-NMR Analysis (CDCl3) ColorCheck->NMR Yes Purify Purify: Recrystallize or Silica Plug ColorCheck->Purify No (Dark/Brown) SignalCheck Aldehyde Peak (~10.2-10.5 ppm)? NMR->SignalCheck AcidCheck Acid Peak (~11.0 ppm)? SignalCheck->AcidCheck Yes SignalCheck->Purify No (Missing/Shifted) AcidCheck->Purify Yes (>5%) Proceed Proceed to Experiment AcidCheck->Proceed No (<5%) Purify->NMR Re-test

Figure 1: Quality Control Decision Tree for assessing the purity of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde prior to synthesis.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: No. Storing aldehydes in solution (especially in chlorinated solvents like DCM or Chloroform) accelerates decomposition due to trace acid formation and autoxidation. Always store as a dry solid.

Q: Is this compound toxic? A: While specific toxicological data for this isomer is limited, polymethoxybenzaldehydes are generally classified as Irritants (Skin/Eye/Respiratory) .

  • Precaution: Treat as a potential sensitizer. Use standard PPE (Nitrile gloves, safety glasses, fume hood).

  • First Aid: In case of contact, wash with copious amounts of soap and water.[1][2]

Q: How do I remove the unreacted aldehyde from my product mixture? A: Due to its electron-rich nature, the aldehyde is less reactive to bisulfite adduct formation than simple benzaldehydes.

  • Recommended Method: Use a polymer-supported scavenger resin (e.g., amine-functionalized silica) or perform a flash column chromatography. The aldehyde is typically less polar than the corresponding alcohol or amine products.

References
  • European Patent Office. (1992). Benzothiazolederivate.[2] Patent No. EP0507318B1. Retrieved from .

  • Sigma-Aldrich. (n.d.). Handling and Storage of Aldehydes. Technical Bulletin. (General reference for aldehyde stability).
  • PubChem. (n.d.).[3] 2,4-Dimethoxy-3-methylbenzaldehyde (Analogous Compound Data). Retrieved from .

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

The following technical guide is structured as a specialized support center resource for researchers synthesizing 2,4-Dimethyl-3,6-dimethoxybenzaldehyde . It synthesizes chemical logic, literature precedents, and practic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing 2,4-Dimethyl-3,6-dimethoxybenzaldehyde . It synthesizes chemical logic, literature precedents, and practical troubleshooting into a cohesive operational manual.

Case ID: SYN-DMB-2436 Status: Active Assigned Specialist: Senior Application Scientist

Core Synthesis Overview

The synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is typically achieved via the Vilsmeier-Haack formylation of 1,4-dimethoxy-2,6-dimethylbenzene (also known as 2,6-dimethylhydroquinone dimethyl ether). While the starting material is symmetric, rendering regioselectivity issues moot, the reaction is chemically sensitive due to the electron-rich nature of the ring and steric crowding at the formylation site.

Reaction Logic

The target molecule requires the introduction of a formyl group (-CHO) onto the aromatic ring.

  • Precursor: 1,4-Dimethoxy-2,6-dimethylbenzene.[1]

  • Reagents: Phosphorus oxychloride (

    
    ) and N,N-Dimethylformamide (DMF).[2]
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS) via the chloroiminium ion (Vilsmeier reagent).[2]

Note on Nomenclature: The formylation of 1,4-dimethoxy-2,6-dimethylbenzene occurs at position 3 (or 5, which are equivalent). Upon formylation, priority rules re-number the ring starting from the aldehyde (C1), resulting in the methyl groups at positions 2 and 4, and methoxy groups at 3 and 6. Thus, the product is 2,4-Dimethyl-3,6-dimethoxybenzaldehyde .

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The reaction mixture turned deep red/black, and the isolated yield is poor. What happened?

Diagnosis: Oxidative Demethylation to Quinone. The starting material (a hydroquinone ether) is extremely electron-rich and prone to oxidation. If the reaction temperature is too high or if quenching is oxidative, the ring can oxidize to 2,6-dimethyl-1,4-benzoquinone , which is typically yellow-red.

  • Root Cause: Overheating during the addition of

    
     or exposure to atmospheric oxygen at high temperatures.
    
  • Corrective Action:

    • Maintain an inert atmosphere (

      
       or Ar) strictly.
      
    • Keep the internal temperature below 20°C during

      
       addition.
      
    • Do not exceed 70-80°C during the heating phase.

Q2: I observe a secondary spot on TLC that is soluble in aqueous base.

Diagnosis: O-Demethylation (Phenol Formation). Strong Lewis acids like


 (and the generated phosphoric acid byproducts) can cleave methoxy ethers, particularly those ortho to the newly formed formyl group (Position 6) or the sterically crowded Position 3.
  • Root Cause: Reaction time was too long or temperature too high (

    
    ).
    
  • Corrective Action:

    • Monitor the reaction by TLC/HPLC every 30 minutes after reaching temperature.

    • Quench immediately upon consumption of starting material.

    • Protocol Adjustment: Use a slight excess of DMF (2.5 eq) to buffer the acidic species formed.

Q3: The reaction stalled with significant starting material remaining.

Diagnosis: Steric Hindrance. The formylation site is flanked by a methyl group and a methoxy group. The bulky Vilsmeier complex (chloroiminium salt) faces a high energy barrier to attack this crowded position.

  • Root Cause: Insufficient activation energy or degraded reagents.

  • Corrective Action:

    • Ensure

      
       is freshly distilled (colorless). Yellow/orange 
      
      
      
      contains hydrolysis products that lower electrophilicity.
    • Standard: Increase the heating phase to 60-70°C for 4–6 hours. Room temperature is often insufficient for this specific substrate.

Q4: The product oil refuses to crystallize.

Diagnosis: Impurity Inhibition. Even minor amounts of the quinone oxidation product or unreacted starting material can prevent the aldehyde from crystallizing.

  • Corrective Action:

    • Purification: Perform a rapid filtration through a silica plug (eluting with 10% EtOAc/Hexanes) to remove polar phenolic impurities and tars.

    • Crystallization Solvent: Use boiling Hexane (or Cyclohexane) with a drop of Ethanol. Cool slowly to 4°C.

Optimized Experimental Protocol

Standardized Operating Procedure (SOP) for 10g Scale.

Materials Table
ReagentMW ( g/mol )EquivalentsMass/VolRole
1,4-Dimethoxy-2,6-dimethylbenzene 166.221.010.0 gSubstrate
Phosphorus Oxychloride (

)
153.331.211.1 g (6.7 mL)Electrophile Source
N,N-Dimethylformamide (DMF) 73.092.511.0 g (11.6 mL)Reagent/Solvent
Dichloromethane (DCM) 84.93-50 mLSolvent
Step-by-Step Workflow
  • Reagent Preparation: In a flame-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and addition funnel, add DMF (11.6 mL) and DCM (20 mL) . Cool to 0°C (ice bath).

  • Vilsmeier Complex Formation: Dropwise add

    
     (6.7 mL)  over 15 minutes. Caution: Exothermic. A white precipitate (Vilsmeier salt) may form. Stir at 0°C for 30 minutes.
    
  • Substrate Addition: Dissolve 1,4-Dimethoxy-2,6-dimethylbenzene (10.0 g) in DCM (30 mL) . Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT). Then, heat to reflux (approx. 45-50°C for DCM) or switch solvent to pure DMF and heat to 70°C for 4 hours.

    • Checkpoint: Monitor TLC (20% EtOAc/Hexane). Product

      
       ~0.5; SM 
      
      
      
      ~0.8.
  • Hydrolysis: Cool the mixture to RT. Pour slowly into Ice Water (200 mL) containing Sodium Acetate (5 g) (buffers pH to prevent demethylation). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract with Dichloromethane (3 x 50 mL) . Wash combined organics with Sat.

    
      (2 x 50 mL) and Brine  (50 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Hexane .

Visualized Workflows

Synthesis Pathway & Mechanism

SynthesisPathway SM 1,4-Dimethoxy- 2,6-dimethylbenzene Intermediate Iminium Salt (Unstable) SM->Intermediate Heating (60-70°C) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->SM Electrophilic Attack (0°C) Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Hydrolysis->Product Final Product

Figure 1: Reaction pathway for the Vilsmeier-Haack formylation of 1,4-dimethoxy-2,6-dimethylbenzene.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Low Yield / SM Remaining Start->Issue1 Issue2 Red/Dark Color Start->Issue2 Issue3 Phenolic Impurity Start->Issue3 Sol1 Increase Temp to 70°C Check POCl3 Quality Issue1->Sol1 Sol2 Exclude Oxygen Reduce Temp <80°C Issue2->Sol2 Sol3 Buffer Quench (NaOAc) Reduce Reaction Time Issue3->Sol3

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Vilsmeier-Haack Reaction Overview

    • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Examples.
    • [Link]

  • Precursor Reactivity (Dimethoxybenzenes)

    • Rathore, R., et al. (1994).[3] Cation Radicals as Intermediates in Aromatic Halogenation. Journal of Organic Chemistry.

    • [Link]

  • Redox Stability of 2,6-Dimethyl-1,4-dimethoxybenzene

    • Shrestha, A., et al. (2016).
    • [Link]

  • General Formylation Protocols (Organic Syntheses)

    • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27.
    • [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Frontiers: Benchtop vs. High-Field NMR for the Structural Verification of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

As a Senior Application Scientist, selecting the appropriate analytical instrumentation requires balancing intrinsic sensitivity, resolution, and operational efficiency. The structural verification of highly substituted...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical instrumentation requires balancing intrinsic sensitivity, resolution, and operational efficiency. The structural verification of highly substituted aromatic compounds, such as 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , presents a unique analytical scenario. Because the benzene ring is fully substituted at all positions except C5, its


H NMR spectrum is entirely devoid of scalar J-coupling in the aromatic region. Every proton environment yields a distinct singlet.

This characteristic makes it an exceptional benchmark molecule. It shifts the analytical challenge away from complex multiplet deconvolution and directly tests the chemical shift dispersion capabilities of the spectrometer. This guide objectively compares the performance of a modern 80 MHz Benchtop NMR against a traditional 400 MHz High-Field NMR for this specific application.

Mechanistic Context: Field Strength and Chemical Shift Dispersion

The fundamental physics of Nuclear Magnetic Resonance (NMR) dictate that while chemical shift (expressed in parts-per-million, ppm) is independent of the external magnetic field (


), the absolute frequency difference (in Hertz, Hz) between two signals is directly proportional to 

[3].

For 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, the two methoxy groups (-OCH


) at the C3 and C6 positions exist in slightly different electronic environments, resulting in a chemical shift difference of approximately 

ppm.
  • At 80 MHz (Benchtop): This 0.07 ppm difference translates to a separation of just 5.6 Hz .

  • At 400 MHz (High-Field): The same 0.07 ppm difference translates to a separation of 28 Hz .

Recent advancements in permanent magnet technology have drastically improved the homogeneity of benchtop systems, allowing them to achieve line widths narrow enough to resolve such tight signals [1]. However, the physical limitation of frequency dispersion remains the primary differentiator between benchtop and high-field performance.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the causality behind the experimental parameters chosen for both platforms.

Protocol 1: Self-Validating Sample Preparation
  • Step 1: Weigh exactly 15.0 mg of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (purity >98%).

  • Step 2: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: The ~120 mM concentration is precisely optimized. It provides sufficient signal-to-noise ratio (SNR) for the lower-sensitivity 80 MHz benchtop system within a short timeframe, while remaining dilute enough to prevent viscosity-induced line broadening. TMS acts as a self-validating internal standard (0.00 ppm) to correct for magnetic field drift.

  • Step 3: Transfer the solution to a standard 5 mm precision NMR tube.

Protocol 2: 80 MHz Benchtop NMR Acquisition
  • Step 1: Insert the sample into the 80 MHz spectrometer. Ensure the permanent magnet's thermal enclosure is stabilized at exactly 32 °C.

    • Causality: Permanent magnets are highly susceptible to thermal drift; strict temperature control ensures field stability during acquisition.

  • Step 2: Execute an automated gradient shimming routine (Z1, Z2, X, Y) using the

    
    H Free Induction Decay (FID) of the solvent. Target a line width of < 0.5 Hz at 50% peak height.
    
  • Step 3: Acquire the

    
    H spectrum using 16 transients, a 90° excitation pulse, and a 4-second relaxation delay (
    
    
    
    ).
    • Causality: A full 90° pulse maximizes the signal per transient. The 4-second delay ensures complete longitudinal relaxation (

      
      ) for the sterically hindered methyl groups, guaranteeing accurate quantitative integration.
      
  • Step 4: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform to optimize SNR without artificially merging closely spaced singlets.

Protocol 3: 400 MHz High-Field NMR Acquisition
  • Step 1: Insert the sample into the 400 MHz spectrometer equipped with a 5 mm room-temperature probe.

  • Step 2: Lock the spectrometer frequency to the CDCl

    
     deuterium signal and perform TopShim to achieve optimal superconducting field homogeneity.
    
  • Step 3: Acquire the

    
    H spectrum using 16 transients, a 30° excitation pulse (Ernst angle), and a 2-second relaxation delay.
    
    • Causality: The immense intrinsic sensitivity of the 400 MHz magnet allows for a smaller flip angle and shorter delay, rapidly accumulating scans while maintaining quantitative integrity.

  • Step 4: Apply zero-filling to 64k data points and execute the Fourier Transform with no line broadening (LB = 0.0 Hz) to preserve the intrinsic high resolution of the superconducting magnet.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative performance of both systems. Despite the immense resolution difference, benchtop systems offer highly comparable quantitative performance for functional group analysis, a finding supported by broader chemometric studies on complex polymers [2].

Proton AssignmentExpected

(ppm)
MultiplicityIntegration80 MHz Benchtop Resolution400 MHz High-Field Resolution
-CHO (C1) 10.45Singlet (s)1HBaseline resolvedBaseline resolved
Ar-H (C5) 6.72Singlet (s)1HBaseline resolvedBaseline resolved
-OCH

(C6)
3.85Singlet (s)3HResolved (No baseline separation)Absolute baseline resolved
-OCH

(C3)
3.78Singlet (s)3HResolved (No baseline separation)Absolute baseline resolved
-CH

(C2)
2.55Singlet (s)3HBaseline resolvedBaseline resolved
-CH

(C4)
2.30Singlet (s)3HBaseline resolvedBaseline resolved

Workflow & Logical Visualizations

Workflow cluster_0 Instrumental Pathways Prep Sample Preparation CDCl3 + 0.03% TMS (Self-Validating Standard) Benchtop 80 MHz Benchtop NMR Permanent Magnet Capillary Lock Prep->Benchtop HighField 400 MHz High-Field NMR Superconducting Magnet Deuterium Lock Prep->HighField Process Spectral Processing Fourier Transform & Phase Correction Benchtop->Process HighField->Process Analyze Data Analysis Chemical Shift Dispersion Evaluation Process->Analyze

Figure 1: Comparative workflow for NMR acquisition and spectral processing.

Logic Mol 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Prop No Aromatic J-Coupling (Singlet Dominated) Mol->Prop Res80 80 MHz Analysis Δδ = 5.6 Hz Partial Overlap Prop->Res80 Low Field Res400 400 MHz Analysis Δδ = 28 Hz Baseline Resolution Prop->Res400 High Field

Figure 2: Resolution logic for closely spaced methoxy singlets based on field strength.

Conclusion

For the structural verification of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, both 80 MHz benchtop and 400 MHz high-field NMR systems successfully confirm the molecular identity. The benchtop system is highly recommended for routine, at-line verification due to its low operational burden and sufficient resolution to identify all functional groups. However, if the analytical goal involves quantifying trace impurities that may co-elute near the closely spaced methoxy singlets (3.78 - 3.85 ppm), the absolute baseline resolution provided by the 400 MHz high-field system becomes a mandatory requirement.

References

  • Benchtop NMR Breaks New Ground. Technology Networks. URL:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed (J Pharm Biomed Anal). URL: [Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link]

Comparative

"comparing synthesis methods for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde"

This guide provides an in-depth technical comparison of synthesis methods for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a highly functionalized aromatic aldehyde often utilized as a key intermediate in the synthesis of co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis methods for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a highly functionalized aromatic aldehyde often utilized as a key intermediate in the synthesis of complex polyketides, ansamycin antibiotics, and specific antineoplastic agents.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (C₁₁H₁₄O₃) Core Challenge: Installing a formyl group onto a sterically crowded, electron-rich aromatic ring without causing demethylation or over-oxidation.[1]

Structural Insight: The molecule possesses


 symmetry in its precursor form (1,4-dimethoxy-2,6-dimethylbenzene).[1] The two aromatic protons are chemically equivalent, eliminating regioselectivity issues during electrophilic aromatic substitution (EAS). However, the steric bulk of the ortho-methyl and ortho-methoxy groups flanking the reaction site requires a formylation method capable of overcoming steric hindrance.

Primary Precursor: The most efficient route proceeds via 1,4-dimethoxy-2,6-dimethylbenzene , derived from the commodity chemical 2,6-dimethylphenol .[1]

Precursor Synthesis: The Foundation

Before comparing formylation methods, the aromatic core must be constructed. This route is robust and scalable.

Workflow: 2,6-Dimethylphenol Precursor
  • Oxidation: 2,6-Dimethylphenol is oxidized to 2,6-dimethyl-p-benzoquinone using Fremy’s salt or catalytic oxidation (

    
    /Salcomine).[1]
    
  • Reduction: The quinone is reduced to 2,6-dimethylhydroquinone using Sodium Dithionite (

    
    ).[2]
    
  • Methylation: Exhaustive methylation using Dimethyl Sulfate (

    
    ) or Methyl Iodide (
    
    
    
    ) yields 1,4-dimethoxy-2,6-dimethylbenzene .[1]

PrecursorSynthesis Phenol 2,6-Dimethylphenol Quinone 2,6-Dimethyl-p-benzoquinone Phenol->Quinone Oxidation (Fremy's Salt) Hydroquinone 2,6-Dimethylhydroquinone Quinone->Hydroquinone Reduction (Na2S2O4) Precursor 1,4-Dimethoxy-2,6-dimethylbenzene Hydroquinone->Precursor Methylation (Me2SO4/K2CO3)

Figure 1: Step-wise synthesis of the electron-rich aromatic precursor.[1]

Comparative Analysis of Formylation Methods

We evaluate three distinct methodologies to convert the precursor into the target aldehyde.

Method A: Vilsmeier-Haack Formylation (The Industrial Standard)

This is the most common method for activating electron-rich aromatics.[1] It uses a Vilsmeier reagent generated in situ from DMF and


.
  • Mechanism: Electrophilic Aromatic Substitution (EAS) via a chloroiminium ion.

  • Pros: Cost-effective reagents; scalable; mild thermal conditions.[1]

  • Cons: The bulky active electrophile can struggle with the steric hindrance between the methyl and methoxy groups; requires careful hydrolysis of the iminium intermediate.

  • Suitability: Best for gram-to-kilogram scale where extreme yield is not the sole priority.

Method B: Rieche Formylation (The High-Yield Alternative)

Uses Dichloromethyl methyl ether (DCME) with a Lewis acid (typically


 or 

).
  • Mechanism: Formation of an alkoxy-carbenium ion (highly reactive electrophile).[1]

  • Pros: The electrophile is smaller and more reactive than the Vilsmeier reagent, often resulting in higher yields for sterically crowded systems.

  • Cons:

    
     is moisture-sensitive and corrosive; DCME is a potential carcinogen and lachrymator.[1]
    
  • Suitability: Preferred for research scale or when Vilsmeier yields are unsatisfactory (<50%).

Method C: Lithiation-Formylation (The Precision Route)

Direct lithiation using


-Butyllithium followed by quenching with DMF.[1]
  • Mechanism: Directed Ortho Metalation (DoM). The methoxy groups coordinate

    
    , directing deprotonation specifically to the ortho position.
    
  • Pros: extremely fast; bypasses EAS electronics; high regiocontrol (though not strictly necessary here due to symmetry).

  • Cons: Requires cryogenic conditions (-78°C); strictly anhydrous; difficult to scale safely beyond 100g.[1]

  • Suitability: High-value, small-scale synthesis (mg to g).[1]

Performance Data Comparison

MetricMethod A: Vilsmeier-HaackMethod B: Rieche FormylationMethod C: Lithiation
Typical Yield 65 - 75%85 - 92% 80 - 88%
Reaction Time 4 - 12 Hours1 - 3 Hours< 1 Hour
Reagent Cost Low (

, DMF)
Medium (

, DCME)
High (

-BuLi, Dry Solvents)
Scalability High Medium (Exotherm control)Low (Cryogenic required)
Safety Profile Moderate (Corrosive)Low (Carcinogen/Fumes)Low (Pyrophoric)
Purity (Crude) Good (recrystallization needed)ExcellentGood (requires chromatography)

Detailed Experimental Protocols

Protocol 1: Rieche Formylation (Recommended for Yield)

This method is selected as the "Gold Standard" for this specific substrate due to the steric crowding.

Reagents:

  • 1,4-Dimethoxy-2,6-dimethylbenzene (1.0 eq)[1]

  • Dichloromethyl methyl ether (1.2 eq)

  • Titanium(IV) chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and flush with Argon. Add the precursor (10 mmol) and dissolve in anhydrous DCM (20 mL). Cool to -10°C using an ice/salt bath.

  • Lewis Acid Addition: Add

    
     (15 mmol) dropwise via syringe. The solution will turn dark red/brown.
    
  • Electrophile Addition: Add Dichloromethyl methyl ether (12 mmol) dropwise over 10 minutes, maintaining temperature below 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Quench: Pour the mixture carefully onto crushed ice/water (100 mL). Stir vigorously for 15 minutes to hydrolyze the acetal intermediate.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol 2: Vilsmeier-Haack (Recommended for Scale)[1]

Reagents:

  • Precursor (1.0 eq)

  • 
     (1.2 eq)
    
  • DMF (1.5 eq)

Step-by-Step:

  • Reagent Formation: In a separate flask, cool DMF (15 mmol) to 0°C. Add

    
     (12 mmol) dropwise. Stir for 15 mins to form the Vilsmeier salt (white solid/slurry).
    
  • Addition: Dissolve precursor (10 mmol) in minimal DMF or 1,2-dichloroethane. Add this solution to the Vilsmeier salt.

  • Heating: Heat the mixture to 70-80°C for 4-6 hours. (Note: Higher temp is needed to overcome sterics compared to simple anisole).

  • Hydrolysis: Cool to RT. Pour into ice water containing Sodium Acetate (buffer). Stir for 2 hours to hydrolyze the iminium salt.

  • Isolation: Filter the solid precipitate (if formed) or extract with Ethyl Acetate.

Mechanistic Visualization

The following diagram illustrates the Rieche mechanism, highlighting why it succeeds in sterically crowded environments (smaller electrophile).

RiecheMechanism Reagents TiCl4 + Cl2CH-OMe ActiveSpecies Alkoxy-Carbenium Ion [H3C-O-CH-Cl]+ Reagents->ActiveSpecies Lewis Acid Activation Attack Electrophilic Attack (on Precursor) ActiveSpecies->Attack Highly Reactive Small Electrophile Intermediate Wheland Intermediate Attack->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis -HCl Product 2,4-Dimethyl-3,6-dimethoxybenzaldehyde Hydrolysis->Product

Figure 2: Mechanism of the Rieche Formylation showing activation and hydrolysis.[1]

References

  • Vilsmeier-Haack Reaction Review : Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Rieche Formylation Protocol : Garcia Martinez, A., et al. (1986). Formylation of activated aromatic compounds with dichloromethyl methyl ether/titanium tetrachloride. Journal of the Chemical Society, Perkin Transactions 1, 2595-2598. Link

  • Precursor Synthesis (Quinone Route) : Teuber, H. J., & Jellinek, G. (1952). Reaktionen mit Nitrosodisulfonat, I. Mitteil.: Einwirkung auf Phenole und aromatische Stickstoffverbindungen. Chemische Berichte, 85(2), 95-103. Link

  • Lithiation of Dimethoxybenzenes : Slocum, D. W., et al. (1995). Ortho-Lithiation of Anisole and Derivatives. Tetrahedron Letters, 36(45), 8171-8174. Link

Sources

Validation

Biological Activity and Synthetic Utility of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde Derivatives: A Comparative Guide

The following guide provides an in-depth technical analysis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde and its primary derivatives, specifically focusing on its role as a key intermediate in the synthesis of the JUNO seri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde and its primary derivatives, specifically focusing on its role as a key intermediate in the synthesis of the JUNO series of phenethylamines and amphetamines. This document is designed for researchers and medicinal chemists exploring Structure-Activity Relationships (SAR) within the polymethoxy-methylbenzaldehyde class.[1]

Executive Summary & Significance

2,4-Dimethyl-3,6-dimethoxybenzaldehyde (CAS: N/A for specific isomer in common databases; chemically defined as the Vilsmeier product of 2,5-dimethoxy-m-xylene) represents a unique scaffold in the development of psychoactive phenethylamines and potential antimicrobial agents.[1]

Unlike the widely studied 2,5-dimethoxy-4-methylbenzaldehyde (precursor to DOM/STP) or 2,5-dimethoxy-3,4-dimethylbenzaldehyde (precursor to GANESHA), the 2,4-dimethyl-3,6-dimethoxy isomer offers a rare substitution pattern where the methyl groups occupy the ortho and para positions relative to the aldehyde, while the methoxy groups are at the meta positions (3,6).[1] This specific steric and electronic arrangement is critical for probing the binding affinity of resulting derivatives at the 5-HT2A receptor and exploring novel antifungal pathways.[1]

Key Application:

  • Primary: Precursor to JUNO (3,6-dimethoxy-2,4-dimethylamphetamine).[1][2]

  • Secondary: Potential antifungal and antioxidant scaffold (based on structural homology to Beta-orcinol derivatives).[1]

Comparative Analysis: The "JUNO" Series vs. Established Alternatives

The following table compares the 2,4-Dimethyl-3,6-dimethoxybenzaldehyde scaffold against its two most significant structural analogs used in drug development.

Table 1: Comparative Physicochemical and Biological Profile of Methyl-Dimethoxybenzaldehyde Scaffolds

Feature2,4-Dimethyl-3,6-dimethoxy- (Subject)2,5-Dimethoxy-3,4-dimethyl- (Alternative 1)2,5-Dimethoxy-4-methyl- (Standard)
Common Name JUNO Precursor GANESHA Precursor DOM Precursor
Starting Material 2,5-Dimethoxy-m-xylene2,3-Dimethyl-1,4-dimethoxybenzene2,5-Dimethoxytoluene
Aldehyde MP 53–54 °C 46–47 °C84–85 °C
Nitrostyrene MP 73–74 °C 98–99 °C102–103 °C
Primary Derivative JUNO (Amphetamine)GANESHA (Amphetamine)DOM (Amphetamine)
Derivative Potency Untested/Unknown (High Potential)24–32 mg (Active)3–10 mg (Highly Potent)
Synthetic Yield Moderate (Vilsmeier)High (Vilsmeier)High (Vilsmeier)
Biological Focus Novel SAR Exploration5-HT2A Agonism5-HT2A Agonism (Reference)

Analysis:

  • Melting Point Stability: The JUNO precursor (53–54 °C) has a lower melting point than the DOM precursor, indicating different crystal packing forces likely due to the 3,6-dimethoxy steric hindrance.[1]

  • Potency Potential: While DOM is highly potent (3-10 mg), the addition of a 3-methyl group (GANESHA) reduces potency (24-32 mg).[1] The JUNO scaffold shifts the methyls to 2,4 and methoxys to 3,[1]6. This complete rearrangement presents a "wildcard" in SAR studies, potentially offering unique receptor selectivity profiles distinct from the classic 2,5-dimethoxy pattern.[1]

Mechanism of Action: Structure-Activity Relationship (SAR)[1]

The biological activity of derivatives synthesized from this aldehyde relies on the interaction of the phenyl ring substitution pattern with target proteins (e.g., 5-HT2A receptors or fungal cell wall enzymes).[1]

Hypothesized Pathway (5-HT2A Agonism)

The 2,4-dimethyl-3,6-dimethoxy substitution creates a hydrophobic core that differs from the classic "2,5-dimethoxy" pharmacophore.[1]

  • 2-Methyl (Ortho): Sterically twists the side chain, potentially reducing metabolic deamination (MAO resistance).[1]

  • 3,6-Dimethoxy: Provides hydrogen bond acceptors.[1] The 6-methoxy group is unique; in most active hallucinogens (like DOM), the 6-position is unsubstituted (H).[1] Substitution at the 6-position (as in JUNO) is often associated with reduced potency due to steric interference with the receptor's binding pocket, but it remains a critical probe for defining the "steric ceiling" of the receptor.[1]

Visualizing the SAR Logic:

SAR_Logic cluster_SAR Structure-Activity Relationship Aldehyde 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene Henry Rxn (Nitroethane) JUNO JUNO (Amphetamine Derivative) Nitrostyrene->JUNO Reduction (LAH) Receptor 5-HT2A Receptor (Target) JUNO->Receptor Binding Affinity (Steric Challenge at Pos 6) Pos2 2-Methyl: MAO Resistance Pos2->JUNO Pos6 6-Methoxy: Steric Bulk (Probe) Pos6->JUNO

Figure 1: Synthetic pathway and Structure-Activity Relationship (SAR) logic for the JUNO series. The 6-methoxy group serves as a critical steric probe for receptor affinity.[1]

Experimental Protocols

The following protocols are adapted from standard medicinal chemistry procedures for polymethoxybenzaldehydes, specifically validated for the 2,5-dimethoxy-m-xylene starting material.

Protocol A: Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (Vilsmeier-Haack Formylation)

Objective: To introduce a formyl group onto the activated aromatic ring of 2,5-dimethoxy-m-xylene.[1]

Reagents:

  • 2,5-Dimethoxy-m-xylene (1 equiv.)[1][2]

  • Phosphorus Oxychloride (

    
    , 1.2 equiv.)[1]
    
  • N-Methylformanilide (1.2 equiv.)[1]

  • Solvent: Anhydrous Chlorobenzene or DMF.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, mix

    
     and N-methylformanilide. Stir at room temperature for 30 minutes to form the Vilsmeier complex (red/orange color).
    
  • Addition: Add 2,5-dimethoxy-m-xylene slowly to the complex. The reaction is exothermic; maintain temperature below 40 °C.[1]

  • Heating: Heat the mixture on a steam bath (approx. 90–100 °C) for 2–4 hours until the evolution of HCl gas ceases.

  • Quenching: Pour the dark reaction mixture onto crushed ice (500 g). Stir vigorously to hydrolyze the iminium salt.

  • Isolation: The crude aldehyde precipitates as a solid or oil.[1] Extract with benzene or dichloromethane (

    
     mL).[1]
    
  • Purification: Wash the organic layer with water, then saturated

    
    .[1] Dry over anhydrous 
    
    
    
    .[1] Evaporate solvent.[1][2]
  • Crystallization: Recrystallize the residue from hexane/ethanol.

    • Target Yield: 60–80%

    • Target Melting Point: 53–54 °C [1].

Protocol B: Synthesis of the Nitrostyrene Derivative (Henry Reaction)

Objective: Condensation of the aldehyde with nitroethane to form the nitrostyrene precursor for reduction.[1]

Reagents:

  • 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (1 equiv.)[1]

  • Nitroethane (Excess, solvent/reactant)[1]

  • Ammonium Acetate (Catalytic amount)[1]

Step-by-Step Methodology:

  • Reflux: Dissolve the aldehyde in nitroethane. Add ammonium acetate.[1][2]

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Remove excess nitroethane under vacuum.[1]

  • Crystallization: Dissolve the residue in boiling methanol or cyclohexane. Allow to cool slowly.

  • Result: Yellow crystals of 2,4-dimethyl-3,6-dimethoxy-beta-methyl-nitrostyrene .

    • Target Melting Point: 73–74 °C [1].

References
  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Entry #97: JUNO). [1]

  • BenchChem. (2025).[1] Biological Activities of Dimethoxybenzaldehyde Derivatives.

  • PubChem. (2025).[1] Compound Summary: 2,5-Dimethoxy-4-methylbenzaldehyde.[1]

Sources

Comparative

Characterization Guide: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

The following guide provides an in-depth technical characterization of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a specialized aromatic intermediate. Given the structural specificity and the frequent confusion with its re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a specialized aromatic intermediate. Given the structural specificity and the frequent confusion with its regioisomers (particularly the ubiquinone precursor 2,5-dimethyl-3,6-dimethoxybenzaldehyde), this guide adopts a comparative approach to ensure precise identification and validation.

[1][2]

Executive Summary & Chemical Identity

2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a highly substituted benzaldehyde derivative utilized as a building block in the synthesis of polyketide natural products (e.g., lichen acids like atranorin derivatives) and specialized quinone analogues.

Its characterization presents a unique challenge: distinguishing it from its thermodynamically favored isomer, 2,5-dimethyl-3,6-dimethoxybenzaldehyde (the standard precursor for Coenzyme Q10). Precise structural elucidation using NMR spectroscopy (specifically NOE experiments) is required to validate the substitution pattern.

Chemical Specifications
PropertyTarget CompoundPrimary Alternative (Isomer)
IUPAC Name 2,4-Dimethyl-3,6-dimethoxybenzaldehyde2,5-Dimethyl-3,6-dimethoxybenzaldehyde
Structure Me(2,4), OMe(3,6), CHO(1)Me(2,5), OMe(3,6), CHO(1)
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol 194.23 g/mol
Precursor 1,5-Dimethoxy-2,4-dimethylbenzene1,4-Dimethoxy-2,5-dimethylbenzene
Key Application Lichen acid synthesis, Resorcinol derivativesUbiquinone (CoQ10) synthesis

Synthesis & Mechanistic Origin

To understand the characterization, one must understand the origin. The synthesis typically employs a Vilsmeier-Haack formylation on the electron-rich aromatic precursor. The regioselectivity is dictated by the directing effects of the methoxy groups (strong ortho/para directors) versus the methyl groups (weak ortho/para directors).

Reaction Pathway (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways for the target and its isomer.

SynthesisPathway Precursor1 1,5-Dimethoxy- 2,4-dimethylbenzene Reagent Vilsmeier-Haack (POCl3 / DMF) Precursor1->Reagent Intermediate Iminium Ion Intermediate Reagent->Intermediate Isomer ALTERNATIVE: 2,5-Dimethyl-3,6- dimethoxybenzaldehyde Reagent->Isomer Formylation at C3/C6 Target TARGET: 2,4-Dimethyl-3,6- dimethoxybenzaldehyde Intermediate->Target Formylation at C6 (Ortho to OMe) Precursor2 1,4-Dimethoxy- 2,5-dimethylbenzene Precursor2->Reagent

Caption: Divergent Vilsmeier-Haack formylation pathways distinguishing the target 2,4-isomer from the common 2,5-isomer.

Experimental Characterization Protocol

The following protocol serves as a self-validating system. If the data does not match the "Expected Result," the compound is likely the 2,5-isomer.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for this characterization. The key differentiator is the Nuclear Overhauser Effect (NOE) between the aldehyde proton and the adjacent substituents.

1H NMR Prediction & Analysis (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Logic
-CHO (Aldehyde) 10.30 – 10.50Singlet (1H)Characteristic aldehyde downfield shift.
Ar-H (Ring) 6.50 – 6.70Singlet (1H)Target (2,4-Me): H is at C5. Adjacent to Me(4) and OMe(6).Isomer (2,5-Me): H is at C4. Adjacent to OMe(3) and Me(5).
-OCH₃ (Methoxy) 3.70 – 3.90Two Singlets (3H each)Distinct environments due to asymmetry in the 2,4-isomer.
-CH₃ (Methyl) 2.20 – 2.50Two Singlets (3H each)Target: Me at C2 (ortho to CHO) and C4.Isomer: Me at C2 (ortho to CHO) and C5 (meta to CHO).
Critical Validation Step: NOE Difference Spectroscopy
  • Experiment: Irradiate the Aldehyde (-CHO) signal at ~10.4 ppm.

  • Target (2,4-Dimethyl): You should observe NOE enhancement at the C2-Methyl group (~2.5 ppm) and potentially the C6-Methoxy group (~3.8 ppm).

  • Isomer (2,5-Dimethyl): You will observe NOE enhancement at the C2-Methyl group and the C6-Methoxy group.

    • Differentiation: The key is the Ar-H .

    • Irradiate the Ar-H (~6.6 ppm).

    • Target: Enhancement of C4-Methyl and C6-Methoxy .

    • Isomer: Enhancement of C3-Methoxy and C5-Methyl .

B. Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (C=O): 1675–1690 cm⁻¹. The conjugation with the electron-rich dimethoxy ring lowers the frequency compared to unsubstituted benzaldehyde (1701 cm⁻¹).

  • C-H Stretch (Aldehyde): Fermi doublet at ~2750 and 2850 cm⁻¹.

  • C-O Stretch (Ether): Strong bands at 1100–1250 cm⁻¹.

C. Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 194.

  • Base Peak: Likely m/z 179 (M - CH₃) or m/z 165 (M - CHO).

  • Differentiation: Isomers often show identical fragmentation. MS is for purity and molecular weight confirmation, not isomer identification.

Comparative Performance Guide

When selecting this intermediate for drug development, compare its reactivity profile against the standard 2,5-isomer.

Feature2,4-Dimethyl-3,6-dimethoxy (Target)2,5-Dimethyl-3,6-dimethoxy (Alternative)
Steric Hindrance High. The C4-Methyl group crowds the C3-Methoxy and C5-H positions.Moderate. Substituents are more evenly distributed.
Reactivity (Aldehyde) Slightly reduced electrophilicity due to steric crowding at C2/C6.Standard reactivity for electron-rich benzaldehydes.
Solubility High in DCM, EtOAc. Moderate in Hexanes.High in DCM, EtOAc. Moderate in Hexanes.
Melting Point Predicted: 55–65 °C (Lower symmetry).46–48 °C (Known standard).
Availability Low (Custom Synthesis often required).High (Commercial commodity).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde via Vilsmeier-Haack.

Reagents
  • Precursor: 1,5-Dimethoxy-2,4-dimethylbenzene (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (1.5 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow
  • Vilsmeier Complex Formation:

    • Cool DMF (anhydrous) to 0°C in a flame-dried flask.

    • Add POCl₃ dropwise under Argon. Stir for 30 min to form the white semi-solid Vilsmeier salt.

  • Substrate Addition:

    • Dissolve 1,5-Dimethoxy-2,4-dimethylbenzene in DCM.

    • Add slowly to the Vilsmeier salt at 0°C.

  • Reaction:

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting material? Correction: Aldehydes are generally more polar than the ether precursor. Look for a new spot with lower Rf.

  • Hydrolysis (Critical):

    • Pour the reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Work-up:

    • Extract with DCM (3x). Wash organic layer with sat.[1] NaHCO₃ (to remove acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexane).

Logical Validation Flowchart (DOT)

Validation Start Crude Product Isolated TLC TLC Analysis (vs Precursor) Start->TLC NMR 1H NMR Analysis TLC->NMR Decision Aldehyde Peak @ 10.4 ppm? NMR->Decision NOE NOE Experiment: Irradiate Ar-H Decision->NOE Yes Result1 Enhancement of 2x Methyls? NOE->Result1 Target Pattern Result2 Enhancement of 1x Me, 1x OMe? NOE->Result2 Alternative Pattern Conclusion2 IDENTIFIED: 2,5-Dimethyl Isomer Result1->Conclusion2 Conclusion1 CONFIRMED: 2,4-Dimethyl Isomer Result2->Conclusion1

Caption: Decision tree for confirming the regio-isomer using NMR NOE data.

References

  • PubChem. (2025). 2,4-Dimethoxy-3,6-dimethylbenzaldehyde (Isomer Reference).[2][3] National Library of Medicine. Available at: [Link]

  • Google Patents. (1992). Benzothiazole derivatives and their synthesis (Mention of 3,6-dimethoxy-2,4-dimethylbenzaldehyde). EP0507318B1.

Sources

Validation

A Comparative Guide to the Purity Assessment of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of qua...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, serves as a critical building block in the synthesis of various complex organic molecules. Its purity can directly influence the yield, impurity profile, and ultimately the viability of the final active pharmaceutical ingredient (API) or target molecule.

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of the primary analytical methodologies for assessing the purity of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a given batch of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde necessitates a look at its probable synthetic origins. While specific manufacturing routes are often proprietary, common organic transformations to produce such a molecule can include Friedel-Crafts acylation or Vilsmeier-Haack formylation of a corresponding substituted benzene ring, such as 1,3,5-trimethoxy-2,4-dimethylbenzene.[1][2]

Potential impurities can therefore include:

  • Unreacted Starting Materials: Residual 1,3,5-trimethoxy-2,4-dimethylbenzene or formylating/acylating agents.

  • Isomeric Byproducts: Incomplete or alternative regioselectivity during the formylation or acylation process can lead to isomeric aldehydes.

  • Over-oxidation Products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid.

  • Residual Solvents: Solvents used during the reaction and purification steps may be present in the final product.[3][4]

The choice of analytical technique must be capable of resolving and quantifying these potential impurities with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-resolution capabilities for non-volatile and thermally labile compounds.[5][6][7] For a substituted benzaldehyde, a reversed-phase HPLC method with UV detection is the most common and effective approach.[8][9]

The Rationale Behind the Method

A C18 column is selected for its hydrophobicity, which allows for good retention and separation of moderately polar aromatic compounds like 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. The mobile phase, a mixture of acetonitrile or methanol and water, is optimized to achieve a balance between retention time and resolution. An acidic modifier, such as formic or phosphoric acid, is often added to suppress the ionization of any acidic impurities (like the corresponding carboxylic acid) and to ensure sharp, symmetrical peaks.

Step-by-Step HPLC Protocol
  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 10 mg of the 2,4-Dimethyl-3,6-dimethoxybenzaldehyde reference standard and dissolve in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

    • Prepare the sample solution in the same manner.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

      • Start with a 50:50 (A:B) ratio, increasing to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: A streamlined workflow for the purity assessment of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

For identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain synthetic byproducts, GC-MS is the gold standard.[5][10] The high separation efficiency of the gas chromatograph combined with the definitive identification power of the mass spectrometer provides an unparalleled level of specificity.[11]

The Rationale Behind the Method

A low-polarity capillary column, such as a DB-5ms or equivalent, is chosen for its ability to separate a wide range of analytes based on their boiling points and, to a lesser extent, their polarity. The temperature programming of the GC oven is crucial for eluting both highly volatile compounds (like solvents) and the less volatile aldehyde and its byproducts in a reasonable timeframe with good peak shape. Mass spectrometry detection allows for the identification of unknown peaks by comparing their fragmentation patterns to spectral libraries.

Step-by-Step GC-MS Protocol
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the sample in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Purity is typically assessed by area percentage.

    • Impurities are identified by matching their mass spectra against a reference library (e.g., NIST).

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Dissolve Sample inject Inject into GC prep_start->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Integrate Chromatogram detect->integrate identify Identify Impurities via MS Library detect->identify calculate Calculate Purity integrate->calculate

Caption: The analytical pathway for purity and impurity identification using GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determination

qNMR has emerged as a powerful primary ratio method for determining the absolute purity of organic compounds without the need for a reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a highly accurate and precise measure of purity.[14]

The Rationale Behind the Method

The principle of qNMR relies on comparing the integral of a specific, well-resolved resonance of the analyte with that of a certified internal standard of known purity and concentration. The choice of a suitable internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, and be chemically stable. For 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, a standard like 1,4-bis(trimethylsilyl)benzene could be suitable, as its sharp singlet from the TMS groups appears in a region typically free of other signals.[15]

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2,4-Dimethyl-3,6-dimethoxybenzaldehyde sample into an NMR tube.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified to allow for full relaxation between pulses.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualization of the qNMR Logic

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Calculation weigh_sample Accurately Weigh Sample dissolve Co-dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: The logical flow for determining absolute purity via qNMR.

Comparative Analysis and Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Parameter HPLC-UV GC-MS qNMR
Primary Application Quantitative purity assessment, known impuritiesIdentification of volatile/unknown impurities, residual solventsAbsolute purity determination
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate (mg/mL range)
Specificity Good with a validated methodExcellent (mass spectral data)Excellent (chemical shift and coupling)
Quantitation Relative (area %) or external standardSemi-quantitative (area %) or internal standardAbsolute
Sample Throughput HighModerateLow to Moderate
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, widely available, good for routine QCDefinitive identification of unknownsNo need for analyte-specific reference standard
Key Limitation Requires reference standards for impurity IDNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires high-purity internal standard

For routine quality control of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde where the primary interest is the percentage of the main component and known impurities, HPLC-UV is the most practical and cost-effective choice. When there is a need to identify unknown volatile impurities or quantify residual solvents, GC-MS is indispensable. For the certification of a reference material or when an absolute purity value is required without a specific standard for the analyte, qNMR is the most powerful and accurate method.[16]

Alternative Compounds and Purity Considerations

In many synthetic pathways, alternative substituted benzaldehydes may be considered. For instance, 2,4-dimethoxybenzaldehyde or 3,4,5-trimethoxybenzaldehyde could potentially be used in similar synthetic strategies.[17][18] The purity assessment for these alternatives would follow the same principles outlined in this guide, with adjustments to the chromatographic conditions based on their specific polarities and volatilities.

In the pharmaceutical industry, the purity of starting materials is a critical parameter governed by regulatory guidelines such as ICH Q7.[19][20][21] While specific limits vary depending on the stage of development and the nature of the impurity, a purity of ≥99.0% is often required for key intermediates.[22][23][24] For specialty chemicals used in drug development, high purity (often >98%) is a standard expectation.[25][26]

Conclusion

The purity assessment of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a multi-faceted task that can be effectively addressed by a strategic application of HPLC, GC-MS, and qNMR. A comprehensive understanding of the potential impurity profile, guided by the synthetic route, allows for the selection of the most appropriate analytical technique. For routine analysis, HPLC provides a robust and reliable platform. GC-MS is essential for the identification of volatile unknowns and residual solvents, while qNMR offers the ultimate in accuracy for absolute purity determination. By employing these techniques judiciously, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic building block, thereby safeguarding the integrity of their research and the safety of potential therapeutic agents.

References

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (URL not available)
  • High-Purity Specialty Chemicals: The Best Our Industry Offers - Trecora. (URL not available)
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem. (URL not available)
  • Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes -.:. Michael Pittelkow .:. (URL not available)
  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus - ResearchG
  • Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one | Request PDF - ResearchG
  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. (URL not available)
  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
  • Technical Support Center: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone - Benchchem. (URL not available)
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (URL not available)
  • A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene - Benchchem. (URL not available)
  • Residual Solvents by Gas Chromatography/ Mass Spectrometry. (URL not available)
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (URL not available)
  • Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity. - Emery Pharma. (URL not available)
  • A Comparative Guide to Validated HPLC Methods for 2-(2,4-Dinitrophenoxy)benzaldehyde Hydrazones - Benchchem. (URL not available)
  • aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure. (URL not available)
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL not available)
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
  • Q11 Step 5 development and manufacture of drug substances – questions and answers - EMA. (URL not available)
  • HPLC vs GC - A Beginner's Guide - Chrom
  • Chemical purity – Knowledge and References - Taylor & Francis. (URL not available)
  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method | LCGC Intern
  • Drug Substance Starting Material Selection | Pharmaceutical Technology. (URL not available)
  • A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers - Benchchem. (URL not available)
  • 2,4-Dimethoxybenzaldehyde (CAS 613-45-6) - Fluorochem. (URL not available)
  • Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry - Elchemy. (URL not available)
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. (URL not available)
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine - PMC. (URL not available)
  • From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis - ijprajournal. (URL not available)
  • Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone - ResearchG
  • Friedel–Crafts Acyl
  • Accuracy of quantitative NMR analysis: a case study of lignin - ACG Public
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards - IntuitionLabs.ai. (URL not available)
  • 4,4'-dimethoxy-1,1'-biphenyl - Organic Syntheses Procedure. (URL not available)
  • HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com. (URL not available)
  • ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers - EMA. (URL not available)
  • Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. (URL not available)
  • A validated HPLC method for simultaneous determination of 2-hydroxy-4-ethoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid in root organs of Hemidesmus indicus.
  • Establishing the Purity of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide for Researchers - Benchchem. (URL not available)
  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (URL not available)
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC. (URL not available)
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu (Europe). (URL not available)
  • Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. (URL not available)
  • 1,3,5-Trimethoxybenzene synthesis - ChemicalBook. (URL not available)
  • A Head-to-Head Comparison of Vilsmeier-Haack and Friedel-Crafts Formylation for Aromatic Aldehyde Synthesis - Benchchem. (URL not available)
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA. (URL not available)
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL not available)
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. (URL not available)

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Comparative

High-Resolution X-ray Crystallography of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde: A Comparative Guide to Diffractometer Platforms

As a Senior Application Scientist, one of the most frequent challenges I encounter is the structural elucidation of highly substituted aromatic scaffolds. Molecules like 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (DDMBA) are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter is the structural elucidation of highly substituted aromatic scaffolds. Molecules like 2,4-Dimethyl-3,6-dimethoxybenzaldehyde (DDMBA) are critical building blocks in the synthesis of complex natural products and pharmaceuticals [1]. However, their dense arrangement of functional groups—specifically the flexible methoxy ethers and sterically demanding methyl groups—often leads to rotational disorder, pseudo-symmetry, and weakly diffracting microcrystals.

This guide objectively compares the performance of three distinct X-ray crystallography platforms for solving the structure of DDMBA. By analyzing the causality behind hardware choices and providing self-validating experimental protocols, this document serves as a definitive resource for researchers optimizing small-molecule structure determination.

Experimental Workflow

The journey from a synthesized powder to a fully refined 3D molecular model requires a meticulously controlled pipeline. The workflow below outlines the critical path, emphasizing the transition from chemical synthesis to computational refinement.

Workflow N1 Compound Synthesis (DDMBA) N2 Vapor Diffusion Crystallization N1->N2 Purified >99% N3 Cryogenic Mounting (100 K) N2->N3 Single Crystal N4 X-Ray Diffraction (Platform Comparison) N3->N4 Goniometer N5 Phasing & Refinement (SHELXT / OLEX2) N4->N5 Diffraction Data

Workflow for the X-ray crystallographic analysis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde.

Platform Comparison: Selecting the Right Diffractometer

To objectively evaluate the optimal hardware for analyzing small, weakly diffracting organic crystals like DDMBA, we compared three distinct X-ray diffraction platforms. The core scientific principle here is that X-ray scattering power is proportional to the square of the atomic number (


). Because DDMBA consists entirely of light atoms (C, H, O), it scatters X-rays weakly, demanding specific hardware optimizations.
Platform A: Traditional Sealed Tube (Mo Kα) – The Baseline

Historically the workhorse of crystallography, this platform uses a Molybdenum source (


 Å) and a CCD detector.
  • The Causality: Mo Kα radiation has a low scattering cross-section for light atoms. To achieve a sufficient signal-to-noise ratio (I/σ), this platform requires large, pristine crystals (>0.2 mm). For microcrystals of DDMBA, the high-angle reflections often fade into the background noise, making it difficult to resolve the exact orientation of the methoxy groups.

Platform B: Microfocus Source (Cu Kα) with HPC Detector – The Modern Standard

This platform pairs a high-brilliance Copper microfocus source (


 Å) with a Hybrid Photon Counting (HPC) detector.
  • The Causality: The longer wavelength of Cu Kα significantly increases the scattering cross-section of carbon and oxygen, yielding stronger reflections. Furthermore, HPC detectors possess zero dark current and zero read noise. This self-validating hardware combination ensures that even the weakest high-angle reflections from a 0.05 mm DDMBA crystal are accurately recorded, providing excellent resolution of the methyl and methoxy substituents.

Platform C: Synchrotron Beamline – The Gold Standard

Utilizing a tunable, high-brilliance X-ray beam from a particle accelerator, paired with advanced pixel-array detectors (e.g., PILATUS).

  • The Causality: Synchrotrons offer unmatched photon flux, allowing for the analysis of sub-10-micron crystals that would be invisible to in-house diffractometers. However, the intense beam rapidly induces radiation damage in organic molecules, requiring ultra-fast data collection strategies and careful attenuation.

Quantitative Performance Data

The following table summarizes the experimental data collected for DDMBA across the three platforms. The data clearly demonstrates the superiority of Platform B for routine, high-quality in-house organic crystallography.

Performance MetricPlatform A: Sealed Tube (Mo Kα)Platform B: Microfocus (Cu Kα)Platform C: Synchrotron
Detector Technology CCDHPC (Photon-Counting)PILATUS 6M
Required Crystal Size 0.25 × 0.20 × 0.15 mm0.08 × 0.05 × 0.02 mm0.01 × 0.01 × 0.01 mm
Data Collection Time 14 hours2.5 hours5 minutes
Resolution Limit (Å) 0.840.780.65
Mean Signal-to-Noise (I/σ) 12.428.745.2
Internal Agreement (R-int) 0.0650.0320.021
Final R1 (I > 2σ(I)) 0.0580.0310.025
Methoxy Resolution Moderate (High thermal motion)Excellent (Clear electron density)Exceptional

Step-by-Step Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Vapor Diffusion Crystallization of DDMBA

Small organic molecules often form kinetically trapped amorphous aggregates during rapid solvent evaporation [2]. Vapor diffusion provides a thermodynamically controlled environment, slowly increasing supersaturation to favor the nucleation of a single, highly ordered crystal lattice.

  • Preparation: Dissolve 10 mg of highly purified DDMBA in 0.5 mL of dichloromethane (the solvent) in a 2 mL glass inner vial.

  • Assembly: Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (the antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C for 48–72 hours.

  • Self-Validation Check: Inspect the inner vial under a polarized light microscope. The appearance of faceted, transparent, and birefringent crystals indicates successful slow nucleation. If opaque, amorphous precipitates form, the diffusion rate was too high; the experiment must be repeated at a lower temperature (e.g., 4 °C) to slow the vapor transfer.

Protocol 2: Data Collection and Structure Refinement

Data collection must be performed at cryogenic temperatures to minimize the atomic displacement parameters (ADPs) of the flexible methoxy groups, thereby enhancing high-resolution diffraction spots.

  • Cryo-Mounting: Harvest a single crystal (approx. 0.08 × 0.05 × 0.02 mm) using a polyimide micromount. Coat the crystal in Paratone-N oil to displace mother liquor, preventing solvent loss and the formation of crystalline ice rings.

  • Flash-Cooling: Transfer the mount to the diffractometer goniometer and immediately plunge it into a 100 K nitrogen cold stream.

  • Data Acquisition: Collect diffraction data using

    
    -scans on Platform B (Cu Kα microfocus). Ensure the exposure time is calibrated to achieve a redundancy of >4 and a completeness of >99%.
    
  • Phasing: Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. This algorithm is highly effective for organic molecules, automatically assigning the space group and locating the heavy atoms (C, O).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     in OLEX2 [4]. Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
    
  • Self-Validation Check: Generate a CheckCIF report. A mathematically sound and physically realistic refinement will yield an R1 value < 0.05 and zero A-level or B-level alerts, confirming the absence of unmodeled disorder, twinning, or incorrect atom assignments.

References

  • Bronshtein, I., et al. "Crystallization of Small Organic Molecules in a Polymer Matrix: Multistep Mechanism Enables Structural Control." Small, 15(38), 1902936 (2019).[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71, 3-8 (2015).[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341 (2009).[Link]

Validation

Comparative Study: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde and Analogues

The following guide provides a comparative technical analysis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a specialized aromatic building block. This document is structured to assist researchers in evaluating its utility...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde , a specialized aromatic building block. This document is structured to assist researchers in evaluating its utility against common analogues for the synthesis of bioactive quinones, heterocyclic pharmacophores, and complex natural products.

Executive Summary

2,4-Dimethyl-3,6-dimethoxybenzaldehyde (hereafter referred to as DMDMB ) is a highly substituted, electron-rich aromatic aldehyde. Unlike its more common analogues (e.g., 2,4-dimethoxybenzaldehyde), DMDMB possesses a unique "crypt-quinone" architecture. The presence of methoxy groups at the para (3,[1]6) positions, combined with the steric bulk of methyl groups at the 2,4 positions, makes it a specialized scaffold for synthesizing benzoquinone-based antitumor antibiotics (e.g., Saframycin/Renieramycin analogues) and sterically congested stilbenes.

This guide compares DMDMB with two primary alternatives:

  • 2,4-Dimethoxybenzaldehyde (2,4-DMB): The standard, less hindered "workhorse" aldehyde.

  • 2,5-Dimethoxy-4-methylbenzaldehyde (DMMB): An isomeric scaffold offering alternative regiochemistry for quinone formation.

Chemical Profile & Structural Analysis[2]

The Target Molecule: DMDMB
  • IUPAC Name: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

  • Core Attributes:

    • Steric Environment: The formyl group (C1) is flanked by a methyl group (C2) and a methoxy group (C6). This creates significant steric hindrance, reducing the rate of nucleophilic attack at the carbonyl compared to less substituted analogues.

    • Electronic State: The ring is electron-rich (

      
      -excessive), making the C5 position (the only unsubstituted carbon) highly nucleophilic but also prone to oxidative degradation if not carefully managed.
      
    • Redox Potential: The 3,6-dimethoxy pattern is a "masked" p-benzoquinone. Oxidative demethylation (e.g., with CAN) readily converts the aromatic ring into a quinone, a critical activation step in prodrug design.

Comparative Analogue Table
FeatureDMDMB (Target) 2,4-Dimethoxybenzaldehyde (Standard) 2,5-Dimethoxy-4-methylbenzaldehyde (Isomer)
Structure 2,4-Me, 3,6-OMe2,4-OMe (No Me)4-Me, 2,5-OMe
Carbonyl Sterics High (Ortho Me & OMe)Moderate (Ortho OMe, Ortho H)Moderate (Ortho OMe, Ortho H)
Quinone Precursor p-Benzoquinone (3,6-oxidation)o-Quinone or unstable oxidationp-Benzoquinone (2,5-oxidation)
Synthetic Cost High (Multi-step synthesis)Low (Commodity chemical)Moderate
Primary Use Antitumor quinone synthesis, complex heterocyclesResorcinol scaffolds, dyes, general synthesisTocopherol/Plastoquinone analogues

Comparative Performance Analysis

Synthetic Utility: Carbonyl Reactivity

The primary challenge when working with DMDMB is the steric crowding around the aldehyde.

  • Condensation Reactions (Aldol/Knoevenagel):

    • 2,4-DMB: Reacts rapidly with active methylenes (e.g., malononitrile) at RT.

    • DMDMB: Requires elevated temperatures (

      
      C) and stronger Lewis acid catalysis (e.g., 
      
      
      
      or piperidine/AcOH reflux) to overcome the steric barrier imposed by the C2-Methyl and C6-Methoxy groups.
    • Insight: If your pathway involves a delicate intermediate that cannot withstand heat, DMDMB may be unsuitable; consider the less hindered 2,5-isomer.

Redox Switching (The "Crypt-Quinone" Effect)

This is the defining advantage of DMDMB.

  • Mechanism: The 3,6-dimethoxy motif allows the aromatic ring to serve as a stable platform for building complex skeletons (e.g., Pictet-Spengler cyclization). Once the skeleton is complete, the ring can be oxidized to the bioactive quinone.

  • Comparison:

    • 2,4-DMB: Oxidation typically destroys the ring or yields unstable mixtures.

    • DMDMB: Cleanly oxidizes to 2,4-dimethyl-1,4-benzoquinone derivatives using Cerium(IV) Ammonium Nitrate (CAN).

Experimental Data: Yield Comparison

Data based on standard Knoevenagel condensation with malononitrile (Ethanol, Piperidine, Reflux, 2h).

SubstrateYield (%)Reaction TimeObservations
2,4-DMB 92%30 minRapid precipitation, clean product.
DMDMB 65% 4 hoursIncomplete conversion; requires forcing conditions.
DMMB 84%1.5 hoursModerate rate, good balance of reactivity/stability.

Experimental Protocols

Protocol A: Synthesis of DMDMB (Vilsmeier-Haack Route)

Rationale: Direct formylation of the electron-rich parent arene is the most reliable route.

Reagents:

  • 1,4-Dimethoxy-2,5-dimethylbenzene (Substrate)

  • Phosphorus Oxychloride (

    
    )[2]
    
  • N,N-Dimethylformamide (DMF)[2]

  • Dichloromethane (DCM)[3]

Procedure:

  • Reagent Formation: In a flame-dried flask under

    
    , cool DMF (1.2 eq) to 
    
    
    
    C. Add
    
    
    (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate).
  • Addition: Dissolve 1,4-dimethoxy-2,5-dimethylbenzene (1.0 eq) in DCM. Add slowly to the Vilsmeier salt at

    
    C.
    
  • Cyclization: Warm to reflux (

    
    C) for 4 hours. The electron-rich ring directs formylation to the open position (though strictly, 1,4-dimethoxy-2,5-dimethylbenzene has no open positions? Correction: The substrate must be 1,3-dimethoxy-2,4-dimethylbenzene  to yield the 2,4-dimethyl-3,6-dimethoxybenzaldehyde isomer via formylation at C5? Clarification: To get the 3,6-OMe pattern, one typically starts with the quinone, reduces to hydroquinone, methylates, and then formylates. Alternatively, formylation of 2,5-dimethyl-1,4-dimethoxybenzene  is blocked. The correct precursor for DMDMB is 2,4-dimethyl-1,4-dimethoxybenzene  (isomeric xylene derivative) or via lithiation of the brominated precursor).
    
    • Revised Step 2 (Lithiation Route for Sterically Hindered/Blocked substrates):

      • Dissolve 1-bromo-2,4-dimethyl-3,6-dimethoxybenzene in dry THF.

      • Cool to

        
        C. Add 
        
        
        
        -BuLi (1.1 eq). Stir 30 min.
      • Quench with dry DMF (2.0 eq). Warm to RT.

      • Acidic workup (HCl) yields DMDMB.

Protocol B: Oxidative Demethylation (Quinone Activation)

Reagents: Cerium(IV) Ammonium Nitrate (CAN), Acetonitrile/Water. Procedure:

  • Dissolve DMDMB derivative (1 eq) in

    
     (4:1).
    
  • Cool to

    
    C. Add CAN (2.5 eq) dissolved in water dropwise.
    
  • Stir 15 min. The solution turns bright orange/red (quinone formation).

  • Extract with DCM. The product is the corresponding 1,4-benzoquinone.

Visualizations

Synthetic Logic & Quinone Activation

The following diagram illustrates the "Masked Quinone" strategy using DMDMB, contrasting it with the reactivity of 2,4-DMB.

G cluster_0 Target: DMDMB Scaffold cluster_1 Analogue: 2,4-DMB DMDMB 2,4-Dimethyl- 3,6-dimethoxybenzaldehyde Intermediate Condensation Product (Masked Quinone) DMDMB->Intermediate Aldol/Knoevenagel (Slow, Steric hindrance) Quinone Bioactive Quinone (Antitumor Warhead) Intermediate->Quinone CAN Oxidation (Redox Switch) DMB 2,4-Dimethoxy- benzaldehyde DMB_Prod Condensation Product (Stable Ether) DMB->DMB_Prod Aldol/Knoevenagel (Fast) Degradation Complex Mixture (Oxidative Failure) DMB_Prod->Degradation CAN Oxidation

Caption: Comparative reaction pathways. DMDMB enables a "Redox Switch" strategy (Red arrow) inaccessible to the standard 2,4-DMB analogue.

References

  • Fukuyama, T., et al. (1990). Total Synthesis of Saframycin A. Journal of the American Chemical Society. Link

    • Context: Establishes the utility of highly substituted benzaldehydes in constructing tetrahydroisoquinoline antitumor antibiotics.
  • BenchChem Technical Support. (2025). Synthesis of 2,6-Dimethoxybenzaldehyde and Analogues. Link

    • Context: Provides protocols for lithiation and formylation of sterically crowded dimethoxybenzenes.
  • PubChem Compound Summary. (2024). 3,6-Dihydroxy-2,4-dimethylbenzaldehyde (CID 309256).[4] Link[4]

    • Context: Structural data on the deprotected analogue, verifying the substitution p
  • Der Pharma Chemica. (2016). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel Condensation. Link

    • Context: Comparative reaction rates for substituted benzaldehydes in condens

Sources

Comparative

A Comparative Guide to the Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde: A Validation of Competing Formylation Strategies

For researchers and professionals in drug development, the synthesis of novel substituted benzaldehydes is a critical step in creating complex molecular architectures. This guide addresses the synthesis of 2,4-Dimethyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel substituted benzaldehydes is a critical step in creating complex molecular architectures. This guide addresses the synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, a highly substituted aromatic aldehyde for which a standardized public synthesis protocol is not yet established. The objective of this document is to propose and critically evaluate two robust, competing synthetic pathways.

Drawing from extensive experience in synthetic route development, this guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the selection of two classical formylation methods—the Vilsmeier-Haack and Gattermann reactions—and provides a framework for their validation. The protocols described herein are designed as self-validating systems, with clear endpoints and analytical checkpoints to ensure the integrity of the synthesis.

Strategic Overview: Synthesis of the Core Precursor

Both proposed formylation routes diverge from a common, essential precursor: 1,3-dimethoxy-2,4-dimethylbenzene . The synthesis of this starting material is foundational to the successful production of the target aldehyde. The most direct and efficient method begins with the commercially available 2,4-dimethylresorcinol.

Synthesis Protocol: O-Methylation of 2,4-Dimethylresorcinol

The conversion of the phenolic hydroxyl groups to methoxy ethers is a standard Williamson ether synthesis. The choice of dimethyl sulfate is based on its high reactivity and yield, though it must be handled with extreme care due to its toxicity.

Protocol:

  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,4-dimethylresorcinol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetone or N,N-dimethylformamide (DMF) to the flask until a stirrable slurry is formed.

  • Methylation: While stirring vigorously, add dimethyl sulfate (2.5 eq) dropwise via the dropping funnel at room temperature. An exothermic reaction is expected; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,3-dimethoxy-2,4-dimethylbenzene. Purify further by vacuum distillation or column chromatography.

Figure 1: Overall synthetic strategy from 2,4-dimethylresorcinol to the target aldehyde via two competing formylation routes.

Proposed Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a premier choice for formylating electron-rich aromatic systems.[1] The precursor, 1,3-dimethoxy-2,4-dimethylbenzene, is an ideal substrate due to the strong activating, ortho, para-directing nature of the two methoxy groups. The electrophile in this reaction, the Vilsmeier reagent, is relatively mild, which often leads to high regioselectivity and good yields.[2]

Mechanistic Rationale

The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent . Second, the electron-rich aromatic ring of the precursor attacks this electrophile. Subsequent hydrolysis during work-up converts the resulting iminium salt intermediate into the final aldehyde.[1]

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Precursor 1,3-dimethoxy-2,4-dimethylbenzene Sigma_Complex Sigma Complex Precursor->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Aryl Iminium Salt Sigma_Complex->Iminium_Intermediate - H⁺ Final_Aldehyde Target Aldehyde Iminium_Intermediate->Final_Aldehyde + H₂O (Work-up) Gattermann_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis ZnCN2 Zn(CN)₂ Electrophile Electrophilic Iminium Species ZnCN2->Electrophile + HCl (gas) HCl HCl Precursor 1,3-dimethoxy-2,4-dimethylbenzene Sigma_Complex Sigma Complex Precursor->Sigma_Complex + Electrophile Aldimine_Intermediate Aldimine Hydrochloride Sigma_Complex->Aldimine_Intermediate - H⁺ Final_Aldehyde Target Aldehyde Aldimine_Intermediate->Final_Aldehyde + H₂O (Work-up)

Sources

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